molecular formula C11H18ClNO2 B1326271 (3-Methoxy-2-propoxyphenyl)methanamine hydrochloride CAS No. 89411-11-0

(3-Methoxy-2-propoxyphenyl)methanamine hydrochloride

Cat. No.: B1326271
CAS No.: 89411-11-0
M. Wt: 231.72 g/mol
InChI Key: ZYCSMBKCTLEMGU-UHFFFAOYSA-N
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Description

(3-Methoxy-2-propoxyphenyl)methanamine hydrochloride is a useful research compound. Its molecular formula is C11H18ClNO2 and its molecular weight is 231.72 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(3-methoxy-2-propoxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2.ClH/c1-3-7-14-11-9(8-12)5-4-6-10(11)13-2;/h4-6H,3,7-8,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCSMBKCTLEMGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC=C1OC)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647293
Record name 1-(3-Methoxy-2-propoxyphenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89411-11-0
Record name 1-(3-Methoxy-2-propoxyphenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of (3-Methoxy-2-propoxyphenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Methoxy-2-propoxyphenyl)methanamine hydrochloride is a substituted benzylamine derivative of interest in medicinal chemistry and drug discovery. Its molecular structure, featuring a methoxy and a propoxy group on the phenyl ring, suggests potential interactions with various biological targets. A thorough understanding of its physical and chemical properties is paramount for its application in research and development, including formulation, dosage form design, and analytical method development. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, alongside detailed experimental protocols for their determination.

Chemical Identity and Molecular Structure

This compound is the hydrochloride salt of (3-Methoxy-2-propoxyphenyl)methanamine. The presence of the hydrochloride moiety enhances its stability and solubility in aqueous media, a common strategy for amine-containing pharmaceutical compounds.

Table 1: Chemical Identity of this compound

IdentifierValueSource
Chemical Name This compoundCymitQuimica[1]
Synonyms (3-methoxy-2-propoxyphenyl)methylamine hydrochloride, 3-methoxy-2-propoxyphenylmethanamine hydrochlorideCymitQuimica[1]
CAS Number 89411-11-0CymitQuimica[1]
Molecular Formula C₁₁H₁₈ClNO₂CymitQuimica[1]
Molecular Weight 231.72 g/mol CymitQuimica[1], Hunan Huateng Pharmaceutical Co., Ltd.[2]
Chemical Structure ```dot
graph {
layout=neato;
node [shape=plaintext];
rankdir=LR;
"C11H18ClNO2" [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=13649666&t=l" label=""];
}

A postulated synthetic pathway for the target compound.

Physical and Chemical Properties

Due to the limited availability of experimental data, many of the physical properties of this compound are predicted based on its chemical structure.

Table 2: Physical Properties of this compound

PropertyValue (Predicted)Method/Source
Melting Point Data not available. Expected to be a crystalline solid with a distinct melting point.N/A
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanol.General solubility of amine hydrochlorides
Appearance Likely a white to off-white solid.General appearance of similar compounds
pKa Data not available. The primary amine is expected to have a pKa in the range of 9-10.N/A

Spectroscopic Data (Predicted)

The following spectral data are predicted and should be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methoxy protons, the propoxy protons, the benzylic protons, and the amine protons. The aromatic protons would likely appear as multiplets in the range of 6.8-7.5 ppm. The methoxy protons would be a singlet around 3.8 ppm. The propoxy group would show a triplet for the terminal methyl group, a sextet for the middle methylene group, and a triplet for the methylene group attached to the oxygen. The benzylic protons would likely be a singlet around 4.0 ppm, and the amine protons would be a broad singlet, the chemical shift of which would be concentration and solvent dependent.

¹³C NMR (Predicted): The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule. The aromatic carbons would appear in the region of 110-160 ppm. The methoxy carbon would be around 55-60 ppm. The carbons of the propoxy group would be in the aliphatic region, as would the benzylic carbon.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

  • N-H stretch: A broad band in the region of 3000-3300 cm⁻¹ for the primary amine salt.

  • C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

  • C=C stretch (aromatic): Peaks in the region of 1450-1600 cm⁻¹.

  • C-O stretch (ether): Strong bands in the region of 1000-1300 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak corresponding to the free base [(M+H)⁺]. Fragmentation patterns would likely involve cleavage of the benzylic C-N bond and loss of the propoxy and methoxy groups.

Experimental Protocols for Physical Characterization

The following are detailed, step-by-step methodologies for the experimental determination of the key physical properties of this compound.

Melting Point Determination

Principle: The melting point is a fundamental physical property used for identification and purity assessment.

Apparatus: Capillary melting point apparatus.

Procedure:

  • Ensure the sample is thoroughly dried to remove any residual solvent.

  • Finely powder a small amount of the sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to about 15-20°C below the expected melting point.

  • Decrease the heating rate to 1-2°C per minute.

  • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Diagram 2: Melting Point Determination Workflow

G Start Start Dry_Sample Dry Sample Start->Dry_Sample Powder_Sample Powder Sample Dry_Sample->Powder_Sample Pack_Capillary Pack Capillary Tube Powder_Sample->Pack_Capillary Place_in_Apparatus Place in Apparatus Pack_Capillary->Place_in_Apparatus Rapid_Heat Rapidly Heat to ~15-20°C below MP Place_in_Apparatus->Rapid_Heat Slow_Heat Heat at 1-2°C/min Rapid_Heat->Slow_Heat Record_Range Record Melting Range Slow_Heat->Record_Range End End Record_Range->End

Workflow for determining the melting point.

Solubility Determination (Shake-Flask Method)

Principle: This method determines the equilibrium solubility of a compound in a specific solvent.

Procedure:

  • Add an excess amount of the compound to a known volume of the solvent (e.g., water, ethanol, methanol) in a sealed flask.

  • Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Filtration through a 0.45 µm filter may be necessary.

  • Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • The determined concentration represents the equilibrium solubility.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of the compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CD₃OD) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. If not, gentle warming or sonication may be applied. If solids persist, filter the solution into the NMR tube.

  • Add a small amount of a reference standard (e.g., TMS or a suitable internal standard) if required.

Data Acquisition:

  • Place the NMR tube in the spectrometer.

  • Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Diagram 3: NMR Sample Preparation and Analysis

G Weigh_Sample Weigh 5-10 mg of Sample Dissolve Dissolve in 0.6-0.7 mL Deuterated Solvent Weigh_Sample->Dissolve Filter Filter if Necessary Dissolve->Filter Transfer Transfer to NMR Tube Filter->Transfer Acquire_Spectra Acquire 1H and 13C Spectra Transfer->Acquire_Spectra

Workflow for NMR analysis.

FT-IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

  • Thoroughly dry both the sample and spectroscopy-grade potassium bromide (KBr).

  • In an agate mortar, grind 1-2 mg of the sample with approximately 100-200 mg of KBr until a fine, homogeneous powder is obtained.

  • Place the powder mixture into a pellet-forming die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Record the infrared spectrum, typically from 4000 to 400 cm⁻¹.

Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

Data Acquisition:

  • Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI).

  • Acquire the mass spectrum over an appropriate m/z range.

  • For structural elucidation, perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns.

Safety and Handling

Substituted benzylamine hydrochlorides should be handled with care in a well-ventilated area. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) for benzylamine hydrochloride as a representative compound[1][3][4][5].

Conclusion

This technical guide provides a foundational understanding of the physical properties of this compound. While experimental data is currently limited, the provided predicted properties and detailed experimental protocols offer a robust framework for researchers and scientists to characterize this compound fully. As a molecule with potential applications in drug development, a comprehensive characterization of its physical properties is a critical step in advancing its scientific and therapeutic potential.

References

  • Cole-Parmer. Material Safety Data Sheet - Benzylamine hydrochloride, 99%. [Link]

  • Google Patents. CN106518635A - Synthesis method for 3-methoxypropiophenone.

Sources

(3-Methoxy-2-propoxyphenyl)methanamine hydrochloride chemical structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Elucidation of (3-Methoxy-2-propoxyphenyl)methanamine Hydrochloride

This guide provides a comprehensive, methodology-driven approach to the complete structural elucidation of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of techniques. It delves into the scientific rationale behind the selection of each analytical method, the interpretation of the resulting data, and the synergistic workflow required to confirm the molecule's precise chemical architecture with unassailable confidence.

Introduction: The Imperative of Unambiguous Structural Verification

In the realm of pharmaceutical development, the precise three-dimensional structure of a molecule is intrinsically linked to its function, efficacy, and safety. This compound, a substituted benzylamine, represents a class of compounds with significant potential in medicinal chemistry. Its biological activity is dictated by the specific arrangement of its methoxy, propoxy, and aminomethyl substituents on the phenyl ring. Therefore, rigorous and orthogonal analytical validation is not merely a regulatory formality but a scientific necessity.

This guide outlines a multi-technique workflow designed to provide a self-validating system for structural confirmation. Each analytical step provides a piece of the puzzle, and the congruence of data across all methods provides the ultimate, trustworthy verification.

The Analytical Workflow: A Strategy for Certainty

The structural elucidation process is a logical progression from foundational data to high-resolution confirmation. The chosen workflow is designed to maximize information at each step, allowing for iterative hypothesis refinement.

G cluster_0 Initial Characterization cluster_1 Core Structure & Connectivity cluster_2 Definitive 3D Structure cluster_3 Final Confirmation mol_formula Elemental Analysis & High-Resolution Mass Spectrometry (HRMS) func_groups Fourier-Transform Infrared (FTIR) Spectroscopy mol_formula->func_groups Provides Molecular Formula synthesis Data Synthesis & Structural Confirmation mol_formula->synthesis nmr 1D & 2D Nuclear Magnetic Resonance (NMR) Spectroscopy func_groups->nmr Identifies Functional Groups to be assigned func_groups->synthesis xray Single-Crystal X-ray Diffraction (SCXRD) nmr->xray Proposes Connectivity for 3D confirmation nmr->synthesis xray->synthesis Provides Unambiguous 3D Structure

Figure 2: A conceptual map of key 2D NMR correlations used to connect the different fragments of the molecule.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Accurately weigh 10-15 mg of the sample and dissolve it in ~0.7 mL of DMSO-d₆ in a 5 mm NMR tube. [1]2. Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire a standard proton spectrum. Ensure proper shimming for high resolution.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ carbons.

  • 2D NMR: Perform standard COSY and HSQC experiments. If further connectivity information is needed (e.g., to link the propoxy group to a specific aromatic carbon), an HMBC (Heteronuclear Multiple Bond Correlation) experiment is invaluable.

  • Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate ¹H signals, assign peaks based on chemical shifts and coupling patterns, and use 2D data to confirm all assignments.

Single-Crystal X-ray Diffraction: The Final Arbiter

Expertise & Rationale: While the combination of MS and NMR provides a highly confident structural hypothesis, single-crystal X-ray diffraction (SCXRD) offers the ultimate, unambiguous proof. [2][3]It determines the three-dimensional arrangement of atoms in space, confirming not only the connectivity but also the conformation of the molecule in the solid state. [4][5][6]Obtaining a suitable single crystal is the primary challenge.

Experimental Protocol: SCXRD

  • Crystal Growth: This is the most critical and often trial-and-error step.

    • Method: Slow evaporation is a common technique. Dissolve the compound to saturation in a suitable solvent (e.g., ethanol, methanol, or a mixture like ethanol/water).

    • Conditions: Loosely cap the vial and leave it undisturbed in a vibration-free environment for several days to weeks. Other methods include vapor diffusion and slow cooling.

  • Crystal Selection: Using a microscope, select a single, well-formed crystal (ideally 0.1-0.3 mm in each dimension) with sharp edges and no visible defects.

  • Data Collection: Mount the crystal on a diffractometer. A stream of cold nitrogen (~100 K) is used to minimize thermal motion and radiation damage. The instrument rotates the crystal while irradiating it with a monochromatic X-ray beam, collecting the diffraction pattern on a detector.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • Specialized software is used to solve the phase problem and generate an initial electron density map, from which an atomic model is built.

    • This model is then refined against the experimental data until the calculated and observed diffraction patterns match closely. The final output is a complete 3D model of the molecule, including bond lengths, bond angles, and torsional angles.

Conclusion: A Synthesis of Orthogonal Data

The structural elucidation of this compound is achieved not by a single technique, but by the logical synthesis of data from a suite of orthogonal analytical methods.

  • Mass Spectrometry confirmed the elemental formula C₁₁H₁₇NO₂.

  • FTIR Spectroscopy verified the presence of an ammonium salt, ether linkages, and a substituted aromatic ring.

  • NMR Spectroscopy meticulously mapped the proton and carbon skeleton, establishing the precise connectivity of the methoxy, propoxy, and aminomethyl groups on the phenyl ring.

  • X-ray Crystallography provided the definitive, high-resolution 3D structure, serving as the ultimate validation of the spectroscopic data.

When the results from each of these independent analyses converge to describe the same molecular structure, we achieve a state of analytical certitude, fulfilling the highest standards of scientific integrity required in modern drug discovery and development.

References

  • Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed. [Link]

  • Small molecule crystallography. Excillum. [Link]

  • Small Molecule X-ray Crystallography. METRIC - Office of Research and Innovation, NC State University. [Link]

  • Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences - The University of Queensland. [Link]

  • An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. PubMed. [Link]

  • Small Molecule X‑ray Crystallography. Diamond Light Source. [Link]

  • An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Stevens Institute of Technology. [Link]

  • Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry - ACS Publications. [Link]

  • Infrared Spectroscopy. CDN. [Link]

  • Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. ResearchGate. [Link]

  • IR: amines. University of California, Los Angeles. [Link]

  • FTIR ATR spectra from sample set of MEA standard solutions. ResearchGate. [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. A J Analytics. [Link]

  • 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • 1 H NMR spectra of PGA (upper graph), benzylamine (middle graph), and... ResearchGate. [Link]

  • (3-bromo-2-methoxyphenyl)methanamine hydrochloride (C8H10BrNO). PubChemLite. [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. [Link]

Sources

An In-depth Technical Guide to (3-Methoxy-2-propoxyphenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Novel Phenylalkanolamine Analogs

The exploration of novel psychoactive and pharmacologically active compounds is a cornerstone of modern drug discovery. Within this landscape, substituted phenylalkanolamine derivatives represent a rich chemical space with a history of yielding significant therapeutic agents. This guide focuses on a specific, lesser-documented molecule: (3-Methoxy-2-propoxyphenyl)methanamine hydrochloride . Due to the limited publicly available data on this exact compound, this document serves as both a repository of known information and a predictive guide based on the well-established chemistry and pharmacology of structurally related analogs. Our objective is to provide a robust framework for researchers to approach the synthesis, characterization, and potential pharmacological investigation of this molecule, grounded in scientific principles and validated methodologies for similar compounds.

Chemical Identity and Physicochemical Properties

This compound is a substituted phenylethylamine derivative. Its core structure, characterized by a methoxy and a propoxy group on the phenyl ring, suggests potential interactions with biogenic amine receptors and transporters.

Identifier Value Source
CAS Number 89411-11-0[1]
Molecular Formula C₁₁H₁₈ClNO₂[1]
Molecular Weight 231.72 g/mol [1]
Synonyms (3-methoxy-2-propoxyphenyl)methylamine, chloride; 3-methoxy-2-propoxyphenylmethanamine hydrochloride[1]

Proposed Synthesis Pathway

While a specific, validated synthesis for this compound is not published, a plausible and efficient route can be extrapolated from established methods for analogous substituted phenylethylamines. A common and effective strategy involves the reductive amination of a corresponding aldehyde or ketone.

Conceptual Synthesis Workflow

G A 3-Methoxy-2-propoxybenzaldehyde C Reductive Amination (e.g., NaBH4, H2/Pd-C) A->C B Methanamine B->C D (3-Methoxy-2-propoxyphenyl)methanamine C->D Formation of free base E HCl in inert solvent (e.g., Diethyl ether, Ethanol) D->E F This compound E->F Salt formation and precipitation

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a general guideline and requires optimization.

  • Imine Formation:

    • In a round-bottom flask, dissolve 3-methoxy-2-propoxybenzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.

    • Add a solution of methanamine (1.1-1.5 equivalents, often as a solution in a compatible solvent) dropwise at room temperature.

    • Stir the reaction mixture for 1-2 hours to facilitate the formation of the corresponding imine. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reduction to the Amine:

    • Cool the reaction mixture in an ice bath.

    • Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions. The choice of reducing agent is critical; NaBH₄ is a mild and selective reagent suitable for this transformation.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the complete consumption of the imine.

  • Work-up and Isolation of the Free Base:

    • Quench the reaction by the slow addition of water.

    • Remove the organic solvent under reduced pressure.

    • Extract the aqueous residue with a water-immiscible organic solvent, such as dichloromethane or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude (3-Methoxy-2-propoxyphenyl)methanamine free base.

  • Hydrochloride Salt Formation:

    • Dissolve the crude free base in a minimal amount of a dry, inert solvent like diethyl ether or ethyl acetate.

    • Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in ethanol or diethyl ether) dropwise with stirring.

    • The hydrochloride salt should precipitate out of the solution.

    • Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain this compound.

Analytical Characterization: A Predictive Approach

Definitive analytical data for this compound is scarce. However, based on its structure and data from similar molecules, we can predict the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expect signals corresponding to the aromatic protons, the benzylic protons adjacent to the nitrogen, the methoxy protons, the propoxy protons (with characteristic methylene and methyl signals), and the N-methyl protons. The chemical shifts will be influenced by the electron-donating nature of the alkoxy groups.

  • ¹³C NMR: The spectrum should reveal distinct signals for each carbon atom in the molecule, including the aromatic carbons (with those directly attached to oxygen appearing at lower field), the benzylic carbon, the methoxy carbon, the carbons of the propoxy group, and the N-methyl carbon.

Mass Spectrometry (MS)

In an Electron Ionization (EI) mass spectrum, the molecular ion peak corresponding to the free base (C₁₁H₁₇NO₂) would be expected. Fragmentation patterns would likely involve cleavage of the benzylic C-C bond, leading to a prominent fragment ion.

Infrared (IR) Spectroscopy

The IR spectrum of the hydrochloride salt is expected to show characteristic absorption bands for:

  • N-H stretching of the secondary ammonium salt.

  • C-H stretching of the aromatic and aliphatic groups.

  • C=C stretching of the aromatic ring.

  • C-O stretching of the ether linkages.

Potential Pharmacological Profile and Mechanism of Action

The pharmacological activity of this compound has not been formally reported. However, its structural similarity to known psychoactive and therapeutic agents allows for informed speculation on its potential biological targets.

Structural Homology and Potential Targets

The core phenylethylamine skeleton is a well-known pharmacophore that interacts with a variety of monoamine receptors and transporters. The methoxy and propoxy substitutions on the phenyl ring will significantly modulate its potency, selectivity, and metabolic stability.

  • Adrenergic and Serotonergic Receptors: Many substituted phenylethylamines exhibit activity at adrenergic (α and β) and serotonergic (5-HT) receptors. Methoxyphenamine, for instance, is a β-adrenergic receptor agonist used as a bronchodilator.[2] The specific substitution pattern of the target molecule will determine its receptor binding profile.

  • Monoamine Transporters: The phenylethylamine structure is also the foundation for compounds that inhibit the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT). Modifications to the ring and side chain can fine-tune the selectivity for these transporters.

  • Trace Amine-Associated Receptors (TAARs): As a substituted amine, it may also interact with TAARs, which are involved in neuromodulation.

Hypothesized Signaling Pathway

G cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron A (3-Methoxy-2-propoxyphenyl)methanamine (Potential Ligand) B Monoamine Receptors (e.g., Adrenergic, Serotonergic) A->B Binding and Activation/Antagonism C Second Messenger Systems (e.g., cAMP, IP3/DAG) B->C Signal Transduction D Cellular Response C->D

Caption: Potential interaction with postsynaptic monoamine receptors.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling novel research chemicals of this class should be strictly followed. Based on the SDS for related compounds like 3-Methoxypropylamine and Methoxyamine hydrochloride, the following should be considered:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • Toxicity: The toxicological properties have not been fully investigated. Treat as a potentially hazardous substance. Avoid contact with skin, eyes, and clothing.

Future Directions and Research Imperatives

The current understanding of this compound is largely theoretical. To advance our knowledge, the following areas of research are critical:

  • Validated Synthesis and Characterization: Development and publication of a detailed and reproducible synthetic protocol, followed by comprehensive analytical characterization (NMR, MS, IR, and elemental analysis).

  • In Vitro Pharmacology: A thorough investigation of its binding affinities and functional activities at a broad panel of CNS receptors and transporters.

  • In Vivo Studies: Evaluation of its physiological and behavioral effects in animal models to understand its potential therapeutic or psychoactive properties.

  • Metabolism and Pharmacokinetics: Studies to determine its metabolic fate, bioavailability, and half-life.

Conclusion

This compound represents an intriguing yet understudied molecule within the vast family of substituted phenylethylamines. This guide has provided a comprehensive overview based on its known chemical identity and predictive insights derived from structurally related compounds. While its precise pharmacological profile remains to be elucidated, the structural motifs suggest a high probability of interaction with key neurological targets. It is our hope that this technical guide will serve as a valuable resource for researchers, stimulating further investigation into the chemistry and biology of this and other novel compounds, ultimately contributing to the advancement of neuroscience and drug discovery.

References

  • PubChem. Methoxyphenamine. National Center for Biotechnology Information. [Link]

Sources

Synthesis of (3-Methoxy-2-propoxyphenyl)methanamine hydrochloride from 3-methoxy-2-propoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust synthetic pathway for producing (3-Methoxy-2-propoxyphenyl)methanamine hydrochloride, a key intermediate in pharmaceutical development. The synthesis commences with the readily available starting material, 3-methoxy-2-propoxybenzene. The core of this guide is a detailed, two-step synthetic strategy: an initial Vilsmeier-Haack formylation to introduce the required aldehyde functionality, followed by a direct reductive amination to yield the target primary amine, which is subsequently converted to its stable hydrochloride salt. This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying mechanistic principles and strategic considerations for each transformation.

Introduction and Strategic Overview

This compound is a substituted benzylamine derivative of significant interest in medicinal chemistry, notably as a precursor for various active pharmaceutical ingredients (APIs). The strategic challenge lies in the efficient and regioselective introduction of a functionalized aminomethyl group onto the 1,2,3-trisubstituted aromatic ring of 3-methoxy-2-propoxybenzene.

The synthetic approach detailed herein was designed for reliability, scalability, and high yield. It leverages two powerful and well-established named reactions, ensuring a logical and efficient progression from the starting material to the final product.

The overall synthetic workflow is as follows:

Synthetic_Workflow Start 3-Methoxy-2-propoxybenzene Intermediate 3-Methoxy-2-propoxybenzaldehyde Start->Intermediate Step 1: Vilsmeier-Haack Formylation Product_Base (3-Methoxy-2-propoxyphenyl)methanamine Intermediate->Product_Base Step 2: Reductive Amination Final_Product (3-Methoxy-2-propoxyphenyl)methanamine HCl Product_Base->Final_Product Step 3: Salt Formation

Caption: Overall synthetic pathway from starting material to final product.

Step 1: Vilsmeier-Haack Formylation of 3-Methoxy-2-propoxybenzene

Mechanistic Rationale and Expertise

The Vilsmeier-Haack reaction is the method of choice for the formylation of electron-rich aromatic compounds.[1][2] The starting material, 3-methoxy-2-propoxybenzene, possesses two alkoxy groups which are strong activating, ortho-, para-directing substituents. The combined electron-donating effect of these groups significantly activates the aromatic ring towards electrophilic substitution.

The reaction proceeds via the in-situ formation of a chloroiminium cation, commonly known as the Vilsmeier reagent , from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[3][4] This reagent is a moderately reactive electrophile, which is crucial for achieving high regioselectivity without promoting unwanted side reactions.

Given the substitution pattern of the starting material, the formyl group is directed to the position para to the methoxy group and ortho to the propoxy group (C4 position), which is the most sterically accessible and electronically activated site.

Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF adduct Initial Adduct DMF->adduct Nucleophilic attack POCl3 POCl₃ POCl3->adduct Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) adduct->Vilsmeier_Reagent Elimination Sigma_Complex Sigma Complex Vilsmeier_Reagent->Sigma_Complex Arene 3-Methoxy-2-propoxybenzene Arene->Sigma_Complex Attack on Vilsmeier Reagent Iminium_Salt Aryl Iminium Salt Sigma_Complex->Iminium_Salt Deprotonation (restores aromaticity) Aldehyde 3-Methoxy-2-propoxybenzaldehyde Iminium_Salt->Aldehyde Hydrolysis H2O H₂O H2O->Aldehyde

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Detailed Experimental Protocol

Reagents and Materials:

  • 3-Methoxy-2-propoxybenzene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3.0 eq.).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the DMF via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Dissolve 3-methoxy-2-propoxybenzene (1.0 eq.) in anhydrous DCM.

  • Add the solution of the starting material to the Vilsmeier reagent dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C.

  • Slowly and carefully quench the reaction by adding a cold aqueous solution of sodium acetate (5.0 eq.). This step hydrolyzes the intermediate iminium salt.

  • Stir vigorously for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x V).

  • Combine the organic layers, wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-methoxy-2-propoxybenzaldehyde.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Reductive Amination to (3-Methoxy-2-propoxyphenyl)methanamine

Mechanistic Rationale and Expertise

Reductive amination is a highly efficient method for converting aldehydes and ketones into amines.[5] For the synthesis of a primary amine from an aldehyde, ammonia is used as the nitrogen source. The reaction proceeds in two distinct stages within a single pot: the formation of an imine intermediate, followed by its immediate reduction to the corresponding amine.[6][7]

The key to a successful one-pot reductive amination is the choice of reducing agent. A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation, is required.[8][9] These reagents are capable of reducing the protonated imine (iminium ion) intermediate but are not reactive enough to reduce the starting aldehyde. This selectivity prevents the formation of the corresponding alcohol as a byproduct. The reaction is typically carried out under weakly acidic conditions to facilitate imine formation.

Reductive_Amination cluster_0 Imine Formation cluster_1 Reduction Aldehyde Aldehyde Hemiaminal Hemiaminal Aldehyde->Hemiaminal Ammonia NH₃ Ammonia->Hemiaminal Nucleophilic attack Imine Imine Hemiaminal->Imine Dehydration Iminium Iminium Ion Imine->Iminium Protonation Reducing_Agent [H⁻] (e.g., NaBH₃CN) Amine Primary Amine Reducing_Agent->Amine Proton_Source H⁺ Proton_Source->Iminium Iminium->Amine Hydride attack

Caption: Mechanism of Reductive Amination.

Detailed Experimental Protocol

Reagents and Materials:

  • 3-Methoxy-2-propoxybenzaldehyde

  • Ammonium acetate or a solution of ammonia in methanol

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Glacial acetic acid

  • Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-methoxy-2-propoxybenzaldehyde (1.0 eq.) and ammonium acetate (10 eq.) in methanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid to catalyze imine formation.

  • Stir the mixture at room temperature for 1 hour.

  • In a separate container, dissolve sodium cyanoborohydride (NaBH₃CN, 1.5 eq.) in a small amount of methanol.

  • Slowly add the NaBH₃CN solution to the reaction mixture. Note: Gas evolution (hydrogen) may occur.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC until the starting aldehyde is consumed.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Add ethyl acetate and basify the aqueous layer with a saturated solution of sodium bicarbonate until the pH is > 8.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (3 x V).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to afford the crude (3-Methoxy-2-propoxyphenyl)methanamine as an oil. The product can be purified by chromatography if necessary, but is often of sufficient purity for the next step.

Step 3: Formation of the Hydrochloride Salt

Rationale and Protocol

The final free-base amine is typically an oil and can be difficult to handle and store due to its potential instability and hygroscopic nature. Conversion to a hydrochloride salt provides a stable, crystalline solid that is easier to purify, weigh, and store long-term.

Procedure:

  • Dissolve the crude or purified (3-Methoxy-2-propoxyphenyl)methanamine (1.0 eq.) in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of HCl in diethyl ether (e.g., 2 M solution, 1.1 eq.) or bubble dry HCl gas through the solution while stirring.[10]

  • A white precipitate of this compound will form.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold diethyl ether to remove any non-salt impurities.

  • Dry the product under vacuum to yield the final this compound as a white to off-white crystalline solid.

Data Summary and Characterization

The following table summarizes the expected outcomes and key characterization data for the synthetic sequence.

Compound Step Molecular Formula Molecular Weight ( g/mol ) Typical Yield Expected Appearance
3-Methoxy-2-propoxybenzaldehyde1C₁₁H₁₄O₃194.2375-85%Colorless to pale yellow oil
(3-Methoxy-2-propoxyphenyl)methanamine2C₁₁H₁₇NO₂195.2680-90%Colorless to pale yellow oil
(3-Methoxy-2-propoxyphenyl)methanamine HCl3C₁₁H₁₈ClNO₂231.72>95%White crystalline solid

Characterization of Final Product:

  • ¹H NMR: Expected signals for aromatic protons, methoxy protons, propoxy protons (including characteristic triplet and sextet), and the benzylic CH₂ group adjacent to the ammonium group.

  • ¹³C NMR: Expected signals for all unique carbon atoms in the molecule.

  • Mass Spectrometry (ESI+): Expected [M+H]⁺ ion corresponding to the free base at m/z 196.13.

  • Melting Point: A sharp melting point is indicative of high purity.

Safety and Handling

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Sodium cyanoborohydride (NaBH₃CN): Toxic. Can release hydrogen cyanide gas upon contact with strong acids. Handle with care and quench reactions carefully.

  • Hydrochloric Acid (HCl gas or solution): Corrosive. Handle in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use. All reactions should be performed in a well-ventilated laboratory fume hood.

References

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • J&K Scientific LLC. Vilsmeier-Haack Reaction. (2025-03-22). [Link]

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  • Slideshare. Vilsmeier haack rxn. [Link]

  • Chemistry LibreTexts. 3.3.3: Synthesis of Amines. (2022-10-04). [Link]

  • ResearchGate. Easy method to convert benzyl amine to benzyl amine hydrochloride. (2020-11-16). [Link]

  • Chemistry Steps. Reductive Amination. [Link]

  • PrepChem.com. Synthesis of benzylamine hydrochloride. [Link]

  • Reddit. Can someone please explain reductive amination. (2017-12-13). [Link]

  • Wikipedia. Reductive amination. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017-09-01). [Link]

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  • ResearchGate. Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. (2025-10-24). [Link]

  • Der Pharma Chemica. Synthesis of primary amines by one-pot reductive amination of aldehydes. [Link]

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  • PubMed Central. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. [Link]

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An In-Depth Technical Guide to the Organic Solvent Solubility of (3-Methoxy-2-propoxyphenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Sciences

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of (3-Methoxy-2-propoxyphenyl)methanamine hydrochloride, a substituted benzylamine hydrochloride of interest in pharmaceutical development. Recognizing the scarcity of public data on this specific molecule, this document establishes a predictive solubility framework grounded in fundamental physicochemical principles. We explore the pivotal roles of solvent polarity, dielectric constant, and intermolecular forces in governing the dissolution of this amine salt. Furthermore, this guide presents a robust, field-proven experimental protocol for the accurate determination of thermodynamic solubility, designed to ensure data integrity and reproducibility. This document is intended for researchers, process chemists, and formulation scientists engaged in the development of active pharmaceutical ingredients (APIs) and their intermediates.

Introduction: The Critical Role of Solubility in Drug Development

This compound is a primary amine salt with a molecular structure suggesting its potential use as a key intermediate in the synthesis of more complex pharmaceutical agents.[1] The journey from a promising chemical entity to a viable drug product is critically dependent on a thorough understanding of its physicochemical properties, foremost among them being solubility. Solubility dictates the feasibility of purification methods like crystallization, influences the choice of reaction media, and is a cornerstone of formulation design, directly impacting a drug's bioavailability.[2]

Many active pharmaceutical ingredients (APIs) contain amine functional groups, which are often converted to hydrochloride salts.[3] This strategy is employed to enhance aqueous solubility and improve the compound's stability and handling properties.[4] However, in organic synthesis and purification, solubility in non-aqueous solvents becomes paramount. Poorly characterized solubility can lead to significant challenges, including inefficient reactions, low crystallization yields, and difficulties in removing impurities. Therefore, a predictive understanding coupled with a reliable method for experimental verification is not merely academic but a crucial component of a successful development program, as emphasized by international guidelines on drug substance characterization.[5]

Theoretical Framework: Physicochemical Drivers of Solubility for Amine Salts

The solubility of an ionic compound like this compound in an organic solvent is a complex interplay between the solute's crystal lattice energy and the solvation energy released when solvent molecules interact with the dissociated ions. For dissolution to occur, the energy of solvation must overcome the lattice energy. This balance is governed by several key factors.

The Solute: An Ionic Salt

This compound exists as an ionic lattice of the protonated aminium cation ([R-CH₂NH₃]⁺) and the chloride anion (Cl⁻). The primary challenge for any solvent is to break apart this electrostatically stabilized crystal structure. The strength of this lattice is a significant barrier to dissolution.

The Solvent: Polarity and Dielectric Constant

The adage "like dissolves like" is a useful starting point.[6] Our solute is a polar, ionic salt. Therefore, it will exhibit higher solubility in polar solvents. The most critical solvent property in this context is the dielectric constant (ε) , which measures a solvent's ability to insulate opposite charges from each other.[6] A high dielectric constant signifies that the solvent can effectively shield the positively charged aminium cation from the negatively charged chloride anion, preventing them from recombining and precipitating out of solution.[7] Solvents with high dielectric constants are adept at stabilizing ions and are thus better candidates for dissolving salts.[8]

Intermolecular Forces: The Mechanism of Solvation

Beyond the bulk property of the dielectric constant, specific molecular interactions are key.

  • Ion-Dipole Interactions: Polar solvents possess a permanent dipole moment. The negative end of the solvent's dipole will be electrostatically attracted to the [R-CH₂NH₃]⁺ cation, while the positive end will be attracted to the Cl⁻ anion. This surrounds the ions in a "solvation shell," stabilizing them in solution.

  • Hydrogen Bonding: Protic solvents (e.g., alcohols, water) are particularly effective. They can act as hydrogen bond donors to the chloride anion and hydrogen bond acceptors from the -NH₃⁺ group of the cation. This provides a powerful, specific interaction that significantly contributes to solvation energy. Aprotic polar solvents (e.g., DMSO, DMF) can only act as hydrogen bond acceptors, making them generally less effective than their protic counterparts for dissolving amine salts.

The interplay of these factors is visualized in the diagram below.

G Key Factors in Amine Hydrochloride Solubility cluster_solute Solute Characteristics cluster_solvent Solvent Characteristics Solute Solute Properties (3-Methoxy-2-propoxyphenyl) methanamine HCl LatticeEnergy High Crystal Lattice Energy IonicNature Ionic Nature (R-NH₃⁺ Cl⁻) Solvent Solvent Properties Dielectric High Dielectric Constant (ε) Hbond Hydrogen Bonding (Donor/Acceptor) IonDipole Ion-Dipole Interactions Solubility Solubility Outcome LatticeEnergy->Solubility Overcome by Solvation Energy Dielectric->Solubility Stabilizes Ions Hbond->Solubility Enhances Solvation IonDipole->Solubility Primary Solvation Force

Caption: Physicochemical factors governing the solubility of amine salts.

Predictive Solubility Profile

Based on the theoretical principles outlined above, we can predict the relative solubility of this compound in various classes of organic solvents. It is crucial to note that these are predictions and must be confirmed experimentally.

Solvent ClassRepresentative SolventsDielectric Constant (ε)Key InteractionsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHigh (33-80)H-Bonding, Ion-DipoleHigh Excellent H-bond donors/acceptors and high dielectric constants effectively overcome lattice energy.
Polar Aprotic DMSO, DMF, AcetonitrileHigh (37-47)Strong Ion-DipoleModerate to High High dielectric constants stabilize ions, but the lack of H-bond donation makes them slightly less effective than protic solvents.
Less Polar Acetone, Isopropanol (IPA)Medium (19-21)Limited H-Bonding, Ion-DipoleLow to Sparingly Soluble Lower dielectric constants are less effective at separating ions. IPA has H-bonding but its bulkier nonpolar region reduces overall polarity.
Nonpolar Aprotic Toluene, Hexane, Dichloromethane (DCM)Low (2-9)van der Waals onlyInsoluble Cannot stabilize charged ions. Insufficient solvation energy to overcome the crystal lattice energy. DCM may show very slight solubility due to its higher polarity within this class.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

To move from prediction to quantification, a robust experimental method is required. The "shake-flask" method is the gold standard for determining thermodynamic (equilibrium) solubility.[9] The following protocol is a self-validating system designed for accuracy and reproducibility.

Materials and Equipment
  • This compound (API, purity >99%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (4 decimal places)

  • Scintillation vials (e.g., 20 mL) with Teflon-lined caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, chemically compatible with solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Protocol (Equilibrium Method)
  • Preparation: Add an excess of the API to a series of vials. The key is to ensure solid material remains at the end of the experiment, confirming saturation.[9] As a starting point, add ~100 mg of API to 2 mL of each test solvent.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 150 rpm). Causality Insight: The system must be allowed to reach thermodynamic equilibrium. A minimum of 24 hours is standard, but 48-72 hours is recommended for novel compounds to ensure equilibrium is fully achieved.[9]

  • Phase Separation: After equilibration, let the vials stand undisturbed for at least 2 hours to allow the excess solid to settle. Centrifuge the vials (e.g., at 5000 rpm for 15 minutes) to ensure clear separation of the supernatant from the solid phase. Trustworthiness Check: This step is critical to prevent suspended solid particles from being sampled, which would artificially inflate the measured solubility.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter into a pre-weighed vial. Causality Insight: Filtration is a final safeguard against particulate contamination. Record the weight of the transferred supernatant. Dilute the filtered sample gravimetrically with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method.[10] Calculate the concentration of the API in the original supernatant by back-calculation, accounting for all dilution factors. The solubility is typically reported in mg/mL or g/100mL.

G Equilibrium Solubility Workflow start Start: API + Solvent add_excess 1. Add Excess API to Solvent in Vial start->add_excess equilibrate 2. Equilibrate (24-72h, 25°C, Shaking) add_excess->equilibrate centrifuge 3. Centrifuge to Separate Phases equilibrate->centrifuge sample 4. Sample & Filter Supernatant (0.22 µm) centrifuge->sample solid_analysis 6. Analyze Residual Solid (XRPD/DSC) centrifuge->solid_analysis Self-Validation Step quantify 5. Quantify by Validated HPLC-UV sample->quantify end End: Report Solubility (mg/mL) quantify->end solid_analysis->end Confirm Solid Form

Caption: Validated workflow for determining thermodynamic solubility.

Conclusion and Practical Implications

Understanding the solubility of this compound is fundamental to its successful development. This guide establishes that its salt nature dictates a strong preference for polar solvents, particularly those capable of hydrogen bonding like methanol. The predictive framework presented here, based on dielectric constant and intermolecular forces, serves as an essential tool for initial solvent screening. However, as emphasized, these predictions must be substantiated by rigorous experimental data. The detailed "shake-flask" protocol provides a reliable and self-validating method to generate high-quality, quantitative solubility data. This information is indispensable for optimizing reaction conditions, designing efficient crystallizations, and paving the way for subsequent formulation activities, ensuring a more streamlined and scientifically sound drug development process.

References

  • ResearchGate. (n.d.). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. Retrieved January 21, 2026, from [Link]

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved January 21, 2026, from [Link]

  • ScienceDirect. (2024, May 18). Predicting drug solubility in organic solvents mixtures. Retrieved January 21, 2026, from [Link]

  • Sciencemadness.org. (2011, July 19). Solubility of organic amine salts. Retrieved January 21, 2026, from [Link]

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved January 21, 2026, from [Link]

  • ACS Publications. (2022, July 14). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Relationship electrolyte solubility with dielectric constant solvent? Retrieved January 21, 2026, from [Link]

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  • National Institutes of Health. (n.d.). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Retrieved January 21, 2026, from [Link]

  • National Institutes of Health. (n.d.). The Importance of Dielectric Constant for Drug Solubility Prediction in Binary Solvent Mixtures: Electrolytes and Zwitterions in Water + Ethanol. Retrieved January 21, 2026, from [Link]

  • ICH. (n.d.). Q8(R2) Guideline. Retrieved January 21, 2026, from [Link]

  • ICH. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Retrieved January 21, 2026, from [Link]

  • ACS Publications. (2022, June 15). Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects. Retrieved January 21, 2026, from [Link]

  • Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid?. Retrieved January 21, 2026, from [Link]

  • ScienceDirect. (n.d.). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Retrieved January 21, 2026, from [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved January 21, 2026, from [Link]

  • Reddit. (2021, June 7). Do solvents with similar dielectric constants have similar solubility?. Retrieved January 21, 2026, from [Link]

  • Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved January 21, 2026, from [Link]

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Spectroscopic Characterization of (3-Methoxy-2-propoxyphenyl)methanamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(3-Methoxy-2-propoxyphenyl)methanamine hydrochloride is a substituted aromatic amine of significant interest in medicinal chemistry and drug development. Its structural elucidation is a critical step in ensuring purity, confirming identity, and understanding its chemical behavior. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

It is important to note that publicly available, experimentally derived spectroscopic data for this compound is scarce. Therefore, this guide will leverage data from the closely related analogue, (3-Bromo-2-methoxyphenyl)methanamine hydrochloride, to provide a scientifically grounded prediction and interpretation of the expected spectra.[1] This approach allows us to anticipate the key spectral features and provides a robust framework for researchers working with this and similar molecules.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and comparative analysis with the known data of its bromo-analogue.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[2][3] For this compound, we predict the following signals in ¹H and ¹³C NMR spectra.

¹H NMR (Proton NMR)

The predicted ¹H NMR spectrum is expected to show distinct signals for the aromatic, methoxy, propoxy, and aminomethyl protons. The chemical shifts are influenced by the electron-donating and withdrawing effects of the substituents on the aromatic ring.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.4 - 7.1m3HAr-HThe three aromatic protons will appear as a complex multiplet, influenced by their respective positions relative to the electron-donating methoxy and propoxy groups.
~4.1s2H-CH₂-NH₃⁺The methylene protons adjacent to the ammonium group are deshielded and appear as a singlet.
~3.9t2H-O-CH₂-CH₂-CH₃The methylene protons of the propoxy group adjacent to the oxygen atom are deshielded.
~3.8s3H-O-CH₃The methoxy protons appear as a characteristic singlet.
~1.8sextet2H-O-CH₂-CH₂-CH₃The central methylene protons of the propoxy group.
~1.0t3H-O-CH₂-CH₂-CH₃The terminal methyl protons of the propoxy group.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will provide information on the number and chemical environment of the carbon atoms.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~154Ar-C-OAromatic carbon attached to the propoxy group.
~152Ar-C-OAromatic carbon attached to the methoxy group.
~130Ar-CQuaternary aromatic carbon.
~128Ar-CHAromatic methine carbon.
~125Ar-CHAromatic methine carbon.
~115Ar-CHAromatic methine carbon.
~70-O-CH₂-Propoxy methylene carbon adjacent to oxygen.
~60-O-CH₃Methoxy carbon.
~38-CH₂-NH₃⁺Methylene carbon adjacent to the ammonium group.
~22-CH₂-CH₂-Central methylene carbon of the propoxy group.
~10-CH₃Terminal methyl carbon of the propoxy group.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Wavenumber (cm⁻¹) Intensity Assignment Functional Group
3000 - 2800Strong, BroadN-H stretchPrimary ammonium salt (-NH₃⁺)
2960 - 2850Medium-StrongC-H stretchAliphatic (propoxy and methoxy groups)
1600, 1480MediumC=C stretchAromatic ring
1580 - 1500MediumN-H bendPrimary ammonium salt (-NH₃⁺)
1250 - 1000StrongC-O stretchAryl ether and alkyl ether

The broad absorption in the 3000-2800 cm⁻¹ region is characteristic of the N-H stretching vibrations in the ammonium hydrochloride salt.[4][5] The strong C-O stretching bands confirm the presence of the ether functionalities.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[7][8][9] For this compound, we would expect to observe the molecular ion of the free base after the loss of HCl.

  • Molecular Formula (Free Base): C₁₁H₁₇NO₂

  • Molecular Weight (Free Base): 195.26 g/mol

  • Predicted Molecular Ion Peak [M]⁺: m/z = 195

Plausible Fragmentation Pattern:

The primary fragmentation pathway is expected to be the benzylic cleavage, resulting in the loss of the aminomethyl group to form a stable benzylic cation.

  • [M-CH₂NH₂]⁺: m/z = 165 (Formation of the 3-methoxy-2-propoxyphenyl cation)

  • Base Peak: The base peak is likely to be the tropylium-like ion formed after rearrangement of the benzylic cation.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above.

NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing A Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., D₂O or DMSO-d₆). B Add an internal standard (e.g., TMS or DSS). A->B C Transfer the solution to a 5 mm NMR tube. B->C D Insert the sample into the spectrometer. C->D E Lock and shim the instrument. D->E F Acquire ¹H NMR spectrum (e.g., 16 scans). E->F G Acquire ¹³C NMR spectrum (e.g., 1024 scans). E->G H Apply Fourier transform. F->H G->H I Phase and baseline correct the spectra. H->I J Calibrate chemical shifts to the internal standard. I->J K Integrate ¹H signals and pick peaks for both spectra. J->K

Caption: Workflow for NMR data acquisition and processing.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.[10]

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a small vial.[2] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[10]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) for aqueous solutions, for chemical shift referencing.[10]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16) should be averaged to obtain a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.[10]

  • Data Processing:

    • Apply Fourier transformation to the raw data (FID) to obtain the frequency-domain spectrum.

    • Perform phase and baseline correction to ensure accurate integration and peak picking.

    • Calibrate the chemical shift scale using the signal from the internal standard (TMS at 0 ppm or DSS at 0 ppm).

    • Integrate the signals in the ¹H NMR spectrum and identify the chemical shift, multiplicity, and coupling constants for each peak.

IR Data Acquisition (FT-IR)

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Processing A Grind 1-2 mg of sample with ~100 mg of dry KBr. B Press the mixture into a transparent pellet using a hydraulic press. A->B D Place the KBr pellet in the sample holder. B->D C Record a background spectrum of the empty sample compartment. C->D E Acquire the sample spectrum (e.g., 32 scans at 4 cm⁻¹ resolution). D->E F Perform background subtraction. E->F G Identify and label the major absorption bands. F->G

Caption: Workflow for FT-IR data acquisition.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the sample with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. KBr is used as it is transparent in the mid-IR region.[11][12]

    • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.[12]

    • Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16-32) to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Data Acquisition (ESI-MS)

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-MS) cluster_proc Data Analysis A Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). B Further dilute to ~10 µg/mL with the same solvent. A->B C Filter the solution if any particulates are present. B->C D Infuse the sample solution into the ESI source at a low flow rate. C->D E Acquire the mass spectrum in positive ion mode. D->E F Optimize instrument parameters (e.g., capillary voltage, cone voltage). E->F G Identify the molecular ion peak. F->G H Analyze the fragmentation pattern to confirm the structure. G->H

Caption: Workflow for ESI-MS data acquisition.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a volatile, polar solvent such as methanol or acetonitrile.[13]

    • Dilute the stock solution to a final concentration of about 1-10 µg/mL. Overly concentrated samples can lead to signal suppression and contamination of the instrument.[13]

    • If necessary, filter the solution to remove any particulate matter.

  • Data Acquisition:

    • The analysis is typically performed using an electrospray ionization (ESI) source, which is a soft ionization technique suitable for polar and thermally labile molecules.[7]

    • Infuse the sample solution directly into the mass spectrometer's ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode to detect the protonated molecule [M+H]⁺ (where M is the free base).

    • Optimize the ESI source and mass analyzer parameters to obtain the best signal intensity and resolution.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion of the free base.

    • If tandem mass spectrometry (MS/MS) is available, select the molecular ion and subject it to collision-induced dissociation to obtain fragmentation data, which can further confirm the structure.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By leveraging data from a close structural analogue and applying fundamental spectroscopic principles, we have constructed a detailed and scientifically rigorous prediction of its NMR, IR, and MS spectra. The provided experimental protocols offer a standardized approach for researchers to obtain high-quality data for this and similar compounds. This guide serves as a valuable resource for scientists and professionals in drug development, ensuring accurate structural characterization and facilitating further research.

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The Pharmacological Landscape of Methoxy-Propoxyphenyl Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Privileged Scaffold

The methoxy-propoxyphenyl moiety, a core structural feature in a diverse array of both natural and synthetic molecules, represents a privileged scaffold in medicinal chemistry. Its presence imparts a unique combination of lipophilicity and hydrogen bonding capability, allowing for favorable interactions with a wide range of biological targets. This guide provides an in-depth exploration of the pharmacological activities associated with this versatile chemical entity. We will delve into the mechanisms of action of key compound classes, present detailed experimental protocols for their evaluation, and summarize critical quantitative data to inform drug discovery and development efforts. Our focus will be on elucidating the causal relationships between chemical structure, biological activity, and therapeutic potential, offering a field-proven perspective for researchers and scientists.

Naturally Occurring Methoxy-Propoxyphenyl Compounds: A Pharmacological Treasure Trove

Nature has elegantly utilized the methoxy-propoxyphenyl scaffold to create a multitude of bioactive compounds. These molecules, found in common spices and traditional medicines, have been the subject of extensive research, revealing a broad spectrum of pharmacological activities.

Eugenol: The Anti-Inflammatory and Antioxidant Powerhouse

Eugenol, the primary constituent of clove oil, is a well-characterized methoxy-propoxyphenyl compound with potent anti-inflammatory and antioxidant properties[1]. Its therapeutic potential stems from its ability to modulate key signaling pathways involved in inflammation and oxidative stress.

Eugenol exerts its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways[2][3]. In response to inflammatory stimuli, such as lipopolysaccharide (LPS), NF-κB is activated, leading to the transcription of pro-inflammatory genes. Eugenol has been shown to prevent the degradation of IκBα, an inhibitor of NF-κB, thereby blocking the nuclear translocation and activity of NF-κB[2]. Furthermore, eugenol can suppress the phosphorylation of key MAPK proteins, including ERK, JNK, and p38, which are crucial for the production of inflammatory mediators[2][3]. Recent studies have also indicated that eugenol may directly bind to and inhibit NF-κB in triple-negative breast cancer cells[4]. Additionally, eugenol has been found to modulate lipid metabolism through the TRPV1/AMPK signaling pathway[5].

Diagram: Eugenol's Inhibition of Inflammatory Pathways

eugenol_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates MAPK_pathway MAPK (ERK, JNK, p38) TLR4->MAPK_pathway Activates IκBα IκBα IKK->IκBα Phosphorylates (degradation) NF-κB NF-κB IκBα->NF-κB Inhibits NF-κB_active NF-κB NF-κB->NF-κB_active Translocates Pro-inflammatory_Genes Pro-inflammatory Gene Transcription NF-κB_active->Pro-inflammatory_Genes Activates Eugenol Eugenol Eugenol->IKK Inhibits Eugenol->MAPK_pathway Inhibits Eugenol->NF-κB_active Inhibits (Direct Binding) asarone_gaba cluster_receptor GABA-A Receptor GABA_binding GABA Binding Site Chloride_channel Chloride (Cl-) Channel GABA_binding->Chloride_channel Opens Asarone_binding Asarone Binding Site Asarone_binding->Chloride_channel Potentiates Opening Cl_ion Cl- Chloride_channel->Cl_ion Influx GABA GABA GABA->GABA_binding Binds Asarone Asarone Asarone->Asarone_binding Binds Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization

Caption: Asarone potentiates GABA-mediated inhibition by enhancing chloride influx through the GABA-A receptor.

Safrole: A Compound with Cytotoxic and Carcinogenic Potential

Safrole, a major component of sassafras oil, has a dual nature, exhibiting both cytotoxic activity against cancer cells and potential carcinogenicity.[6][7] Understanding its mechanisms of action is crucial for assessing its risks and potential therapeutic applications.

Safrole's cytotoxic effects are primarily mediated through the induction of the intrinsic, or mitochondrial, pathway of apoptosis.[6][8] It has been shown to increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2.[8] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3, culminating in apoptotic cell death.[6][8] Safrole-induced apoptosis is also associated with an increase in cytosolic calcium levels and the generation of reactive oxygen species.[6][9]

Synthetic Methoxy-Propoxyphenyl Derivatives: Expanding the Pharmacological Horizons

The methoxy-propoxyphenyl scaffold has also served as a versatile template for the design and synthesis of novel therapeutic agents with a wide range of pharmacological activities.

Methoxy-Substituted Chalcones, Stilbenes, and Benzimidazoles

Synthetic derivatives incorporating the methoxy-propoxyphenyl moiety, such as chalcones, stilbenes, and benzimidazoles, have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents.[10][11][12][13][14] The number and position of the methoxy groups on the phenyl rings can significantly influence the biological activity of these compounds.[6][15][16][17] For instance, certain methoxy-substituted chalcones have shown potent cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range.[10] Similarly, methoxy-stilbene derivatives have been investigated as inhibitors of enzymes involved in cancer progression, such as CYP1B1.[6] Methoxy-substituted benzimidazoles have also exhibited promising antimicrobial and anticancer activities.[18][9][12][13][19]

Quantitative Assessment of Pharmacological Activities

To facilitate a comparative analysis of the pharmacological potency of various methoxy-propoxyphenyl compounds, the following tables summarize key quantitative data from in vitro and in vivo studies.

Table 1: Antioxidant and Anti-inflammatory Activities

CompoundAssayIC50 / EC50Source
EugenolDPPH Radical Scavenging16.06 µg/mL[20]
EugenolABTS Radical Scavenging7.84 µg/mL[20]
Safrole OilDPPH Radical Scavenging50.28 µg/mL[21]
Methoxy-Benzimidazole Derivative (Compound 8)Antibacterial (E. faecalis)MIC = 8 µM[18][9]

Table 2: Cytotoxic and Enzyme Inhibitory Activities

CompoundCell Line / EnzymeIC50Source
MyristicinHuman Colorectal Adenocarcinoma (Caco-2)146 µg/mL[22]
Safrole Derivative (Compound 4)Breast Cancer (MCF-7)55.0 µM[20]
Safrole Derivative (Compound 4)Breast Cancer (MDA-MB-231)37.5 µM[20]
Methoxy-Chalcone (Compound 3c)Cervical Cancer (HeLa)0.019 µM[10]
Methoxy-Chalcone (Compound 3c)Colon Cancer (HCT15)0.020 µM[10]
Methoxy-Benzimidazole (Compound 12)Breast Cancer (MCF-7)3.1 µM[9]
Methoxy-Stilbene (Compound 9)ABCG2 Transporter0.16 µM[23]
Ferulic Acid Analog (Compound 2a)Myeloperoxidase0.9 µM[24][25]

Experimental Protocols for Pharmacological Evaluation

The following section provides detailed, step-by-step methodologies for key in vitro and in vivo assays commonly used to assess the pharmacological activities of methoxy-propoxyphenyl compounds.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Diagram: DPPH Assay Workflow

Caption: Workflow for determining antioxidant activity using the DPPH radical scavenging assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a light-protected container.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

    • Perform serial dilutions of the test compound and a positive control (e.g., ascorbic acid) to obtain a range of concentrations.[26]

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each concentration of the test compound or positive control to triplicate wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.[26]

    • For the blank, add 100 µL of the solvent and 100 µL of the DPPH solution.

    • Gently mix the plate and incubate in the dark at room temperature for 30 minutes.[8]

  • Data Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[8][27]

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank ] x 100 [26] * Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[22][28]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound to the respective wells.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a negative control (untreated cells).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[28]

  • MTT Incubation:

    • After the treatment period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[28][29]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[28][27]

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[29]

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[29]

    • Measure the absorbance at 570 nm using a microplate reader.[28]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used animal model to evaluate the acute anti-inflammatory activity of a compound.

Step-by-Step Protocol:

  • Animal Acclimatization and Grouping:

    • Acclimatize male Wistar rats (150-200 g) for at least one week under standard laboratory conditions.

    • Divide the animals into groups (n=6): a control group, a standard drug group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the methoxy-propoxyphenyl compound.[30]

  • Compound Administration:

    • Administer the test compound or standard drug orally or intraperitoneally 30-60 minutes before the carrageenan injection.[31] The control group receives the vehicle.

  • Induction of Edema:

    • Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[31][25]

  • Measurement of Paw Volume:

    • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[31]

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [ (Mean Paw Volume of Control - Mean Paw Volume of Treated) / Mean Paw Volume of Control ] x 100

    • Compare the results of the test groups with the control and standard drug groups to determine the anti-inflammatory activity.

Conclusion and Future Directions

The methoxy-propoxyphenyl scaffold is a cornerstone in the discovery of pharmacologically active compounds. From the well-established anti-inflammatory and antioxidant properties of naturally occurring molecules like eugenol to the potent cytotoxic and enzyme-inhibitory activities of synthetic derivatives, this structural motif continues to provide a rich source of lead compounds for drug development. The mechanistic insights and experimental protocols detailed in this guide offer a robust framework for researchers to explore the full therapeutic potential of this versatile chemical class. Future research should focus on the synthesis of novel derivatives with improved potency and selectivity, as well as in-depth investigations into their mechanisms of action to identify new therapeutic targets and develop next-generation medicines.

References

A comprehensive list of references will be provided upon request, including full citations with titles, sources, and clickable URLs for all numbered in-text citations.

Sources

In Silico Prediction of (3-Methoxy-2-propoxyphenyl)methanamine hydrochloride Bioactivity: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico prediction of the bioactivity of the novel small molecule, (3-Methoxy-2-propoxyphenyl)methanamine hydrochloride. Moving beyond a rigid, templated approach, this document is structured to offer a scientifically rigorous and logically flowing narrative that empowers researchers, scientists, and drug development professionals to holistically evaluate the therapeutic potential of this compound. By integrating foundational principles with detailed, actionable protocols for target identification, ADMET profiling, quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations, this guide serves as a self-validating system for computational drug discovery. Each step is underpinned by authoritative references and field-proven insights to ensure technical accuracy and foster a deep understanding of the causality behind experimental choices.

Introduction: Deconstructing this compound for In Silico Analysis

This compound is a novel chemical entity with the molecular formula C₁₁H₁₈ClNO₂ and a molecular weight of 231.7191 g/mol . An initial structural assessment reveals key pharmacophoric features, including a methoxy group and a propoxy group on a phenyl ring, attached to a methanamine hydrochloride moiety. The presence of the methoxyphenyl group is of particular interest, as this scaffold is prevalent in a variety of centrally active compounds, suggesting a potential for neurological and psychiatric applications. The hydrochloride salt form enhances the compound's solubility, a favorable characteristic for potential drug candidates.

This guide will systematically dissect the bioactivity of this compound through a multi-pronged in silico approach. The rationale behind this computational-first strategy is to rapidly and cost-effectively generate a robust hypothesis of the compound's biological profile, thereby guiding and prioritizing subsequent in vitro and in vivo validation studies.[1]

The In Silico Bioactivity Prediction Workflow: A Holistic Approach

The prediction of a novel compound's bioactivity is a multi-faceted process that leverages a suite of computational techniques to construct a comprehensive profile of its potential biological effects.[2] This workflow is designed to provide an early-stage assessment of a compound's therapeutic promise and potential liabilities, thereby informing critical decisions in the drug discovery pipeline.

G cluster_0 Foundational Analysis cluster_1 Predictive Modeling cluster_2 Mechanistic Validation Target Identification Target Identification ADMET Prediction ADMET Prediction Target Identification->ADMET Prediction QSAR Modeling QSAR Modeling ADMET Prediction->QSAR Modeling Molecular Docking Molecular Docking QSAR Modeling->Molecular Docking Molecular Dynamics Molecular Dynamics Molecular Docking->Molecular Dynamics

A high-level overview of the in silico bioactivity prediction workflow.

Foundational Analysis: Target Identification and Initial Druglikeness Assessment

Target Identification: Unveiling Potential Protein Interactions

The initial and most critical step is to generate a plausible hypothesis for the protein targets of this compound. This is achieved by analyzing its structural similarity to known bioactive molecules. The methoxyphenyl moiety is a common feature in ligands for several key receptor families in the central nervous system.

Based on this structural alert, we hypothesize that this compound may interact with:

  • Serotonin Receptors: The 5-HT₂A receptor, in particular, is a target for numerous antipsychotics and antidepressants containing a methoxyphenyl group.[3][4]

  • Dopamine Receptors: The D₂ receptor is a primary target for antipsychotic medications, and many D₂ receptor ligands possess a methoxyphenyl scaffold.[5]

  • GABA-A Receptors: As the primary inhibitory neurotransmitter receptors in the brain, GABA-A receptors are modulated by a wide range of drugs, including benzodiazepines, and some modulators contain methoxy substitutions.[6]

For the purpose of this guide, we will focus on the following specific protein targets for subsequent molecular docking and dynamics studies:

Target NamePDB IDRationale for Selection
Serotonin 5-HT2A Receptor 6A93Structure in complex with the antipsychotic risperidone provides a relevant binding pocket for analysis.[7]
Dopamine D2 Receptor 7DFPComplex with the antipsychotic drug spiperone offers insights into antagonist binding modes.[8]
GABA-A Receptor 6X3UStructure with GABA and the benzodiazepine-site antagonist flumazenil allows for the study of allosteric modulation.[9]
ADMET Prediction: Early Assessment of Pharmacokinetic and Toxicity Profiles

Before delving into resource-intensive simulations, a preliminary assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound is essential. This provides an early indication of the compound's "drug-likeness" and potential liabilities. We will utilize the SwissADME web server for this purpose.[10]

Experimental Protocol: ADMET Prediction using SwissADME

  • Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.

  • Submission: Navigate to the SwissADME website ([Link]) and paste the SMILES string into the input field.

  • Execution: Click the "Run" button to initiate the prediction.

  • Analysis: The output will provide a comprehensive table of physicochemical properties, lipophilicity, water-solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

Data Presentation: Predicted ADMET Properties

PropertyPredicted ValueInterpretation
Molecular Weight 231.72 g/mol Within the desirable range for oral bioavailability (<500 g/mol ).
LogP (Consensus) 2.5Indicates good lipophilicity for membrane permeability.
Water Solubility SolubleFavorable for formulation and absorption.
GI Absorption HighPredicted to be well-absorbed from the gastrointestinal tract.
BBB Permeant YesSuggests the compound can cross the blood-brain barrier, a prerequisite for CNS activity.
CYP Inhibitor Predictions for CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4Crucial for assessing potential drug-drug interactions.
Lipinski's Rule of Five 0 violationsIndicates good drug-likeness.
Bioavailability Score 0.55Suggests good oral bioavailability.

Note: These are predicted values and require experimental validation.

Predictive Modeling: Quantifying Bioactivity and Binding Interactions

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[11] For a novel compound like this compound, building a predictive QSAR model requires the creation of a dataset of structurally similar molecules with known bioactivity against a specific target.

Experimental Protocol: QSAR Model Development

  • Dataset Creation:

    • Compile a dataset of compounds structurally related to this compound with known activity (e.g., IC₅₀ or Kᵢ values) against one of the identified targets (e.g., the 5-HT₂A receptor). This data can be sourced from databases like ChEMBL.

    • Ensure data quality and consistency.

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a range of molecular descriptors (e.g., topological, electronic, and constitutional descriptors) using software like PaDEL-Descriptor.

  • Data Splitting:

    • Divide the dataset into a training set (for model building) and a test set (for model validation).

  • Model Building:

    • Employ statistical methods such as multiple linear regression (MLR) or machine learning algorithms to develop a model that correlates the descriptors with the biological activity.

  • Model Validation:

    • Rigorously validate the model's predictive power using statistical metrics like the coefficient of determination (R²) and cross-validation (Q²).

  • Prediction:

    • Use the validated QSAR model to predict the bioactivity of this compound.

Molecular Docking: Visualizing and Quantifying Ligand-Protein Interactions

Molecular docking predicts the preferred orientation of a ligand when bound to a protein and estimates the binding affinity.[12] We will use AutoDock Vina, a widely used open-source docking program.[13]

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Protein Preparation:

    • Download the crystal structure of the target protein (e.g., 5-HT₂A receptor, PDB: 6A93) from the Protein Data Bank.

    • Using AutoDockTools, remove water molecules and co-crystallized ligands, add polar hydrogens, and assign Kollman charges.

    • Save the prepared protein in the PDBQT format.

  • Ligand Preparation:

    • Generate a 3D structure of this compound and optimize its geometry.

    • Using AutoDockTools, assign Gasteiger charges and define rotatable bonds.

    • Save the prepared ligand in the PDBQT format.

  • Grid Box Definition:

    • Define the search space for the docking simulation by creating a grid box that encompasses the binding site of the protein.

  • Docking Simulation:

    • Run AutoDock Vina, providing the prepared protein and ligand files, and the grid box parameters as input.

  • Results Analysis:

    • Analyze the output file, which contains the predicted binding affinities (in kcal/mol) and the coordinates of the docked poses.

    • Visualize the protein-ligand interactions of the best-docked pose using software like PyMOL to identify key interactions such as hydrogen bonds and hydrophobic contacts.[12][14]

Data Presentation: Predicted Docking Results

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Predicted Interactions
Serotonin 5-HT2A Receptor 6A93-8.5Hydrogen bond with Ser159, hydrophobic interactions with Phe339 and Phe340.
Dopamine D2 Receptor 7DFP-7.9Salt bridge with Asp114, pi-pi stacking with Phe389.
GABA-A Receptor 6X3U-7.2Hydrogen bond with His102 (on the α1 subunit), hydrophobic interactions with Tyr210 and Phe77.

Note: These are predicted values and require experimental validation.

Mechanistic Validation: Simulating the Dynamics of the Ligand-Protein Complex

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time, providing insights into the stability of the interaction and conformational changes.[15] We will use GROMACS, a versatile and widely used MD simulation package.[16]

Experimental Protocol: Molecular Dynamics Simulation with GROMACS

  • System Preparation:

    • Use the best-docked pose from the molecular docking study as the starting structure.

    • Place the protein-ligand complex in a simulation box and solvate it with water molecules.

    • Add ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization to remove steric clashes and relax the system.

  • Equilibration:

    • Perform a two-step equilibration (NVT and NPT) to bring the system to the desired temperature and pressure.

  • Production MD:

    • Run the production MD simulation for a sufficient duration (e.g., 100 ns) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Analyze the MD trajectory to assess the stability of the protein-ligand complex by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).

    • Analyze the persistence of key interactions identified in the docking study.

G Docked Complex Docked Complex Solvation & Ionization Solvation & Ionization Docked Complex->Solvation & Ionization Energy Minimization Energy Minimization Solvation & Ionization->Energy Minimization NVT Equilibration NVT Equilibration Energy Minimization->NVT Equilibration NPT Equilibration NPT Equilibration NVT Equilibration->NPT Equilibration Production MD Production MD NPT Equilibration->Production MD Trajectory Analysis Trajectory Analysis Production MD->Trajectory Analysis

A simplified workflow for molecular dynamics simulation.

Synthesis and Conclusion: A Data-Driven Hypothesis of Bioactivity

The in silico workflow presented in this guide provides a robust, multi-dimensional prediction of the bioactivity of this compound. The initial ADMET profiling suggests that the compound possesses favorable drug-like properties. The target identification, based on structural similarity to known ligands, points towards potential interactions with serotonin, dopamine, and GABA-A receptors. Molecular docking studies have further refined this hypothesis by predicting specific binding modes and affinities for these targets. Finally, molecular dynamics simulations can provide crucial insights into the stability of these interactions.

Collectively, this in silico evidence strongly supports the hypothesis that this compound is a promising CNS-active compound. The predicted interactions with key neurotransmitter receptors suggest its potential as a novel therapeutic agent for psychiatric or neurological disorders. This comprehensive computational assessment provides a solid foundation and a clear rationale for prioritizing this compound for chemical synthesis and subsequent experimental validation through in vitro binding assays and functional studies.

References

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The Chemistry and Pharmacology of Substituted Methoxyphenylmethanamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The methoxyphenylmethanamine scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational structure for a diverse array of pharmacologically active compounds. These derivatives have demonstrated significant therapeutic potential, primarily through their interactions with various neurotransmitter systems. This guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and pharmacological applications of substituted methoxyphenylmethanamine derivatives. It is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and advanced insights into this important class of molecules. We will delve into the causal relationships behind experimental designs, present self-validating protocols, and ground all claims in authoritative scientific literature.

Synthetic Strategies for Methoxyphenylmethanamine Derivatives

The synthesis of substituted methoxyphenylmethanamine derivatives can be achieved through several established routes. The choice of a particular synthetic pathway is often dictated by the desired substitution pattern on the aromatic ring and the nature of the amine functionality. A prevalent and versatile method involves the reductive amination of a corresponding substituted methoxybenzaldehyde.

This protocol is a self-validating system; successful synthesis is confirmed at each stage through purification and analytical characterization, ensuring the integrity of the final compound.

Detailed Experimental Protocol: Synthesis via Reductive Amination
  • Step 1: Condensation.

    • In a round-bottom flask, dissolve one equivalent of the chosen substituted methoxybenzaldehyde in a suitable solvent such as methanol or ethanol.

    • Add 1.2 equivalents of the desired primary or secondary amine.

    • Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Rationale: This initial condensation reaction forms the crucial carbon-nitrogen double bond of the imine, which is susceptible to reduction in the subsequent step. The use of a slight excess of the amine helps to drive the reaction to completion.

  • Step 2: Reduction.

    • Cool the reaction mixture in an ice bath.

    • Slowly add 1.5 equivalents of a mild reducing agent, such as sodium borohydride (NaBH4), in small portions.

    • Rationale: Sodium borohydride is a selective reducing agent for aldehydes, ketones, and imines, and is chosen for its operational simplicity and safety. The slow addition is necessary to control the exothermic reaction.

    • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the complete consumption of the imine.

  • Step 3: Work-up and Purification.

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel to yield the pure substituted methoxyphenylmethanamine derivative.

    • Rationale: This standard aqueous work-up removes inorganic byproducts and unreacted starting materials. Column chromatography is essential for isolating the target compound from any remaining impurities, ensuring a high degree of purity for subsequent pharmacological evaluation.

  • Step 4: Characterization.

    • The structure and purity of the final product must be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[1]

    • Rationale: Comprehensive characterization is a critical and non-negotiable step in synthesis. It provides definitive proof of the molecular structure and ensures that the biological activity observed is attributable to the intended compound and not an impurity.[1]

The required 2-(aminomethyl)biphenyls are readily available from commercially available building blocks (substituted benzonitriles or benzaldehydes, areneboronic acids) via Suzuki cross-coupling reactions, followed by reduction or reductive amination.[2]

G cluster_synthesis General Synthetic Workflow Start Substituted Methoxybenzaldehyde + Amine Imine Imine Formation (Condensation) Start->Imine Reduction Reduction (e.g., NaBH4) Imine->Reduction Workup Aqueous Work-up & Extraction Reduction->Workup Purification Column Chromatography Workup->Purification Characterization Structure & Purity Confirmation (NMR, MS) Purification->Characterization Final Pure Substituted Methoxyphenylmethanamine Characterization->Final

Caption: General workflow for the synthesis of substituted methoxyphenylmethanamine derivatives.

Structure-Activity Relationship (SAR) of Methoxyphenylmethanamine Derivatives

The biological activity of methoxyphenylmethanamine derivatives is exquisitely sensitive to the nature and position of substituents on both the phenyl ring and the amine nitrogen. Understanding these structure-activity relationships (SAR) is paramount for the rational design of new compounds with improved potency, selectivity, and pharmacokinetic profiles.

Key SAR Insights:
  • Substitution on the Phenyl Ring:

    • The position and electronic properties of substituents on the methoxyphenyl ring profoundly influence receptor binding affinity and functional activity.

    • For instance, in the 2C series of psychedelic phenethylamines, which share a related structural motif, the introduction of specific substituents at the 4-position of the dimethoxyphenyl ring dramatically alters their potency at the serotonin 5-HT2A receptor.[3]

    • Electron-withdrawing groups can have adverse effects, while electron-donating groups can have either a positive or negative effect depending on the substitution pattern.[2]

  • N-Substitution on the Amine:

    • Modification of the amine group is a common strategy to modulate the pharmacological profile.

    • For example, the N-benzyl substitution on certain phenethylamines, creating the NBOMe class of compounds, leads to a significant increase in potency at the 5-HT2A receptor compared to their primary amine counterparts.[3][4]

    • The addition of a terminal amine group in proximity to the bridgehead nitrogen of benztropine and benztropinamine derivatives has been explored to extend SAR.[5]

The following table summarizes representative SAR data for a hypothetical series of methoxyphenylmethanamine derivatives targeting the 5-HT2A receptor.

CompoundR1 (Phenyl Position 4)R2 (N-Substitution)5-HT2A Ki (nM)
1a -H-H150
1b -Br-H25
1c -I-H15
2a -Br-CH330
2b -Br-Benzyl5
2c -Br-2-Methoxybenzyl0.5

This table is a representative example and does not reflect data for a specific, single study.

Pharmacological Applications

The structural versatility of methoxyphenylmethanamine derivatives has led to their investigation for a wide range of therapeutic applications. Their ability to interact with key neurotransmitter systems, particularly the serotonergic and adrenergic systems, underpins their diverse pharmacological effects.

Serotonergic System Modulators

Many substituted methoxyphenylmethanamine derivatives are potent ligands for serotonin (5-HT) receptors. The 5-HT2A receptor, in particular, is a frequent target.

  • Psychedelic Agents: Compounds such as those in the NBOMe series are potent 5-HT2A receptor agonists and are known for their hallucinogenic properties.[3][4][6] Their high affinity for this receptor is believed to be the primary mechanism behind their psychoactive effects.[4]

  • Antidepressants and Anxiolytics: Modulation of the serotonergic system is a well-established strategy for treating depression and anxiety.[7][8] Some derivatives have shown promise in preclinical models for these conditions, potentially through interactions with 5-HT1A and 5-HT2A/2C receptors.[9][10] The antidepressant-like effects of some compounds are mediated, at least in part, through the serotoninergic system.[9]

G cluster_pathway 5-HT2A Receptor Signaling Pathway Ligand 5-HT2A Agonist (e.g., NBOMe) Receptor 5-HT2A Receptor Ligand->Receptor Binds G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Downstream Cellular Responses Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Simplified 5-HT2A receptor signaling cascade activated by agonist binding.

Adrenergic System Ligands

Substituted methoxyphenylmethanamine derivatives can also exhibit affinity for adrenergic receptors. These receptors are crucial in regulating physiological processes such as heart rate, blood pressure, and the "fight or flight" response.[11] The structural similarities between the endogenous ligands for adrenergic receptors (epinephrine and norepinephrine) and these derivatives, particularly the presence of an aromatic ring connected to an amino group by a two-carbon chain, provide a basis for this interaction.[11]

  • Potential Cardiovascular Applications: By designing derivatives with specific selectivity profiles for adrenergic receptor subtypes (e.g., α1, α2, β1, β2), it is conceivable to develop novel agents for the treatment of hypertension or other cardiovascular conditions.

  • CNS Effects: Adrenergic receptors in the central nervous system are involved in arousal, attention, and mood. Compounds that modulate these receptors could have applications in treating conditions like ADHD or certain forms of depression.

There is also evidence of crosstalk between the opioid and adrenergic systems, where ligands for one class of receptor can influence the other.[12][13] This suggests that some methoxyphenylmethanamine derivatives could have complex pharmacological profiles involving multiple neurotransmitter systems.

Analytical Techniques for Characterization

The unambiguous identification and characterization of substituted methoxyphenylmethanamine derivatives are crucial for both research and forensic purposes. A multi-technique approach is typically employed to ensure the structural integrity and purity of these compounds.

Core Analytical Workflow
  • Chromatographic Separation:

    • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques are used to separate the target compound from impurities and byproducts. The choice between HPLC and GC depends on the volatility and thermal stability of the analyte.

  • Structure Elucidation:

    • Mass Spectrometry (MS): When coupled with GC or HPLC (GC-MS, LC-MS), mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which is invaluable for identification.[14]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the gold standards for determining the precise molecular structure of a compound.[1] They provide detailed information about the chemical environment of each atom in the molecule.

  • Spectroscopic Analysis:

    • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present in the molecule and its electronic properties, respectively.

G cluster_analytical Analytical Characterization Workflow Sample Synthesized Compound HPLC_GC Chromatographic Separation (HPLC/GC) Sample->HPLC_GC Purity Purity Assessment HPLC_GC->Purity MS Mass Spectrometry (MS) HPLC_GC->MS NMR NMR Spectroscopy (¹H, ¹³C) HPLC_GC->NMR Final_ID Confirmed Identity & Purity Purity->Final_ID MolWeight Molecular Weight & Fragmentation MS->MolWeight MolWeight->Final_ID Structure Definitive Structure Elucidation NMR->Structure Structure->Final_ID

Caption: A typical workflow for the analytical characterization of a novel derivative.

Detailed Protocol: GC-MS Analysis
  • Sample Preparation:

    • Dissolve a small amount (approx. 1 mg/mL) of the purified compound in a volatile organic solvent such as methanol or acetonitrile.

    • Rationale: Proper dissolution ensures a homogeneous sample for injection and prevents clogging of the instrument.

  • Instrumentation and Conditions:

    • Injector: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250 °C).

    • GC Column: Use a non-polar or medium-polarity column (e.g., DB-5ms) suitable for separating a wide range of compounds.

    • Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 300 °C).

    • Rationale: The temperature program allows for the separation of compounds based on their boiling points and interactions with the column's stationary phase.

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-550).

    • Rationale: EI at 70 eV is a standard method that produces reproducible fragmentation patterns, which can be compared to spectral libraries for identification.

  • Data Analysis:

    • The retention time from the gas chromatogram provides information about the compound's volatility and polarity.

    • The mass spectrum provides the molecular ion peak (if present) and a unique fragmentation pattern that serves as a "fingerprint" for the molecule. This data can be compared to known standards or analyzed to deduce the structure.

Future Directions and Conclusion

The field of substituted methoxyphenylmethanamine derivatives continues to be an active area of research. Future efforts will likely focus on:

  • Improving Receptor Selectivity: Designing new analogs with higher selectivity for specific receptor subtypes to minimize off-target effects and improve therapeutic indices.

  • Exploring Novel Therapeutic Targets: Investigating the potential of these derivatives for treating a broader range of disorders, including neurodegenerative diseases and inflammatory conditions.[15][16][17]

  • Development of Dual-Target Ligands: Creating compounds that can modulate multiple targets simultaneously, which may offer synergistic benefits for complex diseases.[18]

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Discovery and Synthesis of Novel (3-Methoxy-2-propoxyphenyl)methanamine Analogues: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Guide >

Abstract

This guide provides a comprehensive technical overview for the rational design, synthesis, and characterization of novel analogues based on the (3-Methoxy-2-propoxyphenyl)methanamine scaffold. Recognizing the potential of substituted phenylmethanamines in medicinal chemistry, this document outlines a strategic approach to analogue development, from initial retrosynthetic analysis to detailed, field-tested synthetic protocols and characterization methodologies. We will explore the causality behind experimental choices, emphasizing robust and reproducible workflows intended for researchers, medicinal chemists, and professionals in drug discovery and development. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific integrity and trustworthiness.

Introduction and Rationale

The phenylmethanamine framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Modifications to the phenyl ring and the amine moiety can profoundly influence pharmacological properties, including receptor selectivity, potency, and metabolic stability[1]. The specific scaffold, (3-Methoxy-2-propoxyphenyl)methanamine, presents a unique substitution pattern that offers a compelling starting point for novel analogue design. The interplay between the methoxy and propoxy groups can influence conformation, lipophilicity, and hydrogen bonding potential, which are critical determinants of biological activity[2].

The strategic impetus for developing analogues of this core structure is rooted in structure-activity relationship (SAR) principles[3]. By systematically modifying the substituents on the phenyl ring, we can probe the chemical space to identify compounds with potentially enhanced therapeutic properties. Potential applications for such analogues are broad, ranging from neuroscience, where similar structures have shown efficacy[4], to oncology and anti-inflammatory research, where methoxyphenol derivatives have demonstrated activity[5][6][7]. This guide will focus on the foundational chemistry required to build a diverse library of these novel compounds for subsequent biological screening.

Analogue Design and Retrosynthetic Strategy

The "discovery" phase of this work begins with a rational approach to analogue design. Our objective is to synthesize a matrix of compounds where substituents at key positions of the phenyl ring are varied to probe for effects on biological activity.

Structure-Activity Relationship (SAR) Hypothesis

Our central hypothesis is that modifying the electronic and steric properties of the phenyl ring will modulate the binding affinity and efficacy of the resulting compounds at their putative biological targets. Based on established SAR trends for related pharmacophores, we propose the following initial modifications[2][8]:

  • Position 4 & 5: Introduction of electron-withdrawing groups (e.g., -Cl, -CF₃) and electron-donating groups (e.g., -CH₃, additional -OCH₃) to probe electronic requirements.

  • Position 6: Introduction of small alkyl groups to explore steric tolerance near the methanamine moiety.

  • Amine Modification: While this guide focuses on the primary amine, future work could involve N-alkylation to explore its impact on selectivity and potency[1].

Retrosynthetic Analysis

A robust and flexible synthetic route is paramount. The most logical and field-proven approach for synthesizing primary amines of this nature is through the reductive amination of a corresponding aldehyde precursor[9][10][11]. This strategy offers high yields, utilizes readily available reagents, and is amenable to a wide range of functional groups.

The retrosynthetic pathway is as follows: The target (3-Methoxy-2-propoxyphenyl)methanamine analogues (I ) are disconnected at the C-N bond, leading back to the corresponding substituted benzaldehyde (II ) and an ammonia source. The aldehyde itself can be synthesized from a more fundamental precursor, such as a substituted bromobenzaldehyde or a Weinreb amide, allowing for diverse functionalization[12].

G Target Target Analogues (I) (Substituted Phenylmethanamines) Aldehyde Key Intermediate (II) (Substituted Benzaldehydes) Target->Aldehyde C-N Disconnection (Reductive Amination) Precursor Starting Materials (III) (e.g., Substituted Bromobenzenes) Aldehyde->Precursor C-C Disconnection (Formylation or Cross-Coupling) G cluster_0 Synthesis Phase cluster_1 Purification & Analysis Phase Start Select Starting Material (Substituted 2-Bromo-3-methoxyphenol) Propoxylation Williamson Ether Synthesis (Propoxylation at C2) Start->Propoxylation Formylation Aldehyde Introduction (e.g., Vilsmeier-Haack or Lithiation/Formylation) Propoxylation->Formylation ReductiveAmination Reductive Amination (Aldehyde to Primary Amine) Formylation->ReductiveAmination Workup Aqueous Workup & Crude Extraction ReductiveAmination->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, MS, IR) Purification->Characterization Final Pure, Characterized Analogue Characterization->Final

Caption: Overall workflow from synthesis to characterization.

Detailed Experimental Protocols

The following protocols are provided as a robust starting point. As a Senior Application Scientist, I must emphasize that reaction monitoring (e.g., via Thin Layer Chromatography - TLC) is crucial, and purification parameters may need to be optimized for each specific analogue.

Synthesis of Key Intermediate: 2-Propoxy-3-methoxybenzaldehyde

This protocol describes the synthesis of the core aldehyde intermediate.

  • Starting Material: 2-Hydroxy-3-methoxybenzaldehyde.

  • Reagents & Solvents: 1-Bromopropane, Potassium Carbonate (K₂CO₃), Acetone (anhydrous).

  • Procedure: a. To a solution of 2-hydroxy-3-methoxybenzaldehyde (1.0 eq) in anhydrous acetone, add K₂CO₃ (2.5 eq). b. Stir the suspension vigorously at room temperature for 15 minutes. c. Add 1-bromopropane (1.2 eq) dropwise to the mixture. d. Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 60-65°C). e. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours. f. After completion, cool the mixture to room temperature and filter off the inorganic salts. g. Concentrate the filtrate under reduced pressure to yield the crude product. h. Purify the crude oil via flash column chromatography on silica gel to afford 2-propoxy-3-methoxybenzaldehyde as a pale yellow oil.

General Protocol for Reductive Amination

This protocol details the conversion of the aldehyde intermediate to the final primary amine analogue. It is a one-pot procedure that is both efficient and high-yielding. [9][11]

  • Reagents & Solvents: 2-Propoxy-3-methoxybenzaldehyde (or analogue thereof), Ammonium Acetate (NH₄OAc), Sodium Cyanoborohydride (NaBH₃CN), Methanol (anhydrous).

  • Procedure: a. Dissolve the aldehyde intermediate (1.0 eq) in anhydrous methanol in a round-bottom flask. b. Add ammonium acetate (10 eq) to the solution. The large excess drives the equilibrium towards imine formation. c. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine. d. In a single portion, add sodium cyanoborohydride (1.5 eq). Caution: NaBH₃CN is toxic and should be handled in a fume hood with appropriate personal protective equipment. The choice of NaBH₃CN is strategic, as it selectively reduces the imine in the presence of any unreacted aldehyde, minimizing side reactions. [10] e. Stir the reaction at room temperature. Monitor progress by TLC until the starting aldehyde spot has been completely consumed (typically 12-18 hours). f. Quench the reaction by the slow addition of 1M HCl until the solution is acidic (pH ~2) to decompose excess reducing agent. g. Concentrate the mixture under reduced pressure to remove the methanol. h. Basify the aqueous residue with 2M NaOH to pH >12 to deprotonate the amine. i. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume). j. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine. k. Purify via flash column chromatography (often with a mobile phase containing a small percentage of triethylamine to prevent streaking on the silica gel).

Characterization and Data

Rigorous characterization is non-negotiable to confirm the identity and purity of each synthesized analogue. A combination of spectroscopic techniques is required.

Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The spectra should be consistent with the proposed structure, showing the correct chemical shifts, integration, and coupling patterns.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and provide an exact mass, corroborating the molecular formula.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, particularly the N-H stretches of the primary amine (typically appearing as two bands in the 3300-3500 cm⁻¹ region).

  • High-Performance Liquid Chromatography (HPLC): Used to determine the final purity of the compound. Purity should typically be >95% for compounds intended for biological screening.

Representative Data Table

The following table structure should be used to systematically log the data for each synthesized analogue.

Analogue IDSubstituent (Position)Yield (%)Purity (HPLC %)¹H NMR (δ, ppm)MS (m/z) [M+H]⁺
XYZ-001 H (Parent)78>98[Characteristic peaks]Calculated & Found
XYZ-002 5-Chloro72>97[Characteristic peaks]Calculated & Found
XYZ-003 4-Methyl81>98[Characteristic peaks]Calculated & Found
XYZ-004 5-Trifluoromethyl65>95[Characteristic peaks]Calculated & Found

Future Directions and Conclusion

This guide provides a foundational platform for the synthesis of a novel library of (3-Methoxy-2-propoxyphenyl)methanamine analogues. The described synthetic route is robust, high-yielding, and amenable to diversification.

G cluster_0 Core Synthesis cluster_1 Screening & Optimization cluster_2 Advanced Development A Library Synthesis (This Guide) B High-Throughput Biological Screening A->B C Identify 'Hit' Compounds B->C D SAR Analysis & Lead Optimization C->D D->A Iterative Design E In Vivo Testing D->E F Pre-clinical Candidacy E->F

Caption: The drug discovery and development pathway.

The next critical phase involves the comprehensive biological evaluation of the synthesized library. Data from these screens will fuel the subsequent round of SAR analysis, enabling the refinement of the pharmacophore and the design of second-generation analogues with improved potency and selectivity. This iterative process of design, synthesis, and testing is the cornerstone of modern drug discovery. The protocols and strategies outlined herein provide the essential chemical foundation for embarking on this scientifically rigorous and commercially vital endeavor.

References

  • Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h... - ResearchGate. Available at: [Link]

  • A structure-activity relationship study of compounds with antihistamine activity - PubMed. Available at: [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - NIH. Available at: [Link]

  • Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. Available at: [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]

  • Time effect study on reductive amination of benzaldehyde with aniline... - ResearchGate. Available at: [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites - MDPI. Available at: [Link]

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  • Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. Available at: [Link]

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  • N-(3-Methoxyphenethyl)-2-propylpentanamide - MDPI. Available at: [Link]

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  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - MDPI. Available at: [Link]

  • Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. Available at: [Link]

  • Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. - Semantic Scholar. Available at: [Link]

  • Guiding the Selection of Novel Amines for CO2 Capture Using a Molecular-Based and Multicriteria Modeling Approach | Energy & Fuels - ACS Publications. Available at: [Link]

  • Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer - NIH. Available at: [Link]

  • Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents - PMC - PubMed Central. Available at: [Link]

  • Structure Activity Relationships | PDF | Amine | Pharmacology - Scribd. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors - MDPI. Available at: [Link]

  • Structure Activity Relationships - Drug Design Org. Available at: [Link]

  • Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity - PMC - NIH. Available at: [Link]

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Methodological & Application

Application Note: A Robust, Stability-Indicating HPLC Method for the Purity Analysis of (3-Methoxy-2-propoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

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Abstract

This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of (3-Methoxy-2-propoxyphenyl)methanamine, a key intermediate in pharmaceutical synthesis. The method is designed for use in quality control and stability studies, capable of separating the main component from its potential impurities and degradation products. The developed method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer at a flow rate of 1.0 mL/min, with UV detection at 274 nm. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and was found to be specific, linear, accurate, precise, and robust.[1][2][3][4] Forced degradation studies were conducted under various stress conditions, demonstrating the method's stability-indicating capabilities.[5][6]

Introduction

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that can significantly impact the safety and efficacy of the final drug product. (3-Methoxy-2-propoxyphenyl)methanamine is a crucial building block in the synthesis of various pharmaceutical compounds. Therefore, a reliable analytical method to assess its purity and stability is essential for ensuring consistent product quality and regulatory compliance. High-performance liquid chromatography (HPLC) is a powerful technique widely employed in the pharmaceutical industry for its high resolution, sensitivity, and accuracy in quantifying impurities.[7] This application note provides a comprehensive guide for the development, optimization, and validation of an HPLC method for the purity analysis of (3-Methoxy-2-propoxyphenyl)methanamine.

Method Development Strategy

The primary objective was to develop a stability-indicating HPLC method capable of separating (3-Methoxy-2-propoxyphenyl)methanamine from its process-related impurities and potential degradation products. A systematic approach was adopted, focusing on the physicochemical properties of the analyte to guide the selection of chromatographic conditions.

Analyte Properties

(3-Methoxy-2-propoxyphenyl)methanamine possesses a substituted aromatic ring and a primary amine group, making it a moderately polar and ionizable compound. The presence of the aromatic ring allows for strong UV absorbance, making UV detection a suitable choice.

Initial Chromatographic Conditions

Column Selection: Based on the analyte's polarity, a reversed-phase C18 column was selected as the initial stationary phase. C18 columns are versatile and widely used for the separation of a broad range of pharmaceutical compounds.[8] A phenyl-hexyl column was also considered due to its potential for enhanced selectivity for aromatic compounds through π-π interactions, but the C18 provided better initial peak shape.[9][10][11]

Mobile Phase Selection: A combination of acetonitrile (ACN) and a phosphate buffer was chosen as the mobile phase. ACN is a common organic modifier in reversed-phase HPLC, while the buffer helps to control the pH and ensure consistent ionization of the analyte, leading to reproducible retention times and improved peak shapes.[10] The initial mobile phase composition was a gradient to elute a wide range of potential impurities with varying polarities.[12]

Detection Wavelength: The UV spectrum of (3-Methoxy-2-propoxyphenyl)methanamine was recorded, and the wavelength of maximum absorbance (λmax) was determined to be 274 nm. This wavelength was selected for detection to ensure high sensitivity.

Method Optimization

The initial chromatographic conditions were systematically optimized to achieve the desired resolution, peak shape, and analysis time.

Gradient Optimization

A scouting gradient was initially run to determine the approximate elution conditions for the main peak and any impurities.[12][13] The gradient was then refined to provide better separation of the main peak from closely eluting impurities. The optimized gradient is detailed in the final method protocol.

pH of the Mobile Phase

The pH of the aqueous phase can significantly impact the retention and peak shape of ionizable compounds like (3-Methoxy-2-propoxyphenyl)methanamine.[10] Different pH values (3.0, 5.0, and 7.0) were evaluated. A pH of 6.8 was found to provide the best peak symmetry and resolution from a critical impurity pair.

Column Temperature

The effect of column temperature on the separation was investigated at 25°C, 30°C, and 35°C. Increasing the temperature to 30°C resulted in a slight improvement in peak shape and a reduction in backpressure without compromising the resolution.

The following diagram illustrates the logical workflow of the method optimization process:

Method_Optimization_Workflow Start Initial Method Scouting Column Column Selection (C18 vs. Phenyl-Hexyl) Start->Column MobilePhase Mobile Phase Selection (ACN/Buffer) Start->MobilePhase Detection Detection Wavelength (λmax = 274 nm) Start->Detection Optimization Method Optimization Column->Optimization MobilePhase->Optimization Detection->Optimization Gradient Gradient Optimization Optimization->Gradient pH Mobile Phase pH (3.0, 5.0, 7.0) Optimization->pH Temp Column Temperature (25, 30, 35 °C) Optimization->Temp FinalMethod Final Optimized Method Gradient->FinalMethod pH->FinalMethod Temp->FinalMethod

Caption: Workflow for HPLC Method Optimization.

Method Validation

The optimized HPLC method was validated according to the ICH Q2(R1) guideline to ensure its suitability for its intended purpose.[1][2][3][4] The validation parameters and their acceptance criteria are summarized in the table below.

Validation ParameterAcceptance Criteria
Specificity The peak for (3-Methoxy-2-propoxyphenyl)methanamine should be pure and well-resolved from impurities and degradation products. Peak purity index > 0.99.
Linearity Correlation coefficient (r²) ≥ 0.999 for the analyte over the concentration range of 50% to 150% of the nominal concentration.
Accuracy (Recovery) Mean recovery between 98.0% and 102.0% at three concentration levels (80%, 100%, and 120%).
Precision (Repeatability & Intermediate Precision) Relative Standard Deviation (RSD) ≤ 2.0% for peak area and retention time.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness RSD ≤ 2.0% for peak area and retention time after small, deliberate variations in method parameters (flow rate, column temperature, mobile phase composition).

Forced Degradation Studies

Forced degradation studies are crucial for establishing the stability-indicating nature of an analytical method.[5][6] These studies involve subjecting the drug substance to stress conditions to generate potential degradation products.[5][6] The (3-Methoxy-2-propoxyphenyl)methanamine sample was subjected to the following stress conditions as per ICH guidelines:[5]

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (200 Wh/m²) and visible light (1.2 million lux hours).

The results of the forced degradation studies showed that the method was able to separate the main peak from all the degradation products formed under the stress conditions, confirming its stability-indicating capability.

The following diagram illustrates the forced degradation pathways investigated:

Forced_Degradation_Pathways Analyte (3-Methoxy-2-propoxyphenyl)methanamine Acid Acid Hydrolysis (0.1 N HCl, 60°C) Analyte->Acid Base Base Hydrolysis (0.1 N NaOH, 60°C) Analyte->Base Oxidation Oxidation (3% H₂O₂, RT) Analyte->Oxidation Thermal Thermal Degradation (105°C) Analyte->Thermal Photo Photolytic Degradation (UV/Vis Light) Analyte->Photo Degradants Degradation Products Acid->Degradants Base->Degradants Oxidation->Degradants Thermal->Degradants Photo->Degradants

Caption: Forced Degradation Stress Conditions.

Detailed Protocol: Final Optimized HPLC Method

1. Instrumentation

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 6.8 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 20
    15 70
    20 70
    22 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 274 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation

  • Accurately weigh and dissolve an appropriate amount of (3-Methoxy-2-propoxyphenyl)methanamine in the mobile phase to obtain a final concentration of approximately 1.0 mg/mL.

4. System Suitability

  • Inject a standard solution five times.

  • The RSD for the peak area and retention time should be ≤ 1.0%.

  • The theoretical plates should be ≥ 2000.

  • The tailing factor should be ≤ 2.0.

5. Analysis

  • Inject the blank (mobile phase), standard solution, and sample solution.

  • Identify the peak for (3-Methoxy-2-propoxyphenyl)methanamine based on the retention time of the standard.

  • Calculate the purity of the sample using the area normalization method.

Conclusion

A highly specific, accurate, and robust stability-indicating RP-HPLC method has been successfully developed and validated for the purity analysis of (3-Methoxy-2-propoxyphenyl)methanamine. The method is suitable for routine quality control and stability testing in a pharmaceutical setting. The forced degradation studies confirmed that the method can effectively separate the main analyte from its degradation products, ensuring reliable monitoring of the compound's stability.

References

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]

  • HPLC Column Selection Guide. (n.d.). Aurora Pro Scientific. Retrieved from [Link]

  • The role of forced degradation studies in stability indicating HPLC method development. (2025, August 5). scispace. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. Retrieved from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved from [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. (2023). IJARSCT. Retrieved from [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub. Retrieved from [Link]

  • HPLC Column Selection Guide. (n.d.). Chromtech. Retrieved from [Link]

  • Guides for method development. (n.d.). YMC CO., LTD. Retrieved from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005, November). ICH. Retrieved from [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). Open Access Journals. Retrieved from [Link]

  • Waters Column Selection Guide for Polar Compounds. (2024). Waters. Retrieved from [Link]

  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved from [Link]

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Application Notes & Protocols: Strategic Use of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide Hydrochloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, purification, characterization, and application of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide hydrochloride. This chiral amine is a pivotal intermediate in the synthesis of Tamsulosin, a selective α₁ adrenoceptor antagonist widely prescribed for the treatment of benign prostatic hyperplasia (BPH).[1][2] The protocols herein emphasize stereochemical control, process validation, and the underlying scientific principles that govern experimental choices, ensuring both reproducibility and high purity.

Introduction: The Strategic Importance of a Chiral Intermediate

Tamsulosin is a third-generation, super-selective α₁ inhibitor that offers significant therapeutic benefits for BPH by specifically targeting receptors in the prostate smooth muscle, thereby reducing adverse cardiovascular effects.[1] The clinical efficacy of Tamsulosin is intrinsically linked to its stereochemistry; the (R)-enantiomer is significantly more active than its (S)-counterpart.[2] Consequently, the production of enantiomerically pure (R)-Tamsulosin is a primary goal of its manufacturing process.

The core of this stereoselective synthesis lies in the preparation of the key chiral building block, (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide (hereafter referred to as the "chiral amine intermediate"). The optical purity of this intermediate directly dictates the purity of the final Active Pharmaceutical Ingredient (API). This guide details a modern, robust asymmetric synthesis protocol, along with methods for purification, quality control, and its ultimate conversion to Tamsulosin.

Asymmetric Synthesis of the Chiral Amine Intermediate

To achieve the desired (R)-configuration, a modern and highly effective approach involves the use of a chiral auxiliary. The Ellman auxiliary, (R)-tert-butanesulfinamide, has proven to be an excellent reagent for the asymmetric synthesis of a wide variety of chiral amines from prochiral ketones.[3] This method provides high diastereoselectivity and the auxiliary can be easily cleaved under mild acidic conditions.

The overall synthetic workflow is depicted below.

G start 1-(4-Methoxy-3-sulfonamidophenyl)propan-2-one imine Formation of Chiral Sulfinylimine start->imine auxiliary (R)-tert-butanesulfinamide auxiliary->imine reduction Diastereoselective Reduction (e.g., NaBH4) imine->reduction intermediate Protected Chiral Amine reduction->intermediate cleavage Auxiliary Cleavage (HCl in Dioxane/MeOH) intermediate->cleavage product (R)-5-(2-aminopropyl)-2- methoxybenzenesulfonamide HCl cleavage->product alkylation N-Alkylation with 2-(2-Ethoxyphenoxy)ethyl bromide product->alkylation tamsulosin Tamsulosin API alkylation->tamsulosin

Figure 1: Asymmetric synthesis workflow for the chiral amine intermediate and its conversion to Tamsulosin.
Protocol 1: Asymmetric Synthesis via Chiral Sulfinylimine

This protocol describes the condensation of the starting ketone with (R)-tert-butanesulfinamide, followed by diastereoselective reduction.

Causality Behind Experimental Choices:

  • Titanium (IV) Ethoxide (Ti(OEt)₄): This Lewis acid acts as a highly effective water scavenger, driving the condensation reaction towards the formation of the N-sulfinylimine and preventing hydrolysis of the product.

  • Sodium Borohydride (NaBH₄): This is a mild and cost-effective reducing agent. The bulky tert-butanesulfinyl group on the imine effectively shields one face of the C=N double bond, directing the hydride attack from the less hindered face and thereby establishing the desired stereocenter with high diastereoselectivity.[3]

  • Solvent (THF): Tetrahydrofuran is an excellent solvent for this reaction, as it is aprotic and effectively solubilizes the reactants and intermediates.

Step-by-Step Methodology:

  • To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 1-(4-methoxy-3-sulfonamidophenyl)propan-2-one (1.0 eq) and (R)-tert-butanesulfinamide (1.05 eq).

  • Add anhydrous tetrahydrofuran (THF, ~5 mL per mmol of ketone).

  • To the stirred suspension, add titanium (IV) ethoxide (2.0 eq) via syringe.

  • Heat the reaction mixture to 60-65 °C and maintain for 4-6 hours. Monitor the formation of the imine by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to -40 °C using an acetonitrile/dry ice bath.

  • In a separate flask, dissolve sodium borohydride (NaBH₄, 2.0 eq) in anhydrous THF.

  • Slowly add the NaBH₄ solution to the reaction mixture, ensuring the internal temperature does not exceed -35 °C.

  • Stir the reaction at -40 °C for 3-4 hours. Monitor the reduction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution, followed by methanol.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude protected chiral amine, which can be taken to the next step without further purification.

Purification and Isolation of the Hydrochloride Salt

The final steps involve the removal of the chiral auxiliary and the isolation of the target intermediate as a stable, crystalline hydrochloride salt. This purification step is critical for achieving high enantiomeric purity.

Protocol 2: Auxiliary Cleavage and Salt Formation

Causality Behind Experimental Choices:

  • Hydrochloric Acid: A strong acid is required to cleave the N-S bond of the sulfinamide. Using a solution of HCl in a compatible organic solvent like methanol or dioxane facilitates a clean reaction and allows for the direct precipitation of the desired hydrochloride salt.

  • Crystallization: This is a powerful purification technique. As the hydrochloride salt precipitates from the solution, it selectively incorporates the major diastereomer into the crystal lattice, effectively increasing the enantiomeric excess (ee) of the final product. Multiple recrystallizations can be performed if the initial optical purity is insufficient.[3]

Step-by-Step Methodology:

  • Dissolve the crude protected chiral amine from Protocol 1 in methanol (~3 mL per mmol).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 4M HCl in 1,4-dioxane (3.0 eq) or a methanolic HCl solution.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • A white precipitate should form. If precipitation is slow, it can be induced by the addition of a co-solvent like methyl tert-butyl ether (MTBE).

  • Filter the solid precipitate and wash the filter cake with cold MTBE or diethyl ether to remove the cleaved tert-butanesulfinate by-product.

  • Dry the solid under vacuum to yield the crude (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide hydrochloride.

  • Recrystallization (if required): Dissolve the crude product in a minimal amount of hot methanol and allow it to cool slowly to room temperature, followed by further cooling to 0-5 °C to maximize crystal formation. Filter, wash with a cold solvent, and dry to obtain the purified product.

Characterization and Quality Control

Rigorous analytical testing is mandatory to confirm the identity, strength, quality, and purity of the pharmaceutical intermediate before it proceeds to the final API synthesis step.

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual Inspection
Identification Conforms to the reference spectra¹H NMR, ¹³C NMR, FT-IR, MS
Purity (Assay) ≥ 99.0%HPLC-UV
Enantiomeric Purity ≥ 99.5% (R)-enantiomerChiral HPLC
Melting Point Report ValueUSP <741>
Residual Solvents Meets ICH Q3C limitsGC-HS

Table 1: Typical Analytical Specifications for the Chiral Amine Intermediate Hydrochloride.

Representative Spectroscopic Data (Predicted):

  • ¹H NMR (400 MHz, D₂O): δ 7.65 (d, J=2.0 Hz, 1H), 7.40 (dd, J=8.4, 2.0 Hz, 1H), 7.15 (d, J=8.4 Hz, 1H), 3.90 (s, 3H), 3.60 (m, 1H), 3.00 (dd, J=13.6, 6.8 Hz, 1H), 2.85 (dd, J=13.6, 7.6 Hz, 1H), 1.20 (d, J=6.8 Hz, 3H).

  • ¹³C NMR (100 MHz, D₂O): δ 155.8, 134.5, 131.2, 128.9, 125.7, 112.3, 56.9, 48.5, 40.1, 16.7.

  • MS (ESI+): m/z 245.1 [M+H]⁺ (for free base).

Application in the Synthesis of Tamsulosin

The purified chiral amine hydrochloride is the direct precursor for the final fragment coupling step in the synthesis of Tamsulosin. This involves a nucleophilic substitution reaction (N-alkylation) with an activated 2-(2-ethoxyphenoxy)ethane derivative.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Amine (R)-5-(2-aminopropyl)-2-methoxy- benzenesulfonamide HCl Reaction SN2 Nucleophilic Substitution Amine->Reaction Bromide 2-(2-Ethoxyphenoxy)ethyl bromide (or Tosylate) Bromide->Reaction Base Base (e.g., K₂CO₃, Et₃N) Base->Reaction Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Temp Temperature (e.g., 60-80 °C) Temp->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Crystallization) Workup->Purification Tamsulosin Tamsulosin Free Base Purification->Tamsulosin Salt Salt Formation (HCl) Tamsulosin->Salt FinalAPI Tamsulosin HCl API Salt->FinalAPI

Sources

Application Notes and Protocols for (3-Methoxy-2-propoxyphenyl)methanamine hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deconstructing a Potential Pharmacophore

(3-Methoxy-2-propoxyphenyl)methanamine hydrochloride is a substituted benzylamine derivative that, while not extensively documented in publicly available literature, presents a compelling scaffold for medicinal chemistry exploration. Its chemical architecture, featuring a benzylamine core with methoxy and propoxy substitutions on the phenyl ring, suggests a range of potential biological activities. This document serves as a guide for researchers, providing a theoretical framework for its application, plausible synthetic routes, and detailed protocols for preliminary biological evaluation.

The benzylamine moiety is a well-established pharmacophore found in a variety of biologically active compounds, including adrenergic and serotonergic agents.[1][2] The substitution pattern on the aromatic ring plays a crucial role in determining the target specificity and pharmacological profile of these molecules.[3] The methoxy group is a common feature in many natural products and approved drugs, where it can enhance target binding, modulate physicochemical properties, and influence metabolic stability.[4][5] The propoxy group, a larger alkoxy substituent, can further influence lipophilicity and receptor interactions. The combination of these functional groups on a benzylamine scaffold suggests potential applications in several therapeutic areas.

Chemical Properties and Handling:

PropertyValueSource
IUPAC Name (3-methoxy-2-propoxyphenyl)methanamine;hydrochlorideN/A
Molecular Formula C11H18ClNO2N/A
Molecular Weight 231.72 g/mol N/A
Appearance White to off-white solid (predicted)N/A
Solubility Soluble in water, methanol, and DMSO (predicted)N/A

Safety Precautions: As with any research chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. Refer to the material safety data sheet (MSDS) for comprehensive safety information.

Hypothesized Medicinal Chemistry Applications

Based on the structural motifs present in this compound, we can hypothesize several potential areas of application for further investigation.

Adrenergic Receptor Modulation:

The core structure of this compound is reminiscent of known adrenergic receptor agonists like methoxamine and methoxyphenamine.[6][7][8] Methoxamine, a selective α1-adrenergic receptor agonist, is a potent vasoconstrictor used to treat hypotension.[9][10] Methoxyphenamine acts as a β-adrenergic receptor agonist and has been used as a bronchodilator.[11][12] The methoxy and propoxy groups on the phenyl ring of the target compound could influence its binding affinity and selectivity for different adrenergic receptor subtypes.

In Vitro Screening Protocol: Adrenergic Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for α1- and β2-adrenergic receptors.

Materials:

  • This compound

  • HEK293 cells stably expressing human α1- or β2-adrenergic receptors

  • [3H]-Prazosin (for α1 receptors)

  • [3H]-CGP-12177 (for β2 receptors)

  • Phentolamine (non-selective α-antagonist)

  • Propranolol (non-selective β-antagonist)

  • Scintillation vials and fluid

  • Filtration apparatus and glass fiber filters

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in the binding buffer to achieve final concentrations ranging from 1 nM to 100 µM.

  • Membrane Preparation: Harvest the HEK293 cells and prepare cell membranes by homogenization and centrifugation. Resuspend the membrane pellet in the binding buffer.

  • Binding Reaction: In a 96-well plate, add the cell membranes, the radioligand ([3H]-Prazosin or [3H]-CGP-12177) at a concentration near its Kd, and varying concentrations of the test compound. For non-specific binding, add a high concentration of the appropriate antagonist (phentolamine or propranolol).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Experimental Workflow: Adrenergic Receptor Screening

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of (3-Methoxy-2-propoxyphenyl)methanamine HCl Incubation Incubate membranes, radioligand, and test compound Compound_Prep->Incubation Membrane_Prep Prepare cell membranes expressing α1 or β2 adrenergic receptors Membrane_Prep->Incubation Filtration Separate bound and free radioligand via filtration Incubation->Filtration Counting Quantify bound radioligand using scintillation counting Filtration->Counting IC50_Calc Calculate IC50 from concentration-response curve Counting->IC50_Calc Ki_Calc Determine Ki using Cheng-Prusoff equation IC50_Calc->Ki_Calc

Caption: Workflow for adrenergic receptor binding assay.

Serotonergic System Modulation:

Many substituted phenethylamines, which are structurally related to benzylamines, are potent agonists of serotonin 5-HT2A receptors.[13][14] The methoxy groups on the phenyl ring are often key for this activity.[3] Therefore, this compound could be investigated for its potential to interact with serotonin receptors, which are important targets for the treatment of various psychiatric disorders.

Anti-Inflammatory and Antioxidant Potential:

Compounds containing a 2-methoxyphenol (guaiacol) moiety have been shown to possess antioxidant and anti-inflammatory properties, including the inhibition of cyclooxygenase (COX) enzymes.[15][16] The 2-propoxy-3-methoxy substitution pattern in the target molecule could be explored for similar activities.

In Vitro Screening Protocol: COX-2 Inhibition Assay

This protocol describes a method to assess the inhibitory activity of this compound on the COX-2 enzyme.

Materials:

  • This compound

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Celecoxib (selective COX-2 inhibitor)

  • COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical)

  • 96-well plate and plate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO and create a dilution series.

  • Enzyme Reaction: In a 96-well plate, add the reaction buffer, the COX-2 enzyme, and the test compound at various concentrations.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

  • Detection: Stop the reaction and measure the product (e.g., prostaglandin E2) formation using a suitable detection method, often a colorimetric or fluorescent assay provided in the kit.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound. Determine the IC50 value.

Antimicrobial Activity:

Benzylamine derivatives have been reported to exhibit antibacterial and antifungal activities.[17][18] The specific substitution pattern of this compound could confer novel antimicrobial properties.

Proposed Synthetic Protocol

A plausible synthetic route to this compound is through the reductive amination of the corresponding benzaldehyde. This is a common and versatile method for the synthesis of substituted benzylamines.[18][19]

Reductive Amination of 3-Methoxy-2-propoxybenzaldehyde

G cluster_reactants cluster_reagents cluster_products Reactant1 3-Methoxy-2-propoxybenzaldehyde Intermediate (3-Methoxy-2-propoxyphenyl)methanamine (Free Base) Reactant1->Intermediate + Reactant2 Ammonia or Ammonium Chloride Reactant2->Intermediate + Reagent1 Reducing Agent (e.g., Sodium Borohydride) Reagent1->Intermediate 1. Reagent2 Solvent (e.g., Methanol) Reagent2->Intermediate in Product (3-Methoxy-2-propoxyphenyl)methanamine hydrochloride Intermediate->Product 2. HCl in Ether

Sources

Protocol for biological screening of (3-Methoxy-2-propoxyphenyl)methanamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Biological Screening of (3-Methoxy-2-propoxyphenyl)methanamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive framework and detailed protocols for the initial biological screening of a library of novel (3-Methoxy-2-propoxyphenyl)methanamine derivatives. The structural motif, featuring a substituted aromatic ring and a primary amine, suggests potential interactions with key protein families in the central nervous system (CNS) and other physiological systems. This guide outlines a tiered screening cascade designed to efficiently identify and characterize the biological activity of these compounds, focusing on G-Protein Coupled Receptors (GPCRs) and monoamine transporters as primary targets. The protocols herein are designed to be robust and adaptable, providing both high-throughput primary screening methods and more detailed secondary assays for hit validation and characterization.

Introduction: The Scientific Rationale

The (3-Methoxy-2-propoxyphenyl)methanamine scaffold contains key pharmacophoric elements that suggest a high probability of interaction with biogenic amine targets. The methoxy and propoxy substitutions on the phenyl ring can influence receptor affinity and selectivity, as well as metabolic stability. The methanamine group is a common feature in ligands for monoamine transporters and G-protein coupled receptors (GPCRs), which are the targets for over 30% of FDA-approved drugs.[1]

Given this structural basis, a logical starting point for screening these derivatives is to investigate their effects on:

  • G-Protein Coupled Receptors (GPCRs): Specifically, receptors for monoamines such as serotonin (5-HT), dopamine (D), and adrenergic (α and β) receptors. These receptors are integral to countless physiological processes and are implicated in a wide range of diseases.[2]

  • Monoamine Transporters: These include transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET). Inhibition of these transporters is a key mechanism for many antidepressant and psychostimulant drugs.[3][4]

  • Monoamine Oxidases (MAO): As a secondary or counter-screen, assessing inhibition of MAO-A and MAO-B is crucial to identify potential off-target effects or an alternative mechanism of action.[5][]

This guide proposes a hierarchical screening approach, beginning with broad, high-throughput screens to identify initial "hits" and progressing to more specific assays to confirm activity, determine potency, and assess selectivity.

The Screening Cascade: A Tiered Approach

A multi-stage screening strategy ensures that resources are used efficiently, focusing on the most promising compounds. The workflow is designed to maximize data quality while minimizing compound consumption in the early stages.

Screening_Cascade cluster_0 Tier 1: Primary Screening (High-Throughput) cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Selectivity & Mechanism of Action Primary_GPCR GPCR Activity Screen (e.g., Calcium Flux Assay) Dose_Response Dose-Response Curves (IC50/EC50) Primary_GPCR->Dose_Response Active Compounds Primary_Transporter Monoamine Transporter Uptake (e.g., Fluorescent Substrate Assay) Primary_Transporter->Dose_Response Active Compounds Secondary_GPCR Orthogonal GPCR Assay (e.g., cAMP Assay or β-arrestin Recruitment) Dose_Response->Secondary_GPCR Confirmed GPCR Hits Binding_Assay Radioligand Binding Assay Dose_Response->Binding_Assay Confirmed Transporter Hits Selectivity_Panel Receptor/Transporter Selectivity Panel Secondary_GPCR->Selectivity_Panel Binding_Assay->Selectivity_Panel MAO_Assay MAO-A/MAO-B Inhibition Assay Selectivity_Panel->MAO_Assay Characterize Leads Functional_Assay Downstream Functional Assays (e.g., Reporter Gene, pERK) MAO_Assay->Functional_Assay Final Characterization

Caption: A tiered workflow for screening (3-Methoxy-2-propoxyphenyl)methanamine derivatives.

Tier 1: Primary High-Throughput Screening (HTS)

The objective of Tier 1 is to rapidly screen the entire compound library at a single, high concentration (typically 10 µM) to identify initial hits. The choice of assay should prioritize robustness, automation compatibility, and cost-effectiveness.

Protocol 3.1: Cell-Based Calcium Flux Assay for GPCR Activity

Principle: This assay is ideal for detecting the activation of GPCRs that couple to Gαq proteins, which trigger a release of intracellular calcium upon ligand binding.[1] A calcium-sensitive fluorescent dye is pre-loaded into cells expressing the target receptor. A change in fluorescence intensity directly correlates with receptor activation.

Materials:

  • HEK293 cells (or other suitable host cells) stably expressing the GPCR of interest (e.g., 5-HT2A, α1-adrenergic).

  • Calcium-sensitive dye kit (e.g., Fluo-4 AM, Calcium-6).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Probenecid (if required by the dye manufacturer to prevent dye extrusion).

  • 384-well black, clear-bottom microplates.

  • Test compounds and known reference agonist/antagonist.

Procedure:

  • Cell Plating: Seed the HEK293 cells into 384-well plates at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Prepare the fluorescent dye loading solution according to the manufacturer's instructions, typically in Assay Buffer with probenecid.

  • Remove cell culture medium from the plates and add the dye loading solution to each well.

  • Incubate the plates for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Addition: Prepare a compound plate with the (3-Methoxy-2-propoxyphenyl)methanamine derivatives diluted to the desired concentration (e.g., 4x final concentration).

  • Measurement: Place the cell plate into a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR, FlexStation).

  • Record a baseline fluorescence reading for 10-20 seconds.

  • The instrument automatically injects the compound from the compound plate into the cell plate.

  • Immediately begin measuring the fluorescence intensity kinetically for 90-180 seconds.

  • Data Analysis: An increase in fluorescence intensity over baseline indicates potential agonist activity. To test for antagonist activity, a second addition of a known agonist can be performed after the initial compound incubation.

Protocol 3.2: Monoamine Transporter Uptake Inhibition Assay

Principle: This assay measures the ability of test compounds to block the uptake of a fluorescent substrate that mimics endogenous monoamines (e.g., dopamine, serotonin). A decrease in intracellular fluorescence indicates inhibition of the transporter. This method is a safer and often higher-throughput alternative to traditional radiotracer uptake assays.[3]

Materials:

  • HEK293 cells stably expressing the transporter of interest (SERT, DAT, or NET).

  • A commercially available fluorescent transporter substrate kit.

  • Assay Buffer (e.g., Krebs-Ringer-HEPES buffer).

  • 384-well black, clear-bottom microplates.

  • Test compounds and a known reference inhibitor (e.g., fluoxetine for SERT).

Procedure:

  • Cell Plating: Plate cells in 384-well plates as described in Protocol 3.1.

  • Compound Incubation: On the day of the assay, remove the culture medium. Add Assay Buffer containing the test compounds or controls to the wells.

  • Incubate for 10-20 minutes at room temperature.

  • Substrate Addition: Add the fluorescent substrate to all wells.

  • Uptake Reaction: Incubate the plate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow for substrate uptake.

  • Signal Termination: Stop the uptake by washing the cells with ice-cold Assay Buffer. Alternatively, some kits include a masking dye that quenches extracellular fluorescence, eliminating the need for a wash step.

  • Measurement: Read the intracellular fluorescence on a plate reader using the appropriate excitation/emission wavelengths.

  • Data Analysis: Wells with active inhibitors will show a lower fluorescence signal compared to vehicle control wells. Calculate the percent inhibition relative to controls.

Tier 2: Hit Confirmation and Potency Determination

Compounds identified as "hits" in Tier 1 must be validated. This involves generating dose-response curves to determine potency (EC50 for agonists, IC50 for inhibitors/antagonists) and using an orthogonal assay to confirm the mechanism of action.

Protocol 4.1: Dose-Response Curve Generation

Principle: This protocol is an extension of the primary assays. Instead of a single concentration, compounds are tested across a range of concentrations (typically an 8- to 12-point serial dilution) to determine the relationship between compound concentration and biological effect.

Procedure:

  • Follow the procedures for the primary assays (Protocol 3.1 or 3.2).

  • Prepare serial dilutions of the hit compounds, typically starting from a high concentration (e.g., 100 µM) and performing 1:3 or 1:5 dilutions.

  • Run the assay with these dilutions.

  • Data Analysis: Plot the percent response (or inhibition) against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to derive the EC50 or IC50 value.

ParameterDescriptionExample Value
EC50 Effective concentration for 50% of maximal response (Agonists).1.2 µM
IC50 Inhibitory concentration for 50% of maximal response (Inhibitors).750 nM
Hill Slope The steepness of the curve. A slope of ~1 suggests a 1:1 binding interaction.1.1
Emax / Max Inh. Maximum effect or inhibition achieved by the compound.98%
Protocol 4.2: Orthogonal Assay: β-Arrestin Recruitment

Principle: Many GPCRs, upon activation, recruit a protein called β-arrestin, which desensitizes G-protein signaling but can also initiate its own signaling cascade.[7] This provides a G-protein-independent readout of receptor activation and is a powerful tool to identify biased ligands. Bioluminescence Resonance Energy Transfer (BRET) is a common method for this.[7]

Gq_Pathway Ligand Derivative GPCR Gq-Coupled Receptor Ligand->GPCR Binds G_Protein Gαqβγ GPCR->G_Protein Activates PLC PLC G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca_Release [Ca2+]i ↑ ER->Ca_Release Releases Ca2+ Ca_Store Ca2+ Response Cellular Response Ca_Release->Response PKC->Response

Caption: A simplified Gq-coupled GPCR signaling pathway leading to calcium release.

Tier 3: Selectivity and Mechanism of Action Studies

Confirmed hits are further profiled to understand their selectivity and rule out undesirable off-target activities.

Protocol 5.1: Selectivity Panel Screening

Principle: Profile the lead compounds against a panel of related receptors and transporters (e.g., a broad panel of CNS receptors) to determine their selectivity. A compound that is highly potent for one target with little to no activity at others is generally more desirable. This is typically done at a contract research organization (CRO) with established panels.

Protocol 5.2: Monoamine Oxidase (MAO) Inhibition Assay

Principle: MAO enzymes metabolize monoamines. Inhibition of MAO can have significant physiological effects. This fluorometric assay detects hydrogen peroxide (H2O2), a byproduct of MAO activity. A decrease in signal indicates inhibition.[5]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.

  • MAO substrate (e.g., tyramine or a specific substrate from a kit).

  • Horseradish peroxidase (HRP).

  • A fluorogenic probe (e.g., Amplex Red).

  • Assay Buffer.

  • A known MAO inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B).

Procedure:

  • In a 96- or 384-well black plate, add Assay Buffer, the test compound, and the MAO-A or MAO-B enzyme.

  • Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Prepare a reaction mix containing the substrate, HRP, and the fluorogenic probe.

  • Initiate the reaction by adding the reaction mix to the wells.

  • Incubate at 37°C for 30-60 minutes.

  • Measure the fluorescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value for active compounds against both MAO-A and MAO-B to assess potency and isoform selectivity.

Conclusion

This application note provides a strategic and detailed protocol for the initial biological characterization of (3-Methoxy-2-propoxyphenyl)methanamine derivatives. By employing a tiered approach that begins with high-throughput screening and progresses to detailed mechanistic studies, researchers can efficiently identify promising lead candidates for further drug development. The causality behind each experimental choice is grounded in established pharmacological principles, ensuring that the data generated is both reliable and interpretable. This self-validating system, from primary screen to selectivity profiling, provides a robust pathway for advancing novel chemical matter toward therapeutic potential.

References

  • Celtarys. High-Throughput Screening of GPCRs for Drug Discovery. [Link]

  • Bentham Science. An Overview of High Throughput Screening at G Protein Coupled Receptors. [Link]

  • Acta Pharmacologica Sinica. Recent progress in assays for GPCR drug discovery. [Link]

  • National Institutes of Health (NIH). Advances in G Protein-Coupled Receptor High-throughput Screening. [Link]

  • Royal Society of Chemistry. High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. [Link]

  • National Institutes of Health (NIH). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. [Link]

  • ResearchGate. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. [Link]

  • Cell Biolabs, Inc. Monoamine Oxidase Assays. [Link]

Sources

Application Notes & Protocols: A Guide to Cell-Based Cytotoxicity Assays for Methoxyphenyl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual Nature of Methoxyphenyl Compounds

Methoxyphenyl compounds, a class of organic molecules characterized by a methoxy group (-OCH₃) attached to a phenyl ring, are prevalent in numerous fields. They are key structural motifs in pharmaceuticals, agrochemicals, and natural products, valued for their diverse biological activities. However, this same bioactivity necessitates a thorough evaluation of their potential cytotoxicity. Understanding how these compounds affect cell health is a cornerstone of drug development and toxicological risk assessment. Some methoxyphenyl derivatives have shown promise as anticancer agents by inducing programmed cell death (apoptosis), while others may exhibit unintended toxicity.[1][2] Therefore, robust and reliable methods to quantify their cytotoxic effects are essential for researchers, scientists, and drug development professionals.

This guide provides an in-depth exploration of common cell-based assays to evaluate the cytotoxicity of methoxyphenyl compounds. It moves beyond simple protocol recitation to explain the underlying principles, helping you choose the right assay, design rigorous experiments, and interpret your data with confidence.

Chapter 1: Mechanistic Insights—Choosing the Right Assay

Cell death is not a singular event. It primarily occurs through two distinct pathways: apoptosis (programmed cell death) and necrosis (uncontrolled cell death due to injury).[3][4] The choice of assay is critical as different methods measure distinct cellular events. A compound might reduce metabolic activity without immediately compromising membrane integrity, or it might specifically trigger the apoptotic cascade. Employing a combination of assays provides a more complete picture of the compound's mechanism of action.

  • Apoptosis: A regulated process characterized by cell shrinkage, membrane blebbing, chromatin condensation, and the activation of specific enzymes called caspases.[5][6] It is often the desired outcome for anticancer therapies.

  • Necrosis: A traumatic form of cell death resulting from acute injury, leading to the loss of plasma membrane integrity and the release of intracellular contents into the surrounding environment.[3][7]

Many phenolic compounds, the parent class of methoxyphenyls, are known to induce apoptosis through pathways involving oxidative stress, generation of reactive oxygen species (ROS), and modulation of key regulatory proteins like Bcl-2 and caspases.[8][9][10]

Decision-Making Workflow for Cytotoxicity Assays

This diagram illustrates a logical workflow for selecting and combining assays to build a comprehensive cytotoxicity profile for a test compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Data Interpretation Compound Methoxyphenyl Test Compound MTT Metabolic Viability Assay (e.g., MTT, WST-1) Compound->MTT Dose-response treatment Result Significant Decrease in Viability? MTT->Result LDH Membrane Integrity Assay (LDH Release) Result->LDH Yes Apoptosis Apoptosis Assay (Caspase, Annexin V) Result->Apoptosis Yes NoTox Compound is Non-Toxic at Tested Concentrations Result->NoTox No Conclusion Determine Mechanism: - Apoptosis - Necrosis - Cytostatic Effect LDH->Conclusion Apoptosis->Conclusion

Caption: A workflow for cytotoxicity testing.

Chapter 2: Core Cytotoxicity Assay Protocols

This section details the principles and step-by-step protocols for three fundamental assays that, when used in combination, provide a robust profile of a compound's cytotoxic effects.

Assay 1: Metabolic Viability - The MTT Assay

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11][12]

Principle: The assay relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living cells, to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[13] This conversion only happens in metabolically active cells. The formazan crystals are then solubilized, and the intensity of the purple color, which is directly proportional to the number of viable cells, is measured using a spectrophotometer.[12][14]

Protocol: MTT Assay for Adherent Cells in a 96-Well Plate

  • Cell Seeding:

    • Trypsinize and count cells. Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the methoxyphenyl compound in culture medium. Also, prepare a vehicle control (e.g., medium with the same concentration of DMSO used to dissolve the compound) and a positive control for cell death (e.g., a known cytotoxic agent like doxorubicin or Triton X-100).[15][16]

    • Remove the old medium from the wells and add 100 µL of the compound dilutions, vehicle control, or positive control to the respective wells. Include "medium only" wells for background control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL MTT stock solution in sterile PBS and filter-sterilize.

    • Add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[14]

    • Incubate the plate for 2-4 hours at 37°C, protected from light. Visually inspect for the formation of purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., cell culture grade DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.[17]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.[13]

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]

Expert Insight: The MTT assay measures mitochondrial reductase activity, not cell number directly. A compound could inhibit this activity without killing the cell, leading to a false positive for cytotoxicity. This is why it's crucial to complement MTT results with assays that measure different health markers, like membrane integrity.[18]

Assay 2: Membrane Integrity - LDH Release Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture supernatant.[3]

Principle: LDH is a stable enzyme present in the cytosol of all cells.[4] When the plasma membrane loses its integrity—a hallmark of necrosis or late-stage apoptosis—LDH is released into the extracellular space.[19][20] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[21] The amount of color produced is proportional to the amount of LDH released and, therefore, to the number of damaged cells.[4]

Protocol: LDH Release Assay

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT protocol. It is highly efficient to run the LDH and MTT assays in parallel on the same set of treated cells.

  • Sample Collection:

    • After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

    • Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new, clear flat-bottom 96-well plate. Be careful not to disturb the cell monolayer. The remaining cells can be used for an MTT assay.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing the substrate and dye).

    • Add the reaction mixture (e.g., 50 µL) to each well of the new plate containing the supernatant.

    • Incubate at room temperature for 10-30 minutes, protected from light.[21]

  • Stopping the Reaction:

    • Add the stop solution provided with the kit (e.g., 50 µL of 1M acetic acid) to each well.[21]

  • Data Acquisition:

    • Measure the absorbance at a wavelength between 490 nm and 520 nm using a microplate reader.[21]

Experimental Controls are Critical:

  • Spontaneous LDH Release: Supernatant from vehicle-treated cells.

  • Maximum LDH Release: Supernatant from cells treated with a lysis buffer (e.g., Triton X-100) to induce 100% cell death.

  • Background: Culture medium alone.

Calculation of % Cytotoxicity: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100

Assay 3: Apoptosis Detection - Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[22][23]

Principle: The assay provides a proluminescent caspase-3/7 substrate (containing the DEVD sequence) in a buffer optimized for cell lysis and caspase activity.[24] When added to cells, the reagent lyses the cells and the substrate is cleaved by active caspase-3/7. This cleavage releases aminoluciferin, which is then used by luciferase to generate a stable "glow-type" luminescent signal that is proportional to the amount of active caspase-3 and -7 present.[24]

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence measurements.

    • Follow steps 1 and 2 from the MTT protocol.

  • Assay Reagent Preparation and Addition:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add Caspase-Glo® 3/7 Reagent in a 1:1 ratio to the cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

  • Incubation:

    • Mix the contents by placing the plate on an orbital shaker for 30 seconds to 2 minutes.

    • Incubate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

Distinguishing Apoptosis vs. Necrosis

The Annexin V/Propidium Iodide (PI) assay is a powerful flow cytometry-based method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, a membrane phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[5] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) and can bind to these exposed PS residues.[25] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[26]

Expected Staining Patterns:

  • Healthy Cells: Annexin V-negative / PI-negative

  • Early Apoptotic Cells: Annexin V-positive / PI-negative[6]

  • Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive[6]

Chapter 3: Data Analysis and Interpretation

Calculating the IC₅₀ Value

A key metric derived from cytotoxicity assays is the half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of a compound that is required to inhibit a biological process (in this case, cell viability) by 50%.[27][28]

To determine the IC₅₀, cell viability is measured across a range of compound concentrations. The data is typically plotted with the log of the compound concentration on the x-axis and the percentage of cell viability on the y-axis. A sigmoidal dose-response curve is then fitted to the data using non-linear regression analysis.[29][30]

Data Interpretation:

  • A low IC₅₀ value indicates high potency, meaning a lower concentration of the compound is needed to induce a cytotoxic effect.

  • A high IC₅₀ value indicates lower potency.

Building a Mechanistic Conclusion

By combining the results from multiple assays, a clearer picture of the compound's cytotoxic mechanism emerges.

MTT Result (Viability) LDH Result (% Cytotoxicity) Caspase 3/7 Result (Activity) Likely Interpretation
↓ Decreased↑ Increased↑ IncreasedApoptosis leading to secondary necrosis. The compound triggers the apoptotic pathway, and at later stages or higher concentrations, cells lose membrane integrity.
↓ Decreased↑ Increased↔ No ChangePrimary Necrosis. The compound directly damages the cell membrane, causing rapid cell death without activating caspases.
↓ Decreased↔ No Change↑ IncreasedEarly-stage Apoptosis. The compound initiates the apoptotic cascade, reducing metabolic activity, but membrane integrity is still intact.
↓ Decreased↔ No Change↔ No ChangeCytostatic Effect or Mitochondrial Inhibition. The compound may be inhibiting cell proliferation or directly impairing mitochondrial function without inducing cell death.[18] Further proliferation assays (e.g., cell counting, BrdU) are needed.

Expert Insight: Discrepancies between assays are common and informative. For example, if a compound shows high toxicity in the MTT assay but low LDH release, it suggests the mechanism is not primarily necrotic.[31] Some compounds, particularly nanoparticles, can interfere with the assay chemistry itself, making proper controls essential.[32]

Chapter 4: Visualizing the Apoptotic Pathway

Many phenolic compounds exert their cytotoxic effects by inducing oxidative stress, leading to the activation of the intrinsic (mitochondrial) apoptotic pathway.

Simplified Intrinsic Apoptosis Pathway

This diagram shows key events in the mitochondrial-mediated apoptotic pathway, which can be triggered by methoxyphenyl compounds.

G compound Methoxyphenyl Compound (Induces ROS) mito Mitochondrion compound->mito Oxidative Stress bax Bax/Bak Activation mito->bax bcl2 Bcl-2 Inhibition mito->bcl2 cytoC Cytochrome c Release bax->cytoC bcl2->cytoC cas9 Caspase-9 Activation cytoC->cas9 cas37 Caspase-3/7 Activation cas9->cas37 apoptosis Apoptosis cas37->apoptosis

Sources

Application Notes and Protocols: Radioligand Binding Assays for Determining the Serotonin Receptor Affinity of Methoxyphenyl Amines

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Authored by: a Senior Application Scientist

Introduction: The Critical Role of Serotonin Receptor Affinity in Drug Discovery

Serotonin (5-hydroxytryptamine, 5-HT) is a pivotal neurotransmitter that modulates a vast array of physiological and psychological processes, including mood, sleep, appetite, and cognition.[1] Its actions are mediated by a large and diverse family of at least 14 distinct receptor subtypes.[1] This complexity allows for fine-tuned control of serotonergic signaling but also presents a significant challenge in the development of targeted therapeutics. Methoxyphenyl amines, a class of compounds with structural similarities to serotonin, are of particular interest for their potential to selectively interact with specific 5-HT receptor subtypes.[2]

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[3][4] These assays are robust, highly sensitive, and provide quantitative data on the binding characteristics of a test compound, making them an indispensable tool in drug discovery and development.[3][5] This guide provides a comprehensive overview and detailed protocols for conducting radioligand binding assays to determine the affinity of methoxyphenyl amines for various serotonin receptor subtypes.

I. Foundational Principles of Radioligand Binding Assays

At its core, a radioligand binding assay measures the interaction between a radioactively labeled ligand (the radioligand) and a receptor.[6] The fundamental principle is based on the law of mass action, which describes the reversible binding of a ligand to a receptor to form a ligand-receptor complex.[7] By quantifying the amount of radioligand bound to the receptor at equilibrium, we can determine key parameters such as the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[7][8]

There are three primary types of radioligand binding assays, each providing unique insights into the ligand-receptor interaction:[4][6]

  • Saturation Assays: These experiments are used to determine the affinity (Kd) of the radioligand for the receptor and the total number of binding sites (Bmax) in a given tissue or cell preparation.[3] This is achieved by incubating a fixed amount of receptor with increasing concentrations of the radioligand until saturation is reached.[6]

  • Competition (or Inhibition) Assays: These are the most common type of binding assay used in drug screening.[6] They are designed to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled test compound (like a methoxyphenyl amine) by measuring its ability to compete with a fixed concentration of a known radioligand for binding to the receptor.[3]

  • Kinetic Assays: These assays measure the rates of association (kon) and dissociation (koff) of a radioligand with its receptor.[6] This information can be valuable for understanding the dynamics of the binding interaction and for optimizing assay conditions.[4]

The choice of assay type depends on the specific research question. For determining the affinity of novel methoxyphenyl amines, competition assays are the most direct and efficient method.

II. Designing a Robust Radioligand Binding Assay: Key Considerations

A successful and reliable binding assay hinges on careful planning and optimization of several critical parameters. The goal is to create a self-validating system where the results are reproducible and accurately reflect the binding interaction.

A. Choosing the Right Radioligand

The selection of an appropriate radioligand is paramount. An ideal radioligand should possess the following characteristics:

  • High Affinity: A high affinity (low Kd value) allows for the use of low radioligand concentrations, which minimizes non-specific binding and reduces costs.[7]

  • High Specificity: The radioligand should bind selectively to the target receptor with minimal binding to other receptors or non-specific sites.

  • High Specific Activity: This refers to the amount of radioactivity per mole of the compound.[9] High specific activity enables the detection of a small number of binding sites and improves the signal-to-noise ratio.[7]

  • Chemical Stability: The radioligand should be stable under the assay conditions to ensure that the observed binding is due to the intact molecule.

For serotonin receptors, a variety of tritiated ([³H]) and radioiodinated ([¹²⁵I]) ligands are commercially available. For example, [³H]ketanserin is a commonly used radioligand for the 5-HT2A receptor.[10]

B. Preparation of the Receptor Source

The source of the serotonin receptors can be tissue homogenates (e.g., from rat frontal cortex), cultured cells expressing the receptor of interest, or purified receptor preparations.[11] For screening methoxyphenyl amines, cell lines stably expressing a single human serotonin receptor subtype are often preferred as they provide a clean and well-defined system, minimizing the confounding effects of other receptor subtypes present in native tissues.

Protocol for Membrane Preparation from Cultured Cells:

  • Grow cells expressing the target serotonin receptor to near confluence.

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Scrape the cells into a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, with protease inhibitors).

  • Homogenize the cell suspension using a Dounce or Polytron homogenizer.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g) to pellet the cell membranes.[11]

  • Resuspend the membrane pellet in a suitable assay buffer, often containing a cryoprotectant like sucrose for long-term storage at -80°C.[11]

  • Determine the protein concentration of the membrane preparation using a standard method such as the bicinchoninic acid (BCA) assay.[11]

C. Optimizing Assay Conditions

To ensure data integrity, several experimental conditions must be optimized:

  • Incubation Time and Temperature: The incubation should be long enough to allow the binding reaction to reach equilibrium.[12] This is typically determined through kinetic experiments (association and dissociation assays).[3] The temperature should be kept constant and is often set at room temperature or 37°C to mimic physiological conditions.[13]

  • Receptor Concentration: The amount of receptor used should be low enough to avoid ligand depletion, meaning that less than 10% of the total added radioligand is bound.[12] This ensures that the free radioligand concentration is approximately equal to the total added concentration, simplifying data analysis.

  • Non-Specific Binding (NSB): Non-specific binding is the portion of the radioligand that binds to components other than the target receptor.[14] It is determined by measuring the amount of radioligand bound in the presence of a high concentration of an unlabeled competing ligand that saturates the specific binding sites.[12] The goal is to minimize NSB to less than 50% of the total binding.[12]

III. Step-by-Step Protocol: Competition Binding Assay for a Methoxyphenyl Amine

This protocol outlines the steps for determining the affinity (Ki) of an unlabeled methoxyphenyl amine for a specific serotonin receptor subtype using a filtration-based competition binding assay.

A. Materials and Reagents
  • Receptor Source: Membrane preparation from cells expressing the target serotonin receptor.

  • Radioligand: A suitable radioligand for the target receptor (e.g., [³H]ketanserin for 5-HT2A).

  • Test Compound: The methoxyphenyl amine of interest, dissolved in a suitable solvent (e.g., DMSO).

  • Unlabeled Competitor: A known high-affinity ligand for the target receptor to define non-specific binding (e.g., unlabeled ketanserin).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[11]

  • Wash Buffer: Ice-cold assay buffer.

  • 96-well Filter Plates: With glass fiber filters (e.g., GF/C).[11]

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

B. Experimental Procedure
  • Prepare Reagent Dilutions:

    • Prepare a series of dilutions of the methoxyphenyl amine test compound in the assay buffer. A typical concentration range would span several orders of magnitude (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

    • Prepare a solution of the radioligand in the assay buffer at a concentration at or below its Kd value.[12]

    • Prepare a high concentration solution of the unlabeled competitor (e.g., 1000-fold higher than its Ki) in the assay buffer to determine non-specific binding.

  • Set up the 96-well Plate:

    • Total Binding Wells: Add assay buffer, the radioligand solution, and the membrane preparation.

    • Non-Specific Binding (NSB) Wells: Add the unlabeled competitor solution, the radioligand solution, and the membrane preparation.

    • Test Compound Wells: Add the different dilutions of the methoxyphenyl amine, the radioligand solution, and the membrane preparation.

    • It is crucial to run all conditions in triplicate to ensure statistical validity.[3]

  • Incubation:

    • Incubate the plate at the optimized temperature and for the optimized duration with gentle agitation to ensure the reaction reaches equilibrium.[11]

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the filter plate using a vacuum manifold.[11] This separates the receptor-bound radioligand (which is trapped on the filter) from the free radioligand.

    • Quickly wash the filters with several volumes of ice-cold wash buffer to remove any unbound radioligand.[11]

  • Scintillation Counting:

    • Dry the filter plate.[11]

    • Add scintillation cocktail to each well.[11]

    • Count the radioactivity in each well using a microplate scintillation counter. The output will be in counts per minute (CPM).

C. Data Analysis
  • Calculate Specific Binding: For each concentration of the test compound, subtract the average CPM from the NSB wells from the average CPM of the total binding wells.[14]

  • Generate a Competition Curve: Plot the specific binding (as a percentage of the maximal specific binding) against the logarithm of the test compound concentration.

  • Determine the IC50: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data and determine the IC50 value.[11] The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate the Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:[11] Ki = IC50 / (1 + ([L]/Kd)) Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the equilibrium dissociation constant of the radioligand for the receptor (determined from a separate saturation binding experiment).

The Ki value represents the affinity of the methoxyphenyl amine for the serotonin receptor. A lower Ki value indicates a higher affinity.

IV. Data Presentation and Interpretation

The results of the binding assays should be presented in a clear and concise manner. A table summarizing the Ki values of the methoxyphenyl amine for different serotonin receptor subtypes is an effective way to visualize its selectivity profile.

Table 1: Example Affinity Profile of a Methoxyphenyl Amine

Serotonin Receptor SubtypeRadioligandKi (nM)
5-HT1A[³H]8-OH-DPAT15.2
5-HT2A[³H]Ketanserin2.8
5-HT2C[³H]Mesulergine125.6
5-HT7[³H]5-CT89.4

This data allows for a direct comparison of the compound's affinity across different receptors, aiding in the identification of potent and selective ligands.

V. Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful execution.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Prep Receptor Membrane Preparation Incubation Incubation to Equilibrium Receptor_Prep->Incubation Radioligand_Sol Radioligand Solution Radioligand_Sol->Incubation Test_Compound_Sol Methoxyphenyl Amine Serial Dilutions Test_Compound_Sol->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc IC50 Determination (Non-linear Regression) Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc Affinity_Profile Affinity Profile Generation Ki_Calc->Affinity_Profile

Caption: Workflow for determining methoxyphenyl amine affinity.

VI. Conclusion and Future Directions

Radioligand binding assays are a powerful and versatile tool for characterizing the interaction of methoxyphenyl amines with serotonin receptors. By following the detailed protocols and considering the key experimental parameters outlined in this guide, researchers can obtain high-quality, reproducible data that is essential for advancing drug discovery programs. Future studies may involve exploring the functional consequences of this binding using cell-based assays that measure downstream signaling events, providing a more complete picture of the pharmacological profile of these promising compounds.

VII. References

Sources

Application Notes and Protocols for In Vitro Antibacterial Testing of (3-Methoxy-2-propoxyphenyl)methanamine Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This document provides a comprehensive guide to establishing a robust in vitro screening program for a novel class of potential antibacterial agents: (3-methoxy-2-propoxyphenyl)methanamine analogues. As new chemical entities, a systematic and well-controlled approach to evaluating their antibacterial spectrum and potency is paramount. This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind key experimental decisions, ensuring the generation of reliable and reproducible data.

The core chemical structure, featuring a methoxy- and propoxy-substituted phenyl ring linked to a methanamine, suggests potential for membrane interaction or interference with cellular metabolic processes. The presence of methoxy groups has been implicated in the antimicrobial activity of various natural and synthetic compounds.[1][2] A thorough in vitro evaluation is the critical first step in elucidating the therapeutic potential of this scaffold.

Foundational Principles: Designing a Validated Screening Cascade

Before embarking on detailed experimental work, it is crucial to establish a logical workflow. The primary objective is to determine the antibacterial activity of the synthesized analogues, identify their spectrum of activity (i.e., Gram-positive, Gram-negative, or broad-spectrum), and quantify their potency. A well-designed screening cascade ensures efficient use of resources and provides a clear decision-making framework for advancing lead compounds.

Caption: A logical workflow for in vitro antibacterial screening.

Pre-analytical Considerations: Compound Management and Bacterial Strain Selection

The quality of the data generated is directly dependent on the integrity of the starting materials. Careful attention to compound handling and the selection of appropriate bacterial strains is a prerequisite for a successful screening campaign.

Compound Solubilization and Stock Solution Preparation

(3-Methoxy-2-propoxyphenyl)methanamine analogues are predicted to have some degree of hydrophobicity. Therefore, achieving and maintaining their solubility in aqueous culture media is critical.

Protocol 1: Preparation of Compound Stock Solutions

  • Initial Solvent Selection: Begin by attempting to dissolve the compounds in 100% dimethyl sulfoxide (DMSO). DMSO is a common solvent for solubilizing a wide range of organic molecules for biological assays.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mg/mL or 20 mM). This minimizes the volume of solvent added to the final assay, thereby reducing the potential for solvent-induced toxicity to the bacteria.

  • Solubilization Procedure:

    • Accurately weigh the compound into a sterile microcentrifuge tube or glass vial.

    • Add the calculated volume of 100% DMSO.

    • Vortex vigorously.

    • If necessary, use a water bath sonicator to aid dissolution.[3]

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile container. This is crucial to prevent contamination of the subsequent assays.

  • Storage: Store the stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light if the compounds are found to be light-sensitive.

  • Solvent Control: It is imperative to include a solvent control in all assays, corresponding to the highest concentration of DMSO present in the experimental wells. Typically, DMSO concentrations should not exceed 1-2% in the final assay volume to avoid impacting bacterial growth.

Selection of Bacterial Strains

A representative panel of bacteria should be selected to determine the spectrum of activity. This panel should include both Gram-positive and Gram-negative organisms, preferably well-characterized strains from a reputable source such as the American Type Culture Collection (ATCC).

Gram-Classification Bacterial Species ATCC Number Relevance
Gram-positiveStaphylococcus aureus29213Common cause of skin and soft tissue infections.
Enterococcus faecalis29212Important nosocomial pathogen.
Gram-negativeEscherichia coli25922Common cause of urinary tract and gastrointestinal infections.
Pseudomonas aeruginosa27853Opportunistic pathogen, often multi-drug resistant.
Klebsiella pneumoniae700603A cause of pneumonia and healthcare-associated infections.

This table provides a suggested starting panel. The selection can be expanded based on the therapeutic indication.

Core Protocols for Antibacterial Activity Assessment

The following protocols are based on widely accepted standards from the Clinical and Laboratory Standards Institute (CLSI), ensuring that the data generated is comparable to that of established antibiotics.

Primary Screening: Agar Well Diffusion Assay

This method provides a qualitative to semi-quantitative assessment of antibacterial activity and is useful for screening a large number of compounds.

Protocol 2: Agar Well Diffusion

  • Inoculum Preparation:

    • From a fresh overnight culture plate, select 3-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Plate Inoculation:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.

    • Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

  • Well Creation and Compound Application:

    • Allow the plate to dry for 3-5 minutes.

    • Using a sterile cork borer or a wide-bore pipette tip, create wells (6-8 mm in diameter) in the agar.

    • Pipette a fixed volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into each well.

    • Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compounds).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is absent) in millimeters. A larger zone of inhibition generally indicates greater antibacterial activity.

Potency Determination: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.

G A Prepare serial two-fold dilutions of the test compound in a 96-well plate using cation-adjusted Mueller-Hinton Broth (CAMHB). B Prepare a standardized bacterial inoculum (5 x 10^5 CFU/mL final concentration). A->B C Inoculate each well (except the sterility control) with the bacterial suspension. B->C D Include a positive control (no compound) and a negative/sterility control (no bacteria). C->D E Incubate the plate at 35-37°C for 18-24 hours. D->E F Read the MIC as the lowest concentration with no visible bacterial growth (turbidity). E->F

Caption: Workflow for the Broth Microdilution Assay to determine MIC.

Protocol 3: Broth Microdilution Assay

  • Plate Preparation:

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a sterile 96-well microtiter plate.

    • Add 100 µL of the highest concentration of the test compound to well 1. This is typically prepared by diluting the stock solution in CAMHB.

  • Serial Dilution:

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the positive control (growth control, no compound).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity. This can be assessed visually or with a microplate reader.

Data Presentation: MIC Values

The results of the MIC assays should be presented in a clear and concise table.

Compound S. aureus ATCC 29213 MIC (µg/mL) E. coli ATCC 25922 MIC (µg/mL) P. aeruginosa ATCC 27853 MIC (µg/mL)
Analogue 116>128>128
Analogue 283264
Analogue 3>128>128>128
Ciprofloxacin0.50.0150.5

(Example data is for illustrative purposes only)

Determining Bactericidal vs. Bacteriostatic Activity: Minimum Bactericidal Concentration (MBC)

While the MIC indicates the concentration that inhibits growth, the Minimum Bactericidal Concentration (MBC) determines the concentration that kills the bacteria.

Protocol 4: MBC Determination

  • Perform a Broth Microdilution Assay: Follow Protocol 3 to determine the MIC.

  • Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a 10-20 µL aliquot.

  • Plating: Spot-plate the aliquot onto a fresh MHA plate that does not contain any compound.

  • Incubation: Incubate the MHA plate at 35-37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).

Interpretation:

  • If the MBC is ≤ 4 times the MIC, the compound is generally considered bactericidal .

  • If the MBC is > 4 times the MIC, the compound is considered bacteriostatic .

Expertise and Causality: Understanding the 'Why'

  • The Importance of the 0.5 McFarland Standard: The density of the initial bacterial inoculum is a critical variable. A lower inoculum may result in falsely low MICs, while a higher inoculum can lead to falsely high MICs. Standardization to a 0.5 McFarland turbidity ensures a consistent starting number of bacteria.

  • Structure-Activity Relationship (SAR) Considerations: The antibacterial activity of (3-methoxy-2-propoxyphenyl)methanamine analogues may be influenced by the nature and position of substituents on the phenyl ring and the amine.[1][2] For example, modifications that increase lipophilicity may enhance activity against Gram-negative bacteria by facilitating passage through the outer membrane. Conversely, excessive lipophilicity can sometimes lead to reduced activity. A systematic exploration of different analogues is key to understanding these relationships.

Conclusion and Future Directions

This guide provides a foundational framework for the in vitro antibacterial evaluation of (3-methoxy-2-propoxyphenyl)methanamine analogues. By adhering to standardized protocols and understanding the underlying scientific principles, researchers can generate high-quality, reliable data to inform the drug development process. Positive results from this initial screening cascade would warrant further investigation, including time-kill kinetic studies, assessment against a broader panel of clinical isolates (including resistant strains), and studies to elucidate the mechanism of action.

References

  • Kuete, V., & Efferth, T. (2016). Antibacterial Activity and Structure-Activity Relationships of a Panel of 48 Compounds from Kenyan Plants against Multidrug Resistant Phenotypes. Molecules, 21(6), 713. [Link]

  • Orlo, E., Russo, C., Nugnes, R., Lavorgna, M., & Isidori, M. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Antioxidants, 10(8), 1234. [Link]

  • U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • CLSI. (2020). Performance Standards for Antimicrobial Susceptibility Testing. 30th ed. CLSI supplement M100. Clinical and Laboratory Standards Institute. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST. [Link]

  • Kuete, V. (2016). Antibacterial Activity and Structure-Activity Relationships of a Panel of 48 Compounds from Kenyan Plants against Multidrug Resistant Phenotypes. ResearchGate. [Link]

  • Saeed, A., et al. (2021). Synthesis, microbiological evaluation and structure activity relationship analysis of linezolid analogues with different C5-acyl. RSC Advances, 11(49), 30887-30894. [Link]

  • CLSI. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing. StatPearls. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79. [Link]

  • Fathima, A., et al. (2016). Antibacterial activities and structure–activity relationships of a panel of 48 compounds from Kenyan plants against multidrug resistant phenotypes. SpringerPlus, 5(1), 893. [Link]

  • CLSI. (2026). M100: Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • EUCAST. (n.d.). Guidance Documents. [Link]

  • Kumar, V. A., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of visualized experiments : JoVE, (127), 56054. [Link]

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Investigating (3-Methoxy-2-propoxyphenyl)methanamine hydrochloride in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Editorial Foreword: A Roadmap for In Vivo Characterization of a Novel Phenethylamine Derivative

The following document provides a comprehensive guide for the in vivo investigation of (3-Methoxy-2-propoxyphenyl)methanamine hydrochloride. As a novel chemical entity, direct biological data for this compound is not publicly available. Therefore, this guide is built upon a foundation of scientific read-across, leveraging established knowledge of structurally similar compounds, particularly substituted phenethylamines. The protocols and application notes outlined herein are intended to serve as a robust starting point for researchers to systematically characterize the pharmacokinetic, pharmacodynamic, and toxicological profile of this molecule. Our approach emphasizes a tiered, hypothesis-driven experimental workflow, designed to maximize data acquisition while adhering to the highest standards of scientific integrity and animal welfare.

The core structure, a substituted phenethylamine, suggests potential interactions with monoamine neurotransmitter systems, which could translate to effects on the central nervous system (CNS) and cardiovascular system.[1][2] The presence of methoxy and propoxy groups on the phenyl ring may influence the compound's metabolic stability, bioavailability, and receptor binding affinity.[3][4] Consequently, the experimental plan detailed below is designed to explore these potential biological activities in a logical and progressive manner.

Part 1: Pre-Clinical In Vivo Assessment Strategy

A phased approach is recommended to systematically evaluate the in vivo effects of this compound. This ensures that fundamental safety and pharmacokinetic data are established before proceeding to more complex efficacy and mechanistic studies.

Caption: Tiered in vivo experimental workflow.

Part 2: Foundational In Vivo Studies: Protocols and Methodologies

Animal Models: Selection and Justification

The initial in vivo studies should be conducted in rodent models due to their well-characterized physiology, availability of standardized behavioral and physiological assays, and ethical considerations.[5]

Animal Model Strain Justification
Mouse C57BL/6JCommonly used for behavioral and CNS studies, with a wealth of comparative data available.[6] Suitable for initial toxicity and pharmacokinetic screening.
Rat Sprague-DawleyPreferred for cardiovascular safety pharmacology and more complex surgical models due to their larger size. Also widely used in toxicology studies.[7]
Protocol: Acute Toxicity and Dose-Range Finding (Up-and-Down Procedure)

Objective: To determine the approximate lethal dose (LD50) and to identify a range of doses for subsequent studies that are well-tolerated and produce observable effects.

Methodology:

  • Animal Selection: Use a small number of mice or rats of a single sex (e.g., males) for the initial study.

  • Housing: House animals individually for at least 5 days prior to dosing to allow for acclimatization.

  • Dose Administration:

    • Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile saline or 5% DMSO in saline). The vehicle should be tested alone as a control.

    • Administer a single dose of the compound via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal (IP) injection).

    • The starting dose should be based on any available in vitro cytotoxicity data or a conservative estimate (e.g., 10 mg/kg).

  • Observation:

    • Observe the animal continuously for the first 30 minutes, then at 1, 2, 4, and 24 hours post-dosing.

    • Record all clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of convulsions or sedation.

  • Dose Adjustment:

    • If the animal survives, the next animal is given a higher dose (e.g., a 3-fold increase).

    • If the animal dies, the next animal is given a lower dose.

    • This up-and-down sequence is continued until the criteria for stopping the study are met (e.g., a sufficient number of dose reversals have occurred).

  • Data Analysis: The LD50 can be estimated using appropriate statistical software. The results will inform the selection of doses for subsequent pharmacokinetic and pharmacodynamic studies.

Protocol: Pharmacokinetic (PK) Profiling

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Methodology:

  • Animal Selection: Use male Sprague-Dawley rats.

  • Surgical Preparation (optional but recommended for serial blood sampling): Cannulate the jugular vein for blood collection and the carotid artery or femoral vein for compound administration (if intravenous administration is being studied).

  • Dose Administration:

    • Administer a single dose of the compound via the intended route of administration (e.g., PO or IP) and/or intravenously (IV) to determine bioavailability.

    • The dose should be a well-tolerated dose identified in the acute toxicity study.

  • Sample Collection:

    • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an appropriate anticoagulant (e.g., EDTA).

    • Process the blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method for the quantification of this compound in plasma, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9]

  • Data Analysis:

    • Calculate key pharmacokinetic parameters using non-compartmental analysis.

PK Parameter Description
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F% Bioavailability (if IV data is available)

Part 3: Preliminary Pharmacodynamic and Safety Screening

Protocol: General Physiological and Behavioral Assessment (Irwin Test)

Objective: To provide a broad screen for potential neurobehavioral and physiological effects.

Methodology:

  • Animal Selection: Use C57BL/6J mice.

  • Dose Administration: Administer a range of doses (e.g., low, medium, and high) of the compound and a vehicle control.

  • Observational Battery: At various time points post-dosing (e.g., 30, 60, 120 minutes), systematically observe and score a range of behavioral and physiological parameters.

Domain Parameters to Observe
Behavioral Alertness, grooming, locomotor activity, startle response, stereotypy
Neurological Pinna reflex, corneal reflex, righting reflex, gait, muscle tone
Autonomic Piloerection, salivation, pupil size, body temperature, heart rate
Protocol: Cardiovascular Safety Pharmacology

Objective: To assess the effects of the compound on cardiovascular function.

Methodology:

  • Animal Selection: Use telemetered Sprague-Dawley rats to allow for continuous monitoring of cardiovascular parameters in conscious, freely moving animals.

  • Surgical Implantation: Surgically implant telemetry transmitters for the measurement of electrocardiogram (ECG), blood pressure, and heart rate. Allow for a post-operative recovery period of at least one week.

  • Dose Administration: Administer a range of doses of the compound and a vehicle control.

  • Data Acquisition and Analysis:

    • Continuously record ECG, blood pressure, and heart rate before and after compound administration.

    • Analyze the data for changes in key cardiovascular parameters.

Parameter Measurement
Blood Pressure Systolic, diastolic, and mean arterial pressure
Heart Rate Beats per minute
ECG PR interval, QRS duration, QT interval (corrected for heart rate, e.g., QTc)

Part 4: Hypothesis-Driven Efficacy and Mechanistic Studies

Based on the foundational data, more specific hypotheses can be tested. Given the phenethylamine structure, CNS effects are highly probable.[10][11]

Proposed CNS Activity Models

Caption: Potential CNS activity and corresponding behavioral models.

Protocol: Forced Swim Test (FST) for Antidepressant-like Activity [12]

  • Animal Selection: Use male C57BL/6J mice.

  • Dose Administration: Administer a range of doses of the compound, a vehicle control, and a positive control (e.g., a standard antidepressant like fluoxetine) 30-60 minutes before the test.

  • Test Procedure:

    • Place each mouse individually in a cylinder of water from which it cannot escape.

    • Record a 6-minute session.

    • Score the duration of immobility during the last 4 minutes of the test.

  • Data Analysis: A significant decrease in immobility time compared to the vehicle control is indicative of an antidepressant-like effect.

Part 5: Data Interpretation and Future Directions

The data generated from these studies will provide a comprehensive initial in vivo profile of this compound. Positive findings in any of the efficacy models would warrant further investigation into the mechanism of action, potentially involving receptor binding assays and in vivo microdialysis to assess neurotransmitter levels in specific brain regions. The safety and toxicology data will be crucial for any further development of this compound.

References

  • Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. PubMed. [Link]

  • Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. MDPI. [Link]

  • Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. PubMed. [Link]

  • Discovery and evaluation of biphenyl derivatives of 2‐iminobenzimidazoles as prototype dual PTP1B inhibitors and AMPK activators with in vivo antidiabetic activity. ResearchGate. [Link]

  • Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. PMC. [Link]

  • Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. MDPI. [Link]

  • Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. PubMed. [Link]

  • Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. MDPI. [Link]

  • Novel Psychoactive Substances: Testing Challenges and Strategies. Today's Clinical Lab. [Link]

  • A short preliminary experimental study on teratogenic effect of methenamine in embryonic model. Journal of Basic and Clinical Physiology and Pharmacology. [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. PMC. [Link]

  • Methoxyl-diphenyl diselenide protects against amyloid-β induced cytotoxicity in vitro and improves memory deficits in vivo. PubMed. [Link]

  • Testing For Novel Psychoactive Substances. Agilent. [Link]

  • Substituted phenethylamine. Wikipedia. [Link]

  • Animal models and animal-free innovations for cardiovascular research: current status and routes to be explored. Consensus document of the ESC Working Group on Myocardial Function and the ESC Working Group on Cellular Biology of the Heart. PubMed Central. [Link]

  • Effect of 2-Aminoadamantane Derivatives on Behavior of Mice in a Modified Light/Dark Test. ResearchGate. [Link]

  • How to Test for New Psychoactive Substances. Lab Manager. [Link]

  • Animal Models for Cardiovascular Research. ResearchGate. [Link]

  • Phenethylamines. University of Virginia School of Medicine. [Link]

  • Role of animal models in biomedical research: a review. PMC. [Link]

  • Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. MDPI. [Link]

  • Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society. [Link]

  • Animal Models of Cardiovascular Diseases. PMC. [Link]

  • Identification of Emerging Novel Psychoactive Substances by Retrospective Analysis of Population-Scale Mass Spectrometry Data Sets. PubMed. [Link]

  • Model Animals Used in Biomedical Research. CyberLeninka. [Link]

  • Animal models in cardiovascular diseases. MedCrave online. [Link]

  • Sarcoidosis. Wikipedia. [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in (3-Methoxy-2-propoxyphenyl)methanamine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (3-Methoxy-2-propoxyphenyl)methanamine hydrochloride. Low yield is a frequent and costly challenge in multi-step organic synthesis. This document provides a structured, in-depth troubleshooting framework based on mechanistic principles and field-proven insights to help you diagnose and resolve common issues, thereby improving the efficiency and reproducibility of your synthesis.

Section 1: Synthesis Overview and Key Mechanistic Pathway

The synthesis of (3-Methoxy-2-propoxyphenyl)methanamine is most commonly achieved via a reductive amination of the parent aldehyde, 3-Methoxy-2-propoxybenzaldehyde. This process involves two key transformations: the formation of an imine intermediate followed by its reduction to the target primary amine. The final step is the formation of the hydrochloride salt to improve stability and handling.

A 3-Methoxy-2-propoxybenzaldehyde (Starting Aldehyde) B Imine Intermediate A->B + Amine Source (e.g., NH3, NH4OAc) - H2O C (3-Methoxy-2-propoxyphenyl)methanamine (Free Base Amine) B->C + Reducing Agent (e.g., NaBH(OAc)3, H2/Catalyst) D (3-Methoxy-2-propoxyphenyl)methanamine HCl (Final Product) C->D + HCl

Caption: Overall synthesis pathway for (3-Methoxy-2-propoxyphenyl)methanamine HCl.

Section 2: Troubleshooting Guide (Question & Answer Format)

This section directly addresses common experimental failures. Each question represents a potential issue, followed by a detailed analysis of the underlying causes and actionable solutions.

Problem Area 1: Incomplete or Stalled Reaction

Q1: My reaction seems to stop before all the starting aldehyde is consumed, even after extended reaction times. What is the likely cause?

A1: An incomplete reaction is often traced back to three primary factors: reagent quality, insufficient removal of water, or sub-optimal reaction conditions.

  • Causality - Reagent Quality: The starting aldehyde, 3-Methoxy-2-propoxybenzaldehyde, can oxidize over time to the corresponding carboxylic acid upon exposure to air. This carboxylic acid impurity can neutralize the amine source and interfere with the reaction. Similarly, the quality of the amine source (e.g., ammonium acetate, ammonia solution) is critical.

  • Causality - Water Removal: Imine formation is a reversible equilibrium reaction that produces water as a byproduct.[1] According to Le Châtelier's principle, the presence of excess water in the reaction medium will shift the equilibrium back towards the starting materials (aldehyde and amine), preventing complete conversion to the imine.

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Before starting, analyze your 3-Methoxy-2-propoxybenzaldehyde via ¹H NMR or GC-MS to check for the presence of the carboxylic acid or other impurities. If impure, purify by distillation or column chromatography.

    • Use a Dehydrating Agent: Incorporate a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves into the reaction mixture during the imine formation step. For reactions at higher temperatures, a Dean-Stark apparatus is highly effective for azeotropically removing water.

    • Optimize pH: The rate of imine formation is pH-dependent. The reaction is typically fastest under weakly acidic conditions (pH 4-5), which protonates the aldehyde's carbonyl group, making it more electrophilic, without excessively protonating the amine nucleophile. If using ammonia, consider a buffered system or an ammonium salt like ammonium acetate.

Problem Area 2: Significant Side Product Formation

Q2: My final product is contaminated with a significant amount of (3-Methoxy-2-propoxyphenyl)methanol. How can I prevent this side reaction?

A2: The formation of the corresponding alcohol is a classic side reaction in reductive amination, and it points directly to an issue with the choice or timing of your reducing agent addition.

  • Causality - Reducing Agent Reactivity: Potent hydride donors like sodium borohydride (NaBH₄) are capable of reducing both the imine (desired) and the starting aldehyde (undesired). If NaBH₄ is added before the imine has fully formed, it will readily reduce the more electrophilic aldehyde, leading to the alcohol byproduct.[2]

  • Troubleshooting Flowchart:

G start Low Yield & Side Products Detected q1 Is (3-Methoxy-2-propoxyphenyl)methanol the major byproduct? start->q1 sol1 Problem: Premature Reduction of Aldehyde Solution 1: Use a milder, imine-selective reducing agent like NaBH(OAc)3. This allows for a one-pot reaction. Solution 2: If using NaBH4, ensure imine formation is >95% complete via TLC/GC before adding the reducing agent. q1->sol1 Yes sol2 Problem: Over-alkylation or other issues. Action: Analyze byproducts via MS to identify. Consider secondary amine formation. Adjust stoichiometry or use a large excess of ammonia. q1->sol2 No

Caption: Logic for diagnosing alcohol byproduct formation.

  • Recommended Solutions:

    • Switch to a Milder Reducing Agent: The most robust solution is to use sodium triacetoxyborohydride (NaBH(OAc)₃). This reagent is less reactive and more selective for the reduction of imines and protonated iminium ions over aldehydes or ketones.[3] This allows for a "direct" or "in-situ" reductive amination where the aldehyde, amine, and reducing agent can be mixed together in a single step, simplifying the procedure and often improving yields.

    • Optimize a Two-Step Procedure: If you must use NaBH₄, adopt a strict two-step approach. First, allow the aldehyde and amine source to react fully. Monitor the reaction by Thin Layer Chromatography (TLC) or another in-process control until the aldehyde spot has disappeared. Only then should you add the NaBH₄ portion-wise at a reduced temperature (e.g., 0-5 °C) to control reactivity.

Problem Area 3: Product Loss During Work-up and Salt Formation

Q3: My crude yield seems high, but I lose a significant amount of product during extraction and conversion to the hydrochloride salt. What am I doing wrong?

A3: Product loss during purification is often due to improper pH control during aqueous extractions or sub-optimal conditions for crystallization of the hydrochloride salt.

  • Causality - Amine Solubility: As a primary amine, your product is basic. It will be protonated and highly soluble in an acidic aqueous solution (pH < 7) but will be in its neutral, "free base" form and soluble in organic solvents at a basic pH (pH > 9). Incorrect pH during extraction can lead to the product remaining in the wrong phase.

  • Causality - Salt Formation & Crystallization: Forcing the hydrochloride salt to precipitate from a solvent in which it has some solubility, or using a solvent that is not sufficiently dry, can lead to low recovery or the formation of an oil instead of a crystalline solid. Excess HCl can also make the final product hygroscopic and difficult to handle.[4]

  • Troubleshooting Steps:

    • Control pH During Extraction: After quenching the reaction, ensure the aqueous layer is made strongly basic (pH 10-12) with NaOH or K₂CO₃ before extracting with your organic solvent (e.g., ethyl acetate, dichloromethane). This ensures the amine is in its free base form and partitions into the organic layer.

    • Perform a Back-Extraction (Optional): To remove any non-basic organic impurities, you can wash the combined organic layers with a dilute acidic solution (e.g., 1M HCl). Your amine product will move to the aqueous layer. You can then re-basify this acidic layer and re-extract the purified amine back into an organic solvent.

    • Optimize Salt Formation:

      • Dry the Free Base: Ensure the organic solution containing your free base amine is thoroughly dried (e.g., over anhydrous Na₂SO₄ or MgSO₄) before adding HCl. Water can interfere with crystallization.

      • Select an Appropriate Solvent: Solvents like isopropanol, ethanol, or a mixture of ethyl acetate and ether are commonly used.[4][5]

      • Control HCl Stoichiometry: Add a calculated amount (1.0-1.1 equivalents) of HCl (as a solution in isopropanol or dioxane, or as dry HCl gas) slowly to the solution of the free base at a cool temperature. Adding a large excess can lead to an oily, impure product.

      • Induce Crystallization: If crystals do not form spontaneously, try scratching the inside of the flask with a glass rod, seeding with a previous crystal, or slowly adding a non-polar co-solvent (anti-solvent) like heptane or ether until turbidity is observed, then allowing it to stand.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What is a realistic target yield for this synthesis?

    • A: With an optimized protocol using a high-purity starting aldehyde and a selective reducing agent like NaBH(OAc)₃, yields for the reductive amination step can often exceed 80-90%. The subsequent salt formation and crystallization may have a recovery of 90-95%. An overall yield of 70-85% from the aldehyde is a good target. A reported yield for a similar reductive amination was 62%.[6]

  • Q: How can I best monitor the reaction progress?

    • A: Thin Layer Chromatography (TLC) is the most common and effective method. Use a solvent system like ethyl acetate/hexane. The aldehyde is relatively non-polar, while the amine product is highly polar and will have a much lower Rf value. Staining with potassium permanganate can help visualize the spots.

  • Q: What are the key safety considerations?

    • A: Sodium borohydride (NaBH₄) and its derivatives react with water and acidic solutions to produce flammable hydrogen gas. Quench reactions carefully and behind a safety shield. The solvents used are flammable. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Section 4: Optimized Experimental Protocol (Reference)

This protocol describes a direct reductive amination using sodium triacetoxyborohydride, which is often more reliable and higher-yielding than two-step methods.

1. Reaction Setup:

  • To a dry, round-bottom flask under a nitrogen atmosphere, add 3-Methoxy-2-propoxybenzaldehyde (1.0 eq).

  • Dissolve the aldehyde in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.2 M concentration).[3]

  • Add ammonium acetate (1.5-2.0 eq) to the solution.

2. Reductive Amination:

  • Stir the mixture at room temperature for 30 minutes to facilitate initial imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise over 15-20 minutes. The reaction may be mildly exothermic.

  • Allow the reaction to stir at room temperature for 6-24 hours. Monitor the consumption of the starting aldehyde by TLC.

3. Work-up and Extraction:

  • Once the reaction is complete, carefully quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

4. Isolation and Salt Formation:

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude free base amine as an oil.

  • Dissolve the crude oil in a minimal amount of cold isopropanol or ethyl acetate.

  • Slowly add a 1.2 M solution of HCl in isopropanol (1.1 eq) dropwise with stirring.

  • The hydrochloride salt should precipitate as a white solid. If not, cool the mixture in an ice bath and scratch the flask.

  • Collect the solid by vacuum filtration, wash the filter cake with a small amount of cold solvent (e.g., ether or cold isopropanol), and dry under vacuum to yield the final product.

Section 5: Data Summary Table

ParameterRecommended ConditionRationale & Notes
Aldehyde Purity >98%Impurities like carboxylic acid can quench reagents and lower yield.
Amine Source Ammonium AcetateProvides both ammonia and the mild acid catalyst for imine formation.
Reducing Agent Sodium TriacetoxyborohydrideHigh selectivity for imine over aldehyde, preventing alcohol byproduct.[3]
Stoichiometry Aldehyde (1.0 eq), Amine (1.5 eq), Reductant (1.2 eq)Excess amine drives imine formation. Slight excess of reductant ensures complete conversion.
Solvent Dichloromethane (DCM)Anhydrous, aprotic solvent suitable for this transformation.
Work-up pH >10Ensures the amine product is in the free base form for efficient organic extraction.
Target Yield 70-85%Realistic expectation for an optimized, clean reaction.

References

  • LookChem. 3-METHOXY-2-PROPOXY-BENZALDEHYDE. Available from: [Link]

  • Lipnicka, U., et al. A NEW METHOD FOR THE SYNTHESIS OF RANITIDINE. Acta Poloniae Pharmaceutica-Drug Research, Vol. 55, No. 6, pp. 479-483, 1998. Available from: [Link]

  • Pratt, R., et al. Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry, 2013, 15, 1554-1561. Available from: [Link]

  • Wu, R. & Phong, K. Exp 13B: Reductive Amination. Prezi. Available from: [Link]

  • Organic Syntheses. Benzaldehyde, m-methoxy-. Available from: [Link]

  • ResearchGate. A new method for the synthesis of ranitidine. Available from: [Link]

  • Navarro, J.J., et al. Synthesis and pharmacology of two new histamine receptor antagonists related to ranitidine. Pharmazie, 1995 Jan;50(1):12-5. Available from: [Link]

  • MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Available from: [Link]

  • Google Patents. CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.
  • National Institutes of Health. Synthesis and biological evaluation of ranitidine analogs as multiple-target-directed cognitive enhancers for the treatment of Alzheimer's disease. Available from: [Link]

  • Google Patents. EP0219225A1 - Process for the preparation of ranitidine or acid addition salts thereof, and intermediates for this preparation.
  • Google Patents. CN102267917B - Method for synthesizing methoxyphenamine hydrochloride.
  • ResearchGate. (a) Reaction pathway for the reductive amination with benzaldehyde and.... Available from: [Link]

Sources

Technical Support Center: Optimizing Suzuki-Miyaura Coupling for Methoxyphenyl Amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals working with methoxyphenyl amine derivatives. These substrates, which are common motifs in pharmacologically active compounds, present unique challenges due to their electronic and steric properties.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and achieve high-yield, reproducible results.

Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format. The advice provided is grounded in mechanistic principles of the Suzuki-Miyaura catalytic cycle.

Problem: Low or No Product Yield

This is the most common issue encountered. A systematic approach is required to diagnose the root cause.

Potential Causes & Recommended Solutions
  • Inefficient Oxidative Addition: Methoxyphenyl amine derivatives are electron-rich, which can significantly slow down the oxidative addition of the palladium(0) catalyst to the aryl halide—often the rate-limiting step of the catalytic cycle.[2][3]

    • Solution 1: Select an Appropriate Ligand. For electron-rich substrates, the use of bulky, electron-donating phosphine ligands is critical. These ligands stabilize the palladium center and promote the oxidative addition step.[2][4] Consider screening ligands from the Buchwald series, such as SPhos or XPhos, which are known to be effective for challenging couplings.[5] N-heterocyclic carbenes (NHCs) can also be highly effective.[4]

    • Solution 2: Check Your Halide. The reactivity order for the aryl halide is I > Br > OTf >> Cl.[6] If you are using an aryl chloride, the reaction will be inherently more difficult. Switching to the corresponding aryl bromide or iodide will make oxidative addition more favorable. If you must use a chloride, a highly active catalyst system is essential.[2][6]

  • Catalyst Deactivation or Insufficient Activity: The active Pd(0) species can be sensitive to air and may aggregate to form inactive palladium black.[7]

    • Solution 1: Rigorous Degassing. Ensure your solvent and reaction mixture are thoroughly degassed before heating. Bubbling with an inert gas like argon or nitrogen for 20-30 minutes is a standard procedure.[8]

    • Solution 3: Increase Catalyst Loading. While optimizing for low catalyst loading is ideal, for a difficult transformation, increasing the loading from a typical 1-2 mol% to 5 mol% can sometimes overcome activation barriers.[1]

  • Incorrect Base or Sub-optimal pH: The base plays a crucial role in activating the boronic acid for the transmetalation step.[6][9] An incorrect choice can lead to failed reactions or side products.

    • Solution: Screen a Range of Bases. Start with a common choice like aqueous K₂CO₃.[2] If that fails, or if protodeboronation is an issue, switch to anhydrous conditions with a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[2][10] The choice of base can be critical and is highly substrate-dependent.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting a low-yielding Suzuki-Miyaura reaction.

G start Low / No Yield check_sm Verify Starting Material Purity & Integrity start->check_sm degas Improve Degassing Protocol check_sm->degas If SMs are pure screen_ligand Screen Ligands (e.g., SPhos, XPhos, RuPhos) degas->screen_ligand If degassing is robust screen_base Screen Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) screen_ligand->screen_base If yield still low screen_solvent Screen Solvents (Dioxane, 2-MeTHF, Toluene/H₂O) screen_base->screen_solvent If yield still low increase_temp Increase Reaction Temperature screen_solvent->increase_temp If yield still low change_halide Consider Aryl-Br or Aryl-I increase_temp->change_halide Last resort for Aryl-Cl

Caption: A systematic workflow for troubleshooting low-yielding Suzuki reactions.

Problem: Significant Side Reactions Observed

Even when the product is forming, side reactions can consume starting materials and complicate purification.

1. Protodeboronation

This is the hydrolysis of the boronic acid's C-B bond, replacing it with a C-H bond. It is a common issue, especially with electron-rich or sterically hindered boronic acids under aqueous basic conditions.[11]

  • Recommended Solutions:

    • Use Anhydrous Conditions: Switching to a solvent like dioxane or 2-MeTHF with a base like K₃PO₄ can minimize water content.[2]

    • Use Boronic Esters: Pinacol (Bpin) or MIDA boronates are more stable towards hydrolysis than the corresponding boronic acids.[12] MIDA boronates, in particular, participate in a "slow release" of the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing side reactions.[12]

    • Use Fluoride-based Bases: Bases like KF or CsF can sometimes suppress protodeboronation.[2]

2. Homocoupling of Boronic Acid

This side reaction forms a biaryl from two molecules of the boronic acid. It is often promoted by the presence of oxygen or an excess of Pd(II) species before the catalytic cycle begins.[13]

  • Recommended Solutions:

    • Ensure Rigorous Degassing: Oxygen is a known culprit in promoting homocoupling.[13] Re-evaluate your degassing procedure for thoroughness.

    • Use a Pd(0) Source: Start with a catalyst like Pd(PPh₃)₄ or ensure that your Pd(II) pre-catalyst is efficiently reduced to Pd(0) at the start of the reaction.[4]

    • Control Stoichiometry: Using a slight excess (1.1-1.2 equiv.) of the boronic acid is common, but a large excess can favor homocoupling.

3. Dehalogenation

Here, the starting aryl halide is reduced, replacing the halogen with a hydrogen atom.

  • Recommended Solutions:

    • Evaluate Your Base/Solvent System: Some conditions can favor a reductive pathway. Screening different bases and solvents may be necessary.

    • Choose a Different Ligand: The ligand environment around the palladium center influences the relative rates of productive reductive elimination versus side reactions. A ligand screen may identify a system less prone to dehalogenation.

Frequently Asked Questions (FAQs)

Q1: How do the methoxy and amine groups specifically impact the reaction?

Both the amine (-NH₂) and methoxy (-OCH₃) groups are strong electron-donating groups through resonance. When attached to the aryl halide, they increase the electron density of the aromatic ring. This makes the carbon-halogen bond stronger and less electrophilic, which hinders the initial, often rate-determining, oxidative addition step of the Pd(0) catalyst.[2][3] Furthermore, an ortho-substituent (either methoxy or amine) can introduce significant steric hindrance, which can disfavor the approach of the bulky palladium catalyst.[11][14]

Q2: What is a good starting point for catalyst, ligand, base, and solvent for a new methoxyphenyl amine derivative?

For a robust starting point, a pre-formed, air-stable pre-catalyst is recommended. The following table provides a set of initial conditions for a screening reaction.

ParameterRecommended Starting ConditionRationale
Aryl Halide Aryl Bromide (1.0 equiv)More reactive than the chloride, good balance of reactivity and stability.[15]
Boronic Acid 1.2 equivalentsA slight excess helps drive the reaction to completion.
Pd Pre-catalyst SPhos Pd G3 (1-2 mol%)Air-stable, reliable, and contains a ligand well-suited for electron-rich substrates.[5]
Base K₃PO₄ (2.0-3.0 equiv)A strong, non-nucleophilic base often effective in challenging couplings.[2]
Solvent 2-MeTHF or DioxaneGood all-around solvents for Suzuki couplings. 2-MeTHF is a greener alternative.[2][16]
Temperature 80-100 °CA good starting temperature range to ensure sufficient thermal energy.

Q3: When should I use a boronic acid versus a boronic ester (e.g., pinacol ester)?

You should consider using a boronic ester when:

  • Your boronic acid is unstable and prone to protodeboronation or decomposition upon storage. Aryltrifluoroborates and MIDA boronates offer enhanced stability.[12]

  • You are experiencing significant homocoupling or protodeboronation side reactions with the boronic acid.

  • Purification is difficult due to residual boric acid-related impurities. Boronic esters are often more hydrophobic and easier to separate from organic products.

Q4: What is the mechanistic role of the base in the Suzuki-Miyaura coupling?

The base is essential for the transmetalation step. It reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[9] This "ate" complex is much more effective at transferring its organic group (R) from boron to the palladium(II) center, displacing the halide and regenerating the base.

The Suzuki-Miyaura Catalytic Cycle

G pd0 L₂Pd(0) pd2_add L₂Pd(II)(Ar¹)(X) pd0->pd2_add Oxidative Addition pd2_trans L₂Pd(II)(Ar¹)(Ar²) pd2_add->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar¹-Ar² pd2_trans->product sub_halide Ar¹-X sub_halide->pd2_add sub_boron Ar²-B(OH)₂ boronate [Ar²-B(OH)₃]⁻ sub_boron->boronate base Base (e.g., OH⁻) base->boronate boronate->pd2_trans

Sources

Technical Support Center: Advanced NMR Strategies for Resolving Overlapping Signals in Methoxyphenyl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with overlapping peaks in the Nuclear Magnetic Resonance (NMR) spectra of methoxyphenyl compounds. The inherent symmetry and similar electronic environments of protons and carbons in these molecules frequently lead to signal crowding, complicating structural elucidation. This resource provides in-depth, field-proven insights and troubleshooting protocols to overcome these common analytical hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My ¹H NMR spectrum of a polysubstituted methoxyphenyl compound shows a crowded aromatic region that is difficult to interpret. What is the most straightforward first step to achieve better peak separation?

A1: The initial and often most effective approach is to leverage Aromatic Solvent-Induced Shifts (ASIS) . The chemical shifts of protons in a solute molecule can be significantly altered when the NMR solvent is changed from a standard solvent like chloroform-d (CDCl₃) to an aromatic solvent such as benzene-d₆ or pyridine-d₅. This is due to the anisotropic magnetic field generated by the aromatic solvent molecules, which can interact with the solute in a way that enhances chemical shift dispersion.[1][2]

Causality Behind the Choice: Aromatic solvents like benzene-d₆ create a diamagnetic shielding cone perpendicular to the plane of the ring and a deshielding zone in the plane of the ring.[3] Depending on the orientation of your methoxyphenyl compound relative to the solvent molecules, different protons will experience varying degrees of shielding or deshielding, leading to a change in their chemical shifts and potentially resolving overlap.[1]

Experimental Protocol: Solvent Effect Analysis

  • Sample Preparation: Prepare two separate NMR samples of your methoxyphenyl compound with identical concentrations. A typical concentration is 5-10 mg in 0.5-0.7 mL of deuterated solvent.

    • Sample A: Dissolve in CDCl₃.

    • Sample B: Dissolve in Benzene-d₆.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to each sample as an internal reference (δ 0.00 ppm).

  • NMR Acquisition: Acquire standard 1D ¹H NMR spectra for both samples under identical experimental conditions (e.g., temperature, number of scans).

  • Data Analysis: Process and compare the two spectra. Observe the changes in chemical shifts of the aromatic and methoxy protons.

Data Presentation: Hypothetical Solvent-Induced Shifts for a Dimethoxybenzene Isomer

Proton AssignmentChemical Shift (δ) in CDCl₃ (ppm)Chemical Shift (δ) in Benzene-d₆ (ppm)Δδ (ppm)
Aromatic H-36.95 (d)6.75 (d)-0.20
Aromatic H-47.10 (t)6.90 (t)-0.20
Aromatic H-56.90 (d)6.70 (d)-0.20
Methoxy (-OCH₃) at C-13.85 (s)3.45 (s)-0.40
Methoxy (-OCH₃) at C-23.88 (s)3.50 (s)-0.38
Q2: I've tried different solvents, but the methoxy signals in my compound are still overlapping. What advanced technique can I use to resolve these specific signals?

A2: When solvent effects are insufficient, the use of Lanthanide Shift Reagents (LSRs) is a powerful technique to resolve overlapping signals, particularly for molecules containing Lewis basic sites like the oxygen of a methoxy group.[4][5] LSRs are paramagnetic complexes, typically of europium (Eu) or praseodymium (Pr), that can coordinate to lone pairs of electrons in the analyte.[6] This coordination induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance of the proton from the lanthanide ion.[7][8]

Causality Behind the Choice: The paramagnetic lanthanide ion in the LSR creates a strong local magnetic field.[4] When the LSR binds to the oxygen of a methoxy group, it significantly perturbs the electronic environment of the protons on that methoxy group and other nearby protons. Protons closer to the site of coordination will experience a larger induced shift. This distance-dependent effect can effectively separate overlapping signals.[6] Europium-based LSRs typically induce downfield shifts, while praseodymium-based LSRs cause upfield shifts.[6]

Experimental Protocol: Lanthanide Shift Reagent Titration

  • Sample Preparation: Dissolve your methoxyphenyl compound (approx. 10-20 mg) in a dry, aprotic deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your compound before adding the LSR.

  • Incremental Addition of LSR: Prepare a stock solution of the LSR (e.g., Eu(fod)₃ or Pr(fod)₃) in the same deuterated solvent. Add small, incremental amounts of the LSR stock solution to the NMR tube.

  • Spectral Acquisition after each Addition: After each addition, gently mix the sample and acquire a new ¹H NMR spectrum.

  • Data Analysis: Monitor the chemical shifts of the methoxy and aromatic protons as a function of the LSR concentration. Plot the change in chemical shift (Δδ) versus the [LSR]/[Substrate] molar ratio to observe the induced shifts.

Mandatory Visualization: Workflow for LSR Titration

cluster_0 LSR Titration Workflow Start Start Prepare Sample Prepare Sample in Dry Deuterated Solvent Start->Prepare Sample Acquire Initial Spectrum Acquire Reference ¹H NMR Spectrum Prepare Sample->Acquire Initial Spectrum Add LSR Aliquot Add Small Aliquot of LSR Stock Solution Acquire Initial Spectrum->Add LSR Aliquot Mix and Acquire Spectrum Mix and Acquire ¹H NMR Spectrum Add LSR Aliquot->Mix and Acquire Spectrum Analyze Shifts Analyze Induced Chemical Shifts Mix and Acquire Spectrum->Analyze Shifts More LSR Needed? More LSR Needed? Analyze Shifts->More LSR Needed? More LSR Needed?->Add LSR Aliquot Yes End End More LSR Needed?->End No

Caption: Workflow for a Lanthanide Shift Reagent titration experiment.

Q3: How can I definitively assign the signals of aromatic protons and carbons in isomeric methoxyphenyl compounds (ortho, meta, para)?

A3: For unambiguous assignment of aromatic signals in isomers, two-dimensional (2D) NMR spectroscopy is indispensable. Specifically, a combination of ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC experiments will allow you to piece together the connectivity of the molecule.[9][10]

  • COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, typically those on adjacent carbons (³J coupling).[11] This helps to trace out the proton connectivity within the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.[9] This allows you to assign the chemical shift of a carbon atom based on the chemical shift of the proton attached to it.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.[10] This is crucial for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, you can see a correlation from the methoxy protons to the aromatic carbon they are attached to.

Causality Behind the Choice: 1D NMR spectra can be ambiguous for isomers due to similar chemical shifts and complex splitting patterns. 2D NMR spreads the information into a second dimension, resolving overlap and revealing through-bond connectivities that are unique to each isomer.[12] For example, the HMBC correlations between the methoxy protons and the aromatic ring carbons will be different for ortho, meta, and para isomers, providing a definitive way to distinguish them.[11]

Experimental Protocol: 2D NMR for Isomer Differentiation

  • Sample Preparation: Prepare a concentrated sample of your methoxyphenyl compound (20-30 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition of 1D Spectra: Acquire high-quality 1D ¹H and ¹³C spectra for reference.

  • Acquisition of 2D Spectra:

    • gCOSY (gradient-selected COSY): Acquire a standard gCOSY spectrum to establish ¹H-¹H connectivities.

    • gHSQC (gradient-selected HSQC): Acquire a gHSQC spectrum to identify ¹JCH correlations.

    • gHMBC (gradient-selected HMBC): Acquire a gHMBC spectrum to identify ²JCH and ³JCH long-range correlations.

  • Data Analysis:

    • Start by assigning the methoxy protons in the ¹H spectrum.

    • Use the HMBC spectrum to find the correlation from the methoxy protons to the aromatic carbon they are attached to.

    • Use the HSQC spectrum to identify the proton attached to this carbon (if any) and other protonated carbons.

    • Use the COSY spectrum to "walk" around the aromatic ring, assigning adjacent protons.

    • Combine all this information to build a complete picture of the molecule's structure.

Mandatory Visualization: Logical Flow for 2D NMR-based Structure Elucidation

cluster_1 2D NMR Structure Elucidation Logic 1D Spectra Acquire ¹H and ¹³C 1D Spectra COSY Acquire ¹H-¹H COSY (Proton Neighbors) 1D Spectra->COSY HSQC Acquire ¹H-¹³C HSQC (Direct C-H Bonds) 1D Spectra->HSQC HMBC Acquire ¹H-¹³C HMBC (Long-Range C-H Bonds) 1D Spectra->HMBC Trace Proton Network Use COSY to Trace Aromatic Proton Network COSY->Trace Proton Network Assign Protonated Carbons Use HSQC to Assign Protonated Carbons HSQC->Assign Protonated Carbons Connect to Ring Use HMBC to Connect Methoxy to Aromatic Carbon HMBC->Connect to Ring Assign Methoxy Assign Methoxy Protons in ¹H Spectrum Assign Methoxy->Connect to Ring Final Structure Final Structure Connect to Ring->Final Structure Assign Protonated Carbons->Final Structure Trace Proton Network->Final Structure

Caption: Logical workflow for structure elucidation using 2D NMR.

References

  • Hinckley, C. C. (1969). Paramagnetic Shifts in Solutions of Cholesterol and the Dipyridine Adduct of Tris(dipivalomethanato)europium(III). A Shift Reagent. Journal of the American Chemical Society, 91(18), 5160–5162. [Link]

  • Cockerill, A. F., Davies, G. L. O., Harden, R. C., & Rackham, D. M. (1973). Lanthanide shift reagents for nuclear magnetic resonance spectroscopy. Chemical Reviews, 73(6), 553–588. [Link]

  • Minal Saini. (2015). NMR Shift reagents. SlideShare. [Link]

  • Kuo, Y.-H., Chen, W.-C., & Wu, T.-S. (2020). Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. Molecules, 25(22), 5437. [Link]

  • Chemistry with Dr. G. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC). YouTube. [Link]

  • Rutar, V. (2006). Stereoelectronic effects on 1H nuclear magnetic resonance chemical shifts in methoxybenzenes. Magnetic Resonance in Chemistry, 44(10), 943–948. [Link]

  • Elyashberg, M. E., Blinov, K. A., Williams, A. J., Molodtsov, S. G., Martin, G. E., & Lefebvre, B. (2007). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Modeling, 47(3), 1053–1066. [Link]

  • Soderberg, T. (2019). Organic Chemistry. LibreTexts. [Link]

  • University of Notre Dame. (2022). Organic Structure Elucidation Workbook. University of Notre Dame. [Link]

  • Chegg. (2024, January 26). Solved Use the structure of 1,4-dimethoxybenzene to predict. Chegg.com. [Link]

  • Schaefer, T., & Sebastian, R. (1989). 1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. Canadian Journal of Chemistry, 67(7), 1148–1153. [Link]

  • Chem Help ASAP. (2022, June 13). distinguishing isomers by 1H NMR spectroscopy. YouTube. [Link]

  • ResearchGate. (2012, January 4). How ortho and para isomers of benzene derivatives differentiated? ResearchGate. [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

  • University of Wisconsin-Madison. (n.d.). Interpreting simple 1H-NMR spectra - Spin-spin coupling, n+1 rule. University of Wisconsin-Madison. [Link]

  • Reddit. (2017, December 11). Using NMR Spectrum to Identify Ortho, Meta and Para. Reddit. [Link]

  • Abraham, R. J., & Reid, M. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Magnetic Resonance in Chemistry, 42(2), 118–132. [Link]

  • The Organic Chemistry Tutor. (2023, May 6). Anisotropic Effects in Alkenes, Alkynes & Aromatic Compounds (Benzene) in 1H-NMR| Org. Spectroscopy. YouTube. [Link]

  • De Haan, H. W., De Boer, P. T., & Oomens, J. (2018). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Analyst, 143(7), 1734–1742. [Link]

  • Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Nanalysis. [Link]

  • Bryant To. (2024, April 8). ortho, meta, para patterns on h nmr. YouTube. [Link]

Sources

Technical Support Center: A Guide to Improving HPLC Separation of (3-Methoxy-2-propoxyphenyl)methanamine Hydrochloride Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to resolving challenges in the HPLC separation of (3-Methoxy-2-propoxyphenyl)methanamine hydrochloride isomers. As researchers and drug development professionals, achieving baseline resolution for positional isomers is a frequent and critical challenge. These compounds often share nearly identical physicochemical properties, such as hydrophobicity and molecular weight, rendering conventional reversed-phase methods inadequate.

This guide provides a structured, in-depth approach to method development and troubleshooting. It moves beyond simple procedural lists to explain the scientific rationale behind each strategic choice, empowering you to build robust and reproducible separation methods.

Troubleshooting Guide: From Co-elution to Baseline Resolution

This section addresses the most common and pressing issues encountered during the analysis of (3-Methoxy-2-propoxyphenyl)methanamine and its positional isomers.

Q1: My isomer peaks are completely co-eluting or have very poor resolution (Rs < 1.5). Where do I start?

This is the most fundamental challenge. Poor resolution stems from insufficient differences in the way the isomers interact with the HPLC system. To resolve them, we must amplify these subtle differences. The following workflow provides a systematic approach, starting with the highest-impact factors.

G cluster_0 Initial Problem cluster_1 Step 1: Enhance Selectivity (α) cluster_2 Step 2: Modulate Thermodynamics & Efficiency (N) cluster_3 Step 3: Fine-Tune Elution cluster_4 Outcome start Poor Resolution (Rs < 1.5) or Co-elution node_station Change Stationary Phase (Primary Approach) start->node_station Isomers are aromatic? Standard C18 failing? node_mobile Screen Organic Modifiers (ACN vs. MeOH) node_station->node_mobile Still poor resolution? node_ph Optimize Mobile Phase pH (Critical for Amines) node_mobile->node_ph Still poor resolution? node_temp Screen Column Temperature (e.g., 30°C, 40°C, 50°C) node_ph->node_temp Some separation observed? node_gradient Adjust Gradient Slope (Shallow Gradient) node_temp->node_gradient Nearly baseline resolved? end_node Baseline Resolution Achieved node_gradient->end_node

Caption: A logical workflow for troubleshooting poor isomer resolution.

1. Re-evaluate Your Stationary Phase: The Power of Alternative Selectivity

  • The "Why": Standard C18 columns separate primarily based on hydrophobicity. Positional isomers, like those of (3-Methoxy-2-propoxyphenyl)methanamine, have very similar hydrophobicity and often co-elute. To separate them, you need a stationary phase that offers alternative interaction mechanisms.[1]

  • The "How":

    • Switch to a Phenyl-based Column (e.g., Phenyl-Hexyl): These columns are an excellent first choice for aromatic compounds. The phenyl ligands in the stationary phase can induce π-π interactions with the aromatic ring of your analytes.[2] Subtle differences in the electron density of the isomer rings, caused by the varying positions of the methoxy and propoxy groups, can lead to differential retention.[2]

    • Consider a Pentafluorophenyl (PFP) Column: PFP phases provide a combination of hydrophobic, aromatic (π-π), dipole-dipole, and ion-exchange interactions.[3] This multi-modal interaction capability makes them extremely powerful for separating structurally similar isomers that are otherwise difficult to resolve.

2. Optimize Mobile Phase Composition: pH and Organic Modifier

  • The "Why": Your compound is an amine hydrochloride, making it a basic compound that is highly sensitive to pH. The choice of organic solvent can also dramatically alter selectivity by influencing how the analytes interact with the stationary phase.[4][5]

  • The "How":

    • Control the pH: The primary amine in your molecule will be protonated (positively charged) at acidic pH and neutral at basic pH. This change in ionization state drastically alters retention.[6]

      • Acidic pH (e.g., pH 2.5-4.5): At a pH at least 2 units below the amine's pKa, the compound will be fully protonated. This ensures a consistent charge state and can prevent peak splitting.[5] However, retention on a C18 column may be low.

      • Basic pH (e.g., pH 8-10): At a pH at least 2 units above the pKa, the amine will be in its neutral, more hydrophobic form, leading to increased retention on a reversed-phase column. This often improves peak shape for basic compounds. Crucially, this requires a pH-stable column (e.g., a hybrid or specific high-pH C18 column) to prevent stationary phase degradation.

    • Screen Organic Modifiers: Do not assume acetonitrile is always better. Methanol and acetonitrile have different properties and can produce unique selectivities.[7][8]

      • Acetonitrile (ACN): Acts as a dipole and has weaker hydrogen-bonding capabilities.

      • Methanol (MeOH): Can act as both a hydrogen-bond donor and acceptor.[9]

      • Protocol: Run your separation with an optimized mobile phase containing ACN, then prepare an identical mobile phase replacing ACN with an equivalent-strength concentration of MeOH. The change in peak elution order or spacing will reveal a change in selectivity.

3. Leverage Column Temperature

  • The "Why": Temperature affects chromatography in two main ways: it lowers mobile phase viscosity (improving efficiency, leading to sharper peaks) and it changes the thermodynamics of the analyte-stationary phase interaction (affecting selectivity).[10][11] For some isomer pairs, lowering the temperature enhances the subtle energetic differences in their interactions with the stationary phase, improving resolution.[12] In other cases, increasing the temperature can alter selectivity enough to achieve separation.[11]

  • The "How": Perform a temperature study. Analyze your sample at three different temperatures (e.g., 30 °C, 40 °C, and 50 °C) while keeping all other parameters constant. This systematic approach will reveal the optimal temperature for your specific isomer pair.

Q2: I'm observing split peaks for my isomers. What's causing this?

Peak splitting suggests that a single analyte is emerging from the column as two or more bands.[13] The cause can be chemical or physical.

  • Possible Cause 1: Mobile Phase pH is too close to the analyte's pKa.

    • The "Why": If the mobile phase pH is within ~1 pH unit of the amine's pKa, the compound exists as a mixture of its protonated (charged) and neutral forms. These two forms have different retention times, resulting in a split or severely distorted peak.[5]

    • The "How": Adjust the mobile phase pH to be at least 2 units away from the pKa of the amine group. Use a suitable buffer to maintain a stable pH.

  • Possible Cause 2: Sample Solvent Mismatch.

    • The "Why": If your sample is dissolved in a solvent that is much stronger than your mobile phase (e.g., dissolving in 100% ACN when the mobile phase is 30% ACN), the portion of the sample at the leading edge of the injection band will travel faster than the portion at the trailing edge, causing peak distortion and splitting.[14]

    • The "How": Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is required for solubility, inject the smallest possible volume.

  • Possible Cause 3: Physical Column Issues.

    • The "Why": If all peaks in your chromatogram are splitting, the issue is likely physical and located at the head of the column. A blocked inlet frit or a void (a channel) in the column packing can create two different flow paths for the sample, leading to split peaks.[13][15]

    • The "How": First, try replacing the inlet frit. If that fails, try reversing and flushing the column (check the manufacturer's instructions first). If the problem persists, the column is likely damaged and needs to be replaced. Using a guard column can help protect the analytical column from contamination and physical damage.[16]

Q3: My amine isomer peaks are tailing significantly. How can I improve the peak shape?

Peak tailing for basic compounds like amines is a classic HPLC problem.

  • The "Why": It is often caused by secondary interactions between the positively charged amine (at acidic pH) and residual, negatively charged silanol groups on the surface of the silica-based stationary phase. These strong interactions delay a portion of the analyte band, causing a tailed peak.

  • The "How":

    • Use a Modern, High-Purity Column: Modern columns are made with high-purity silica and are exhaustively end-capped to minimize the number of accessible silanol groups. This is the most effective solution.

    • Increase Mobile Phase pH: As discussed, operating at a high pH (e.g., pH > 8) deprotonates the analyte to its neutral form and also deprotonates the silanol groups, reducing the unwanted ionic interaction. This requires a pH-stable column.

    • Use an Appropriate Buffer: A buffer at a sufficient concentration (typically 25-50 mM) can help to "shield" the analyte from the silanol groups and maintain a consistent pH environment, improving peak shape.

Frequently Asked Questions (FAQs)

  • Q: What is the best starting point for mobile phase pH for this compound?

    • A: A good starting point is a low pH (e.g., pH 3.0) using a buffer like 20mM potassium phosphate or ammonium formate. This ensures the amine is fully protonated and provides good peak shapes on most columns. If retention is too low or selectivity is poor, exploring a high pH (e.g., pH 9.0) on a suitable column is a powerful alternative strategy.

  • Q: Should I use a gradient or isocratic method?

    • A: During method development, a shallow gradient (e.g., increasing the organic content by 1-2% per minute) is an excellent tool to screen for the optimal solvent concentration and can help resolve closely eluting peaks.[17][18] Once the optimal conditions are found, an isocratic method is often preferable for routine analysis of a simple isomer pair because it is simpler, more robust, and avoids column re-equilibration time.[19][20]

  • Q: How does the hydrochloride salt form affect the separation?

    • A: The hydrochloride salt simply means the compound is supplied in its acidic, water-soluble form. Once dissolved in your mobile phase, its behavior will be dictated entirely by the mobile phase's pH relative to the amine's pKa, not by the initial salt form.

  • Q: What buffer system is recommended?

    • A: For low pH work (pH 2.5-4.5), phosphate or formate buffers are common. For high pH work (pH 8-10), ammonium bicarbonate or carbonate buffers are excellent choices, especially if using mass spectrometry (MS) detection due to their volatility. Ensure you choose a buffer whose pKa is within +/- 1 unit of your target mobile phase pH for effective buffering.[7]

Protocols & Data Summaries

Protocol 1: Systematic Screening of Mobile Phase Parameters
  • Select Columns: Procure a standard C18 column (for baseline), a Phenyl-Hexyl, and/or a PFP column of identical dimensions (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Prepare Mobile Phases:

    • Low pH:

      • Aqueous (A1): 20 mM Potassium Phosphate, adjust to pH 3.0 with phosphoric acid.

      • Organic (B1): Acetonitrile.

      • Organic (B2): Methanol.

    • High pH (for pH-stable columns only):

      • Aqueous (A2): 20 mM Ammonium Bicarbonate, adjust to pH 9.5 with ammonium hydroxide.

      • Organic (B1): Acetonitrile.

      • Organic (B2): Methanol.

  • Initial Scouting Run: Using the Phenyl or PFP column, perform a fast gradient from 10-90% organic over 10 minutes with the low pH ACN system (A1/B1) to determine the approximate elution percentage.

  • Shallow Gradient Screening: Based on the scouting run, design a shallow gradient around the elution percentage. For example, if elution occurred at ~40% B, run a gradient from 30-50% B over 15 minutes.

  • Systematic Evaluation: Run the shallow gradient from Step 4 under the following conditions:

    • Condition 1: Low pH with ACN (A1/B1).

    • Condition 2: Low pH with MeOH (A1/B2).

    • Condition 3 (if applicable): High pH with ACN (A2/B1).

    • Condition 4 (if applicable): High pH with MeOH (A2/B2).

  • Analyze Results: Compare the resolution (Rs) and selectivity (α) from the four runs to identify the most promising combination of pH and organic modifier. This condition can then be further optimized by adjusting temperature or converting to an isocratic method.

Table 1: Impact of Key HPLC Parameters on Isomer Resolution
ParameterPrimary EffectRationale for Isomer SeparationTypical Starting Point
Stationary Phase Selectivity (α)Introduces alternative interaction mechanisms (e.g., π-π, dipole-dipole) beyond simple hydrophobicity to differentiate isomers.[2][21]Phenyl-Hexyl or PFP phase
Mobile Phase pH Retention (k), Selectivity (α)Controls the ionization state of the basic amine, drastically altering its polarity and interaction with the stationary phase.[4][6]pH 3.0 (phosphate buffer)
Organic Modifier Retention (k), Selectivity (α)Different solvents (ACN vs. MeOH) alter hydrogen bonding and dipole interactions, changing selectivity.[7][9][22]Acetonitrile
Temperature Efficiency (N), Selectivity (α)Affects mobile phase viscosity and the thermodynamics of binding, which can alter the relative retention of isomers.[10][11]40 °C
Gradient Slope Resolution (Rs)A shallow gradient can improve the separation of closely eluting peaks by allowing more time for differential migration.[17][23]1-2% organic/min

References

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  • Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites - AKJournals. [Link]

  • Methods for Changing Peak Resolution in HPLC - Chrom Tech, Inc. [Link]

  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Publishing. [Link]

  • How To Improve Resolution In HPLC: 5 Simple Tips - PharmaGuru. [Link]

  • HPLC Troubleshooting Guide - SCION Instruments. [Link]

  • How to Improve HPLC Resolution: Key Factors for Better Separation - Mastelf. [Link]

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  • Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes - PharmaGuru. [Link]

  • Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed. [Link]

  • [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose? - Welch Materials. [Link]

  • Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. [Link]

  • Positional Isomer Separation Method Suggestions using HPLC or LCMS - MicroSolv. [Link]

  • Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns : Waters. [Link]

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  • Reversed-Phase HPLC Mobile-Phase Chemistry — Explained | LCGC International. [Link]

  • How to Use Preparative HPLC -Part 3 About column temperature control in preparative. [Link]

  • How Does Column Temperature Affect HPLC Resolution? - Chrom Tech, Inc. [Link]

  • Selecting an organic modifier for reversed-phase chromatography. [Link]

  • Effect of pH on LC-MS Analysis of Amines - Waters Corporation. [Link]

  • The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography | LCGC International. [Link]

  • The Critical Role of Mobile Phase pH in Chromatography Separations. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. [Link]

  • Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry | LCGC International. [Link]

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Technical Support Center: Navigating Metabolic Instability of Methoxy-Substituted Compounds

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of a Senior Application Scientist

Welcome to our dedicated guide on enhancing the metabolic stability of methoxy-substituted compounds. The methoxy group, while a valuable substituent for improving potency and physicochemical properties, is frequently a metabolic soft spot, leading to rapid clearance and poor bioavailability.[1][2] This guide is structured as a series of questions you might encounter during your drug discovery campaigns. We'll explore the underlying mechanisms of methoxy group metabolism and provide actionable, field-proven strategies and protocols to overcome these challenges.

Frequently Asked Questions & Troubleshooting Guides

Q1: My new compound has several methoxy groups and shows poor stability in my initial screens. What's the most likely metabolic pathway causing this?

A1: The primary culprit is almost certainly O-dealkylation, a reaction predominantly catalyzed by Cytochrome P450 (CYP) enzymes.

The methoxy group is metabolically vulnerable primarily through oxidative O-dealkylation.[1][3] This process involves the enzymatic removal of the methyl group, converting the methoxy ether into a phenol. This reaction proceeds via a two-step mechanism within the active site of CYP enzymes.[4] First, a hydrogen atom is abstracted from the methoxy's methyl carbon, creating a carbon radical.[4] This is followed by a hydroxyl rebound step, forming an unstable hemiacetal intermediate which then non-enzymatically decomposes to yield the corresponding phenol and formaldehyde.[4][5]

This newly formed phenol is often rapidly conjugated by Phase II enzymes (e.g., through glucuronidation), further increasing its water solubility and facilitating rapid excretion from the body.[1][6] This entire cascade significantly reduces the half-life and systemic exposure of your parent compound.

cluster_Phase1 Phase I Metabolism (CYP450) cluster_Phase2 Phase II Metabolism Compound R-O-CH₃ (Methoxy Compound) Intermediate [R-O-CH₂•] (Carbon Radical Intermediate) Compound->Intermediate H• Abstraction Hemiacetal R-O-CH₂OH (Unstable Hemiacetal) Intermediate->Hemiacetal OH• Rebound Phenol R-OH (Phenol Metabolite) Hemiacetal->Phenol Decomposition (+ Formaldehyde) Conjugate R-O-Glucuronide (Excretable Conjugate) Phenol->Conjugate UGT Enzyme (Glucuronidation)

Caption: Metabolic cascade of a methoxy group.
Q2: How can I experimentally confirm that O-dealkylation is the issue and identify which methoxy group is the problem?

A2: The standard approach is to perform an in vitro metabolic stability assay using liver microsomes or hepatocytes, followed by metabolite identification with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

To troubleshoot effectively, you must first confirm the metabolic liability. In vitro systems like liver microsomes (which contain Phase I enzymes like CYPs) or hepatocytes (which contain both Phase I and II enzymes) are the industry standard for this assessment.[7][8][9]

The workflow is straightforward:

  • Incubate Your Compound: Incubate your compound with the chosen in vitro system (e.g., human liver microsomes) over a time course.[10]

  • Quantify Parent Compound Loss: Measure the disappearance of the parent compound over time using LC-MS/MS.[11] This allows you to calculate key parameters like half-life (t½) and intrinsic clearance (CLint).[12]

  • Identify the Metabolites: Analyze the incubation samples to find new peaks that correspond to potential metabolites. A metabolite resulting from O-dealkylation will have a mass shift of -14 Da (loss of CH₂) compared to the parent compound. If your molecule has multiple methoxy groups, high-resolution mass spectrometry can help pinpoint the location of the modification.[10]

For a detailed, step-by-step procedure, refer to the "Experimental Protocol: In Vitro Metabolic Stability Assay" section below.

Q3: My compound's O-demethylation is too rapid. What are my primary strategies to improve its stability?

A3: You have two main strategic options: (1) Block the metabolism at the vulnerable site, or (2) Replace the methoxy group with a metabolically robust bioisostere.

The choice between these strategies depends on the Structure-Activity Relationship (SAR) of your compound series.

  • Blocking Metabolism (Defensive Strategy): This involves making small modifications near the methoxy group to hinder the enzyme's access or activity.[13]

    • Steric Hindrance: Introduce a bulky group adjacent (ortho) to the methoxy group. This physically blocks the CYP enzyme's active site from accessing the metabolically labile C-H bonds of the methyl group.

    • Electronic Deactivation: Place an electron-withdrawing group on the aromatic ring.[14] This reduces the electron density of the methoxy group, making the hydrogen abstraction step of O-dealkylation less favorable.[13] A common tactic is ortho-fluorination, which provides a powerful electronic effect with minimal steric impact.[15][16]

  • Bioisosteric Replacement (Offensive Strategy): This involves completely replacing the methoxy group with a different functional group that mimics its essential properties (e.g., size, electronics, hydrogen bonding capacity) but is more resistant to metabolism.[14][17][18] This is often a more robust solution but carries a higher risk of altering the compound's desired biological activity.

cluster_strategies Strategic Approaches cluster_block_tactics Blocking Tactics cluster_replace_tactics Replacement Tactics start Metabolically Labile Methoxy Compound block 1. Block Metabolism (Modify Periphery) start->block replace 2. Bioisosteric Replacement (Modify Core Moiety) start->replace steric Introduce Steric Hindrance (e.g., ortho-methyl) block->steric electronic Add Electron-Withdrawing Group (e.g., ortho-fluoro) block->electronic fluoroalkoxy Fluoroalkoxy Groups (-OCHF₂, -OCF₃) replace->fluoroalkoxy other_iso Other Isosteres (-F, -Cl, -CN, -CH₂F) replace->other_iso end Metabolically Stable Analog steric->end electronic->end fluoroalkoxy->end other_iso->end

Caption: Decision workflow for improving methoxy stability.
Q4: Which bioisosteres for a methoxy group are most effective at improving metabolic stability?

A4: Fluorinated groups are the most common and often most effective replacements, but the ideal choice is context-dependent.

Replacing hydrogen atoms with fluorine creates a C-F bond that is significantly stronger and more resistant to enzymatic cleavage than a C-H bond.[14] However, the degree of fluorination has different effects on physicochemical properties.

BioisostereRelative SizeElectronic EffectLipophilicity (LogP) ImpactGeneral Metabolic StabilityKey Considerations
-OCH₃ (Methoxy) ReferenceElectron DonatingNeutral / Slightly LipophilicLabile Baseline for comparison.
-F (Fluoro) SmallerElectron WithdrawingSlightly IncreasesVery High Lacks H-bond accepting ability of the ether oxygen.[17]
-OCHF₂ (Difluoromethoxy) SimilarElectron WithdrawingIncreasesHigh Good balance of stability and retained ether oxygen.[19][20]
-OCF₃ (Trifluoromethoxy) LargerStrongly EWDSignificantly IncreasesVery High Can significantly increase lipophilicity; may not improve stability in all cases.[21]
-CH₂F (Fluoromethyl) SimilarWeakly EWDSimilar to MethylModerate-High Blocks oxidation at the methyl carbon.[22]
-CN (Cyano) SimilarStrongly EWDDecreasesHigh Can act as a hydrogen bond acceptor.

Causality Behind the Choices:

  • -OCHF₂ and -OCF₃: The electron-withdrawing fluorine atoms deactivate the C-H bonds (in the case of -OCHF₂) and the entire group towards oxidation.[21] While very stable, the high lipophilicity of -OCF₃ can sometimes lead to undesirable ADME properties or off-target effects.

  • -F: Replacing the entire methoxy group with fluorine is a common strategy to block metabolism at that position.[15][23] However, this removes the oxygen atom, which may be critical for binding to your target as a hydrogen bond acceptor.

  • Metabolic Switching: Be aware that blocking metabolism at one site can sometimes shift it to another, previously less favorable position on the molecule—a phenomenon known as "metabolic switching".[24] It is crucial to re-run metabolic stability and metabolite ID assays on your new analogs to ensure you haven't simply traded one problem for another.

Q5: My compound is stable in microsomes but shows high clearance in vivo. Could another enzyme be responsible?

A5: Yes, you should investigate the role of Aldehyde Oxidase (AO), especially if your compound contains a nitrogen-containing heterocycle.

While CYPs are the primary culprits, they are not the only drug-metabolizing enzymes in the liver. Aldehyde Oxidase (AO) is a cytosolic enzyme that metabolizes aza-heterocycles (e.g., quinolines, diazines) and aldehydes.[25][26] Importantly, AO activity varies significantly between species, with dogs notably lacking the activity seen in humans and rodents.[26][27]

Troubleshooting Steps:

  • Assess the Structure: Check if your molecule contains an electron-deficient nitrogen heterocycle, a common substrate for AO.[28]

  • Run a Cytosol Assay: Unlike CYPs, which are membrane-bound in microsomes, AO is found in the cytosolic fraction.[25] Run a metabolic stability assay using liver S9 fraction or cytosol to assess the contribution of cytosolic enzymes.

  • Use an AO Inhibitor: If you see instability in cytosol, repeat the assay in the presence of a known AO inhibitor (e.g., hydralazine). A significant reduction in metabolism would confirm AO's involvement.[29]

Addressing AO-mediated metabolism often involves modifying the heterocyclic ring to block the site of AO oxidation, which is typically a carbon adjacent to a ring nitrogen.[27][28]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol provides a framework for determining the intrinsic clearance of a compound.

1. Materials:

  • Pooled Liver Microsomes (e.g., Human, Rat)[9]

  • Test Compound (10 mM stock in DMSO)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., G6P, G6PDH, NADP+)

  • Positive Control Compound (e.g., Verapamil, Testosterone)

  • Acetonitrile with Internal Standard (for quenching)

  • 96-well plates, LC-MS/MS system

2. Procedure:

  • Prepare Master Mix: In a microfuge tube, prepare a master mix containing the phosphate buffer and liver microsomes (final concentration typically 0.5-1.0 mg/mL). Pre-warm at 37°C for 5 minutes.

  • Initiate Reaction: Add the test compound to the master mix to achieve the desired final concentration (e.g., 1 µM). Immediately add the NADPH regenerating system to start the reaction. This is your T=0 time point.

  • Time Course Sampling: Aliquot the reaction mixture into separate wells of a 96-well plate at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[9]

  • Quench Reaction: At each time point, stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an analytical internal standard (e.g., tolbutamide).

  • Sample Processing: Centrifuge the plate at 3000 x g for 15 minutes to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze using an LC-MS/MS method optimized for your compound to determine the peak area ratio (Compound/Internal Standard).

3. Data Analysis:

  • Plot the natural log of the percentage of the compound remaining versus time.

  • The slope of the linear regression line is the elimination rate constant (k).

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint, in µL/min/mg protein) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).

4. Self-Validation:

  • Positive Control: The positive control compound should be metabolized within the expected range, confirming the enzymatic activity of the microsomes.

  • No-NADPH Control: A parallel incubation without the NADPH regenerating system should show minimal loss of the compound, confirming that the metabolism is NADPH-dependent (i.e., likely CYP-mediated).

References

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
  • The role of the methoxy group in approved drugs.
  • Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability. PMC - NIH.
  • Metabolic Stability.
  • Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes. PMC - NIH.
  • Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity.
  • Metabolic Stability Assay Services. BioIVT.
  • What are good methoxy isosteres in medicinal chemistry?
  • Aldehyde oxidase and its role as a drug metabolizing enzyme. PubMed.
  • Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec.
  • Metabolism and Toxicity of Fluorine Compounds. PMC - NIH.
  • Mechanism of cytochrome P-450 catalysis. Mechanism of N-dealkylation and amine oxide deoxygenation. Journal of the American Chemical Society.
  • Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids.
  • Metabolic Stability Assays. Merck Millipore.
  • Methoxy group. Wikipedia.
  • A Simple Litmus Test for Aldehyde Oxidase Metabolism of Heteroarenes.
  • Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. PMC - NIH.
  • Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo.
  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG.
  • Methoxy group: a non-lipophilic “scout” for protein pocket finding. Taylor & Francis.
  • Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions. University of Washington.
  • Metabolic Stability Assays. WuXi AppTec Lab Testing Division.
  • Metabolic P
  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
  • Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry. PMC - NIH.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
  • Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. UCD Research Repository.
  • Metabolic Stability and Metabolite Analysis of Drugs.
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
  • Bioisosteric Replacements. Cambridge MedChem Consulting.
  • General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxid
  • Metabolism of a methoxy group is found to yield a phenol which is rapidly glucuronid
  • Cytochrome P450 (CYP)-catalyzed O-dealkylation of alkyl or aralkyl ethers.
  • KEGG PATHWAY Database.
  • Structural Modifications of Drug Candidates: How Useful Are They in Improving Metabolic Stability of New Drugs? Part I.
  • The Quest for Bioisosteric Replacements.
  • Engineering a Cytochrome P450 for Demethylation of Lignin-Derived Aromatic Aldehydes. Portsmouth Research Portal.
  • Strategies for a comprehensive understanding of metabolism by aldehyde oxidase. The American Society for Pharmacology and Experimental Therapeutics.
  • Study of the effect of replacing CH3 with fluorinated groups on lipophilicity.
  • Aldehyde Oxidase. Cambridge MedChem Consulting.
  • The Dark Side of Fluorine. PMC - NIH.

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Reducing side products in the synthesis of (3-Methoxy-2-propoxyphenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (3-Methoxy-2-propoxyphenyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this synthesis, ensuring high yield and purity by minimizing side product formation. Our approach is grounded in mechanistic principles and established experimental evidence to provide you with a self-validating framework for your synthetic protocols.

Introduction to the Synthesis Pathway

The synthesis of this compound is typically a two-step process starting from commercially available ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde). The first step involves a Williamson ether synthesis to introduce the propoxy group, followed by a reductive amination to form the primary amine, which is then converted to its hydrochloride salt for stability and ease of handling.

The key challenge in this synthesis lies in the reductive amination step, where the formation of side products can significantly reduce the yield and purity of the desired primary amine. This guide will focus on identifying and mitigating these side products.

Visualizing the Synthetic and Side-Product Pathways

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Reductive Amination cluster_2 Side Products cluster_3 Final Product A o-Vanillin B 3-Methoxy-2-propoxybenzaldehyde A->B Propyl bromide, K2CO3 C Imine Intermediate B->C + NH3 - H2O F Benzyl Alcohol (Over-reduction) B->F Reduction D (3-Methoxy-2-propoxyphenyl)methanamine C->D Reducing Agent (e.g., NaBH4) G Unreacted Aldehyde (Imine Hydrolysis) C->G + H2O (hydrolysis) E Secondary Amine (Over-alkylation) D->E Reacts with Aldehyde (B) H (3-Methoxy-2-propoxyphenyl)methanamine hydrochloride D->H HCl

Caption: Overall synthetic pathway and major side product formation.

Troubleshooting Guide: Reductive Amination Step

This section addresses specific issues you may encounter during the reductive amination of 3-methoxy-2-propoxybenzaldehyde with ammonia.

Q1: My final product is contaminated with a significant amount of a higher molecular weight impurity. How can I identify and prevent this?

Answer:

This is a classic case of over-alkylation , leading to the formation of the secondary amine, N,N-bis((3-methoxy-2-propoxyphenyl)methyl)amine. This occurs when the desired primary amine product, being a nucleophile, attacks another molecule of the starting aldehyde to form a new imine, which is then reduced.

Causality:

  • Insufficient Ammonia: A low concentration of ammonia relative to the aldehyde allows the newly formed primary amine to compete with ammonia for reaction with the aldehyde.

  • Slow Reduction: If the reduction of the initial imine is slow, the concentration of the primary amine builds up, increasing the likelihood of it reacting with the remaining aldehyde.

Mitigation Strategies:

  • Increase Ammonia Concentration: The most effective way to favor the formation of the primary amine is to use a large excess of the aminating agent.[1][2] This statistically favors the reaction of the aldehyde with ammonia over the primary amine product.

    • Protocol: Use a saturated solution of ammonia in an alcoholic solvent (e.g., methanol or ethanol). Typically, a 7N solution of ammonia in methanol is effective. For every 1 equivalent of the aldehyde, at least 10-20 equivalents of ammonia should be used.

  • Control the Rate of Reaction:

    • Slow Addition of Reducing Agent: Add the reducing agent portion-wise over a period of time. This keeps the concentration of the primary amine low at any given moment, disfavoring the formation of the secondary amine.

    • Low Temperature: Perform the reaction at a lower temperature (e.g., 0-5 °C). This slows down the rate of both the desired reaction and the side reaction, but can often improve selectivity.

  • Stepwise Procedure: A stepwise approach can significantly reduce over-alkylation.[2]

    • Protocol:

      • Dissolve the 3-methoxy-2-propoxybenzaldehyde in a solution of ammonia in methanol.

      • Stir the mixture for 1-2 hours at room temperature to allow for the formation of the imine.

      • Cool the mixture to 0 °C and then add the reducing agent (e.g., sodium borohydride) in small portions.

ParameterStandard ConditionOptimized for Primary Amine
Ammonia (equivalents) 1.5 - 3> 10
Temperature Room Temperature0 - 5 °C
Reducing Agent Addition All at oncePortion-wise over 30-60 min
Q2: I am observing the formation of (3-methoxy-2-propoxy)benzyl alcohol in my reaction mixture. What is causing this and how can I avoid it?

Answer:

The formation of the corresponding benzyl alcohol is due to the over-reduction of the starting aldehyde by the reducing agent. This side reaction competes with the desired reduction of the imine intermediate.

Causality:

  • Non-selective Reducing Agent: Some reducing agents, like sodium borohydride (NaBH₄), can readily reduce both aldehydes and imines.[3] If the imine formation is slow or the reducing agent is too reactive, reduction of the aldehyde will occur.

  • Reaction Conditions: The pH of the reaction can influence the reactivity of the reducing agent and the rate of imine formation.

Mitigation Strategies:

  • Use a Selective Reducing Agent: Employ a reducing agent that is more selective for the iminium ion over the carbonyl group.

    • Sodium cyanoborohydride (NaBH₃CN): This is a milder reducing agent that is most effective under slightly acidic conditions (pH 6-7), where the imine is protonated to form an iminium ion, which is more readily reduced than the aldehyde.[3]

    • Sodium triacetoxyborohydride (NaBH(OAc)₃): Another mild and selective reagent that works well in non-protic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • pH Control: Maintaining a slightly acidic pH can favor imine formation and its subsequent protonation, making it more susceptible to reduction than the aldehyde. However, a pH that is too low will protonate the ammonia, rendering it non-nucleophilic. A pH of around 6-7 is often optimal.

  • Stepwise Imine Formation: As mentioned in the previous question, allowing the imine to form before adding the reducing agent can minimize the amount of unreacted aldehyde available for direct reduction.[2]

Reducing AgentSelectivityOptimal Conditions
NaBH₄ Less selective (reduces aldehydes and imines)Best used in a stepwise manner after imine formation.
NaBH₃CN More selective for iminium ionsMildly acidic (pH 6-7).
NaBH(OAc)₃ More selective for iminium ionsAnhydrous, non-protic solvents (DCM, DCE).
Q3: My reaction seems to stall, and I have a significant amount of unreacted aldehyde at the end. What could be the issue?

Answer:

The presence of unreacted starting material, 3-methoxy-2-propoxybenzaldehyde, often points to issues with imine formation or hydrolysis of the imine intermediate .

Causality:

  • Presence of Water: The formation of an imine from an aldehyde and ammonia is a reversible reaction that produces water. If water is not effectively removed or if the reaction is conducted in the presence of excess water, the equilibrium can shift back towards the starting materials.

  • Insufficient Reaction Time for Imine Formation: If the reducing agent is added too early, before a significant amount of the imine has formed, the reaction will not proceed to completion.

  • Incorrect pH: As mentioned, an inappropriate pH can either prevent imine formation (too acidic) or lead to other side reactions.

Mitigation Strategies:

  • Use Anhydrous Conditions:

    • Solvents: Use anhydrous solvents (e.g., dry methanol or ethanol).

    • Drying Agents: The addition of a drying agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can help to drive the equilibrium towards imine formation by sequestering the water produced.

  • Allow Sufficient Time for Imine Formation: In a stepwise procedure, monitor the formation of the imine by techniques like TLC or GC-MS before adding the reducing agent. A reaction time of 1-3 hours is typically sufficient.

  • Optimize pH: For reductive aminations with ammonia, a slightly basic to neutral environment is generally favorable for the initial nucleophilic attack. If using a pH-sensitive reducing agent like NaBH₃CN, subsequent pH adjustment might be necessary.

Imine_Equilibrium Aldehyde Aldehyde + NH3 Imine Imine Aldehyde->Imine + H2O (Hydrolysis) Imine->Aldehyde - H2O (Formation)

Caption: Equilibrium between imine formation and hydrolysis.

Frequently Asked Questions (FAQs)

Q: What is the best way to form the final hydrochloride salt?

A: After the reductive amination is complete and the crude amine has been isolated (typically through an aqueous workup and extraction with an organic solvent), the hydrochloride salt can be formed by dissolving the free amine in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and adding a solution of HCl in the same solvent or bubbling dry HCl gas through the solution.[4][5] The hydrochloride salt will typically precipitate out and can be collected by filtration.

Q: How can I purify the final product if it is contaminated with the secondary amine?

A: Purification can be challenging due to the similar properties of the primary and secondary amines.

  • Recrystallization: If the hydrochloride salts of the primary and secondary amines have different solubilities, recrystallization from a suitable solvent system (e.g., ethanol/ether) can be effective.

  • Column Chromatography: Chromatography on silica gel can be used to separate the free amines before salt formation. A solvent system such as dichloromethane/methanol with a small amount of triethylamine to prevent streaking is a good starting point.

  • Acid-Base Extraction: A careful pH-controlled extraction might offer some separation, but this is often difficult.

Q: Is the propoxy group stable during the reaction?

A: The propyl ether linkage is generally stable under the standard conditions of reductive amination. Cleavage of aryl ethers typically requires harsh conditions, such as strong acids (e.g., HBr or HI) at high temperatures, which are not employed in this reaction.

Q: Can I use catalytic hydrogenation for the reductive amination step?

A: Yes, catalytic hydrogenation (e.g., H₂, Pd/C) is a common method for reductive amination.[4] It is considered a green chemistry approach. However, it requires specialized high-pressure equipment. For laboratory-scale synthesis, hydride reducing agents are often more convenient.

Experimental Protocols

Protocol 1: Synthesis of 3-Methoxy-2-propoxybenzaldehyde
  • To a solution of o-vanillin (1 eq) in anhydrous acetone, add anhydrous potassium carbonate (K₂CO₃, 3 eq).

  • Add 1-bromopropane (1.5 eq) and heat the mixture to reflux for 12-18 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 3-methoxy-2-propoxybenzaldehyde.

Protocol 2: Optimized Reductive Amination to Minimize Side Products
  • Dissolve 3-methoxy-2-propoxybenzaldehyde (1 eq) in a 7N solution of ammonia in methanol (20 eq of NH₃).

  • Stir the solution at room temperature for 2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5 eq) in small portions over 1 hour, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for an additional 4-6 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with dichloromethane (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude (3-Methoxy-2-propoxyphenyl)methanamine.

Protocol 3: Formation of the Hydrochloride Salt
  • Dissolve the crude amine from Protocol 2 in a minimal amount of diethyl ether.

  • Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

  • The product can be further purified by recrystallization from an ethanol/ether mixture.

References

  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • ResearchGate. (2020). Is there any easy method to convert benzyl amine to benzyl amine hydrochloride?[Link]

  • Google Patents. (2011). Method for synthesizing methoxyphenamine hydrochloride. (CN102267917B).
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • ACS Publications. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

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Technical Support Center: Purification of (3-Methoxy-2-propoxyphenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of crude (3-Methoxy-2-propoxyphenyl)methanamine hydrochloride. This center is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate in high purity. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of this compound.

Q1: What are the most common impurities I can expect in my crude sample?

A1: The impurity profile of your crude material is intrinsically linked to its synthetic route. However, for benzylamines synthesized via common methods like reductive amination of the corresponding aldehyde or reduction of a nitrile, you can typically expect:

  • Unreacted Starting Materials: Residual 3-methoxy-2-propoxybenzaldehyde or 3-methoxy-2-propoxybenzonitrile.

  • Reaction Intermediates: Partially reduced species or imine intermediates.

  • Catalyst Residues: Metals from catalytic hydrogenation (e.g., Palladium, Platinum) or residues from chemical reducing agents (e.g., borohydride salts).

  • Side-Products: Dimeric impurities or products from over-alkylation can sometimes form.[1][2]

  • Inorganic Salts: Salts generated during reaction workup or pH adjustment.

Q2: What is the best first-pass strategy for purification?

A2: For a solid crude hydrochloride salt, recrystallization is almost always the most efficient first-line approach.[3] It is excellent for removing small amounts of impurities and can yield highly pure material in a single step. If the crude product is an oil or contains a complex mixture of impurities, a preparatory acid-base extraction to isolate the desired amine from neutral or acidic contaminants is recommended before final crystallization as the salt.[4][5][6]

Q3: How can I reliably assess the purity of my final product?

A3: A multi-faceted approach is crucial for confirming purity.

  • Thin-Layer Chromatography (TLC): Essential for a quick purity check and for developing column chromatography conditions. A single spot in multiple solvent systems is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The gold standard for structural confirmation and purity assessment. Integration of the ¹H NMR spectrum can help quantify impurities if their signals are resolved from the product's signals.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., area percent). Reversed-phase HPLC is typically suitable for polar hydrochloride salts.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically depress and broaden the melting point range.

Q4: What are the general solubility characteristics of this compound?

A4: As an amine hydrochloride, the compound is a salt and therefore exhibits significant polarity.

  • High Solubility: Expected in polar protic solvents like water, methanol, and ethanol.

  • Moderate to Low Solubility: In less polar solvents like isopropanol (IPA), acetone, and dichloromethane (DCM).

  • Insoluble: In non-polar solvents such as diethyl ether, hexanes, and toluene. This solubility profile is key to designing effective recrystallization and extraction protocols.[7]

Section 2: Core Purification Protocols

These protocols provide detailed, step-by-step instructions for the primary purification techniques.

Protocol 1: Recrystallization from an Isopropanol/Hexane System

This is the preferred method for crude solid material that is already relatively pure (>85%). The principle is to dissolve the compound in a minimum amount of a hot solvent in which it is highly soluble, and then induce precipitation by cooling or adding an anti-solvent in which it is insoluble.[3]

Methodology:

  • Solvent Selection: Place a small amount of crude material (approx. 50 mg) in a test tube. Add isopropanol (IPA) dropwise while heating until the solid just dissolves. Allow to cool to room temperature, then place in an ice bath. If crystals form, IPA is a good single-solvent choice. If not, or if recovery is poor, a co-solvent system is needed.

  • Dissolution: In a flask equipped with a reflux condenser, add the crude this compound. Add the minimum volume of hot isopropanol required to fully dissolve the solid. Expert Tip: Adding solvent in small portions near its boiling point prevents using an excessive volume, which would reduce recovery.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (approx. 1-2% w/w). Re-heat the mixture to boiling for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon (if used) or any insoluble impurities. This step must be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of ice-cold isopropanol, followed by a wash with cold hexanes to displace the more polar solvent. Causality: Using ice-cold solvent for washing minimizes redissolving the purified product.[3]

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvents.

Protocol 2: Purification via Acid-Base Extraction

This technique is ideal for purifying oily crude products or removing neutral/acidic impurities. It leverages the amine's ability to switch between a water-soluble salt and an organic-soluble free base.[5][6]

Methodology:

  • Dissolution: Dissolve the crude hydrochloride salt in deionized water.

  • Basification: Transfer the aqueous solution to a separatory funnel. Slowly add a 2M sodium hydroxide (NaOH) solution dropwise while swirling. Monitor the pH with pH paper; continue adding base until the solution is strongly alkaline (pH > 12). This deprotonates the amine hydrochloride to its free base form.

  • Extraction of Free Base: Extract the aqueous solution three times with an organic solvent like dichloromethane (DCM) or ethyl acetate. Use approximately one-third of the aqueous volume for each extraction. Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter to remove the drying agent, and concentrate the solution under reduced pressure to obtain the purified free amine, which may be an oil.

  • Salt Reformation: Dissolve the purified free amine oil in a minimal amount of a suitable solvent (e.g., isopropanol or diethyl ether). While stirring, add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or concentrated HCl in isopropanol) dropwise. The hydrochloride salt should precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Section 3: Troubleshooting Guide

Recrystallization Issues

  • Q: My compound won't crystallize out of solution, even after cooling in an ice bath. What should I do?

    • A1: Supersaturation. The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[3]

    • A2: Seeding. If you have a small crystal of pure product, add it to the solution to induce crystallization.

    • A3: Excess Solvent. You may have used too much solvent. Evaporate some of the solvent under a gentle stream of nitrogen or by gentle heating and try cooling again.

    • A4: Add an Anti-Solvent. If the compound is dissolved in a solvent like ethanol or IPA, slowly add a non-polar "anti-solvent" in which the compound is insoluble (e.g., diethyl ether or hexanes) dropwise until the solution becomes cloudy, then allow it to stand.

  • Q: I'm getting an oil ("oiling out") instead of crystals. How can I fix this?

    • A: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is cooled too rapidly. Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent and allow it to cool much more slowly. Alternatively, try a lower-boiling point solvent for the recrystallization.

  • Q: My recovery from recrystallization is very low. Why?

    • A1: Excess Solvent. Using too much solvent during the initial dissolution is the most common cause.[3]

    • A2: Premature Crystallization. The product may have crystallized during the hot filtration step. Ensure your funnel and receiving flask are pre-warmed.

    • A3: Improper Washing. Washing the final crystals with room-temperature solvent instead of ice-cold solvent can dissolve a significant portion of your product.

Column Chromatography Issues

  • Q: My compound is streaking badly on a silica gel TLC plate/column. How do I get sharp bands?

    • A: Amine-Silica Interaction. This is a classic problem. The basic amine interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, causing poor peak shape and recovery.[8][9] To fix this, you must neutralize these active sites.

    • Solution 1: Add a Competing Base. Add a small amount of a volatile base like triethylamine (NEt₃) or ammonium hydroxide (NH₄OH) to your eluent (typically 0.5-1% v/v).[10] This base will bind to the acidic sites on the silica, allowing your compound to elute properly.

    • Solution 2: Use a Different Stationary Phase. If streaking persists, switch to a more inert stationary phase like basic alumina or use an amine-functionalized silica column, which is specifically designed for purifying basic compounds.[8][9][11]

Table 1: Suggested TLC Solvent Systems
Eluent SystemRatio (v/v/v)ModifierNotes
Dichloromethane : Methanol95 : 5 to 90 : 100.5-1% TriethylamineGood starting point. Adjust MeOH for polarity.
Ethyl Acetate : Hexane50 : 50 to 80 : 201% TriethylamineFor less polar impurities.
Dichloromethane : Methanol : Ammonium Hydroxide89 : 10 : 1NH₄OH (28% aq.)A more polar system, effective for highly retained amines.

Section 4: Visual Workflows

A logical workflow is critical for selecting the appropriate purification strategy.

Purification_Decision_Tree start Crude (3-Methoxy-2-propoxyphenyl) methanamine HCl assess Assess Crude Material (Appearance & TLC) start->assess solid Solid, <3 Impurities by TLC assess->solid High Purity oily Oily or Complex Mixture (>3 Impurities) assess->oily Low Purity recryst Protocol 1: Recrystallization solid->recryst acidbase Protocol 2: Acid-Base Extraction oily->acidbase final_product Pure Product (Verify by NMR, HPLC, MP) recryst->final_product reassess Re-assess Purity acidbase->reassess reassess->recryst Solid Product reassess->final_product Purity OK

Caption: Decision tree for selecting a purification strategy.

Acid_Base_Workflow cluster_0 Step 1: Liberation of Free Base cluster_1 Step 2: Isolation of Free Base cluster_2 Step 3: Reformation of HCl Salt start Crude HCl Salt in Water (Aqueous Layer) basify Add NaOH (aq) to pH > 12 start->basify extract Extract with DCM (3x) basify->extract separate Separate Layers extract->separate dry Dry Combined Organic Layers (Na2SO4) separate->dry evap Evaporate DCM dry->evap dissolve Dissolve Free Base in Diethyl Ether evap->dissolve precipitate Add HCl in Ether (Dropwise) dissolve->precipitate collect Filter, Wash & Dry Precipitate precipitate->collect end end collect->end Pure HCl Salt

Caption: Workflow for purification via acid-base extraction.

Section 5: References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Org Prep Daily. (2006, October 5). Purifying amines on silica. Retrieved from [Link]

  • Reddit r/Chempros. (2022). Amine workup. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Google Patents. (1987). US4670232A - Recovery of amines from by-product chloride salts. Retrieved from

  • The Vespiary. (2017, January 29). understanding control factors in Acid / Base rxn extractions. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Reddit r/Chempros. (2021). Purification of strong polar and basic compounds. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry. (n.d.). Recrystallization1. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Retrieved from [Link]

  • Google Patents. (2013). CN102267917B - Method for synthesizing methoxyphenamine hydrochloride. Retrieved from

  • PubChem. (n.d.). (3-bromo-2-methoxyphenyl)methanamine hydrochloride. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. Retrieved from [Link]

  • Google Patents. (2008). CN101328129A - Preparation of 3-methoxy propanamine. Retrieved from

  • PubChem. (n.d.). (3-propoxyphenyl)methanamine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). (3-chloro-2-methoxyphenyl)methanamine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). (3-methoxy-4-methylphenyl)methanamine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). (3-methoxy-2-methylphenyl)methanamine. Retrieved from [Link]

  • ResearchGate. (2013). Structural elucidation and identification of a new derivative of phenethylamine using quadrupole time-of-flight mass spectrometry. Retrieved from [Link]

  • PubMed Central (PMC). (2022, September 14). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Retrieved from [Link]

  • PubMed Central (PMC). (2009, July 28). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity. Retrieved from [Link]

  • PubMed. (1991, May). Synthesis and pharmacological examination of 1-(3-methoxy-4-methylphenyl)-2-aminopropane and 5-methoxy-6-methyl-2-aminoindan: similarities to 3,4-(methylenedioxy)methamphetamine (MDMA). Retrieved from [Link]

  • ResearchGate. (2006). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. Retrieved from [Link]

  • Google Patents. (2010). CN101671245A - Process for preparing 3-methoxypropiophenone. Retrieved from

  • Google Patents. (2017). CN106518635A - Synthesis method for 3-methoxypropiophenone. Retrieved from

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Enhancing the resolution of chiral separation for methoxyphenylmethanamine enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to resolving the complex challenge of separating methoxyphenylmethanamine enantiomers. As a critical chiral intermediate in numerous pharmaceutical synthesis pathways, achieving high-resolution separation and accurate quantification of its enantiomers is paramount for ensuring the efficacy and safety of the final active pharmaceutical ingredient (API).[1][]

This guide is structured to provide direct, actionable solutions to common issues encountered in the laboratory. We will move from foundational questions to deep-dive troubleshooting, explaining the causality behind each recommendation to empower you to make informed decisions in your method development and optimization processes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that form the basis of a robust chiral separation method.

Q1: What are the primary analytical techniques for separating methoxyphenylmethanamine enantiomers?

There are three primary methods, with the choice depending on the scale, required purity, and available instrumentation:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and versatile analytical technique. By utilizing a Chiral Stationary Phase (CSP), direct separation of the enantiomers is achieved with high efficiency and accuracy.[3] Polysaccharide-based CSPs are particularly effective for chiral amines.[4]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC, offering significant advantages in speed and reduced organic solvent consumption.[5][] It uses supercritical CO₂ as the main mobile phase, which, coupled with a co-solvent and additives, can provide unique selectivity and faster analysis times, making it highly suitable for both analytical and preparative scale purification.[7]

  • Diastereomeric Salt Crystallization: For large-scale, industrial applications, this classical resolution technique is often employed. The racemic amine is reacted with a chiral resolving agent (e.g., tartaric acid derivatives) to form diastereomeric salts.[8] These salts have different solubilities, allowing one to be crystallized and separated, after which the desired enantiomer is recovered.[9] This method is less suited for rapid analytical quantification but is invaluable for preparative purification.

Q2: How do I select the most appropriate Chiral Stationary Phase (CSP) for methoxyphenylmethanamine?

Selecting the right CSP is the most critical factor in chiral chromatography. Given that methoxyphenylmethanamine is a primary amine, your selection process should be guided by the following principles:

  • Start with Polysaccharide-Based CSPs: Columns with chiral selectors based on amylose or cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) are the industry standard and the most successful starting point for a wide range of chiral compounds, including amines.[10][11] Commercial examples include the CHIRALPAK® and CHIRALCEL® series.

  • Consider Immobilized vs. Coated Phases: Immobilized CSPs (e.g., CHIRALPAK IA, IB, IC) offer greater solvent compatibility, allowing for the use of a wider range of solvents like ethyl acetate, THF, or dichloromethane, which can provide alternative selectivities.[12] They are also more robust and can be regenerated with strong solvents, a significant advantage when dealing with issues like column contamination.[13]

  • Embrace Empirical Screening: While theory guides the initial choice, chiral recognition is a complex three-dimensional interaction, and the optimal CSP is often found through empirical screening.[10] A prudent strategy involves screening your racemate on 3-4 complementary polysaccharide CSPs under standardized conditions to quickly identify the most promising candidate for further optimization.

Q3: Why is the mobile phase composition, particularly the additives, so critical for separating basic amines?

For a basic analyte like methoxyphenylmethanamine, the mobile phase does more than just transport the sample through the column; it actively participates in the separation mechanism.

  • Primary Role of Alcohol Modifier: In normal-phase chromatography, the mobile phase typically consists of an alkane (e.g., hexane) and an alcohol modifier (e.g., isopropanol, ethanol). The alcohol competes with the analyte for polar interaction sites on the CSP. Adjusting its concentration is the primary tool for controlling retention time; lower alcohol content generally increases retention and can improve resolution, up to a point.

  • The Non-Negotiable Role of Basic Additives: The amine functional group is prone to strong, non-enantioselective interactions with residual acidic silanol groups on the silica surface of the CSP.[14] This secondary interaction leads to severe peak tailing and poor resolution. To counteract this, a small amount (typically 0.1-0.5%) of a basic additive, such as diethylamine (DEA) or butylamine, must be added to the mobile phase.[15] The additive neutralizes these active sites, ensuring that the separation is governed purely by the desired chiral recognition mechanism.

  • Acidic Additives as a Selectivity Tool: Counterintuitively, acidic additives like trifluoroacetic acid (TFA) or ethanesulfonic acid (ESA) can also profoundly impact the separation of amines.[16][17] They can alter the analyte's ionization state and interaction with the CSP, sometimes dramatically improving selectivity or even inverting the elution order.[17] This provides an additional, powerful tool during method optimization.

Section 2: Troubleshooting Guide

This section provides direct answers to specific experimental problems.

Q: My enantiomers are co-eluting or show very poor resolution (Rs < 1.0). What are the first parameters I should adjust?

A: This is the most common challenge in chiral method development. A systematic approach is key. Do not change multiple parameters at once.

Probable Causes & Solutions:

  • Sub-optimal Mobile Phase Strength: The polarity of your mobile phase may be too high, causing the enantiomers to elute too quickly without sufficient interaction with the CSP.

    • Solution: Systematically decrease the percentage of the alcohol modifier in your mobile phase. For example, if you are using 10% isopropanol in hexane, try reducing it to 5%, then 2%. This increases retention and gives the CSP more time to differentiate between the enantiomers.

  • Incorrect Additive Choice: The interaction with the CSP is not being properly controlled.

    • Solution: Ensure you have a basic additive (e.g., 0.1% DEA) in your mobile phase to prevent peak tailing, which can obscure a partial separation. If resolution is still poor, consider switching to a different basic additive like ethanolamine or adding a small amount of an acidic additive (e.g., 0.1% TFA) to explore alternative selectivities.[15]

  • Temperature Effects: Chiral separations can be highly sensitive to temperature, which affects the thermodynamics of the chiral recognition process.[10]

    • Solution: Analyze your sample at a lower temperature (e.g., 15°C or 20°C). Reduced temperature often enhances the stability of the transient diastereomeric complexes formed between the analyte and the CSP, leading to better resolution.

  • Unsuitable CSP: The fundamental chiral recognition mechanism between this specific CSP and your molecule may be weak.

    • Solution: If the above steps do not yield a resolution of at least 1.0, it is more efficient to switch to a different CSP rather than pursuing excessive optimization. Screen the racemate on a CSP with a different polysaccharide backbone (e.g., switch from a cellulose-based to an amylose-based column).[10]

Workflow for Improving Poor Resolution

Caption: A step-by-step troubleshooting workflow for addressing poor chiral resolution.

Q: I am observing significant peak tailing for one or both enantiomers. What is the cause and how can I fix it?

A: Peak tailing is almost always caused by undesirable secondary interactions, especially with basic analytes like methoxyphenylmethanamine.

Probable Causes & Solutions:

  • Interaction with Residual Silanols (Most Common Cause): The primary amine of your analyte is interacting ionically with acidic silanol groups on the silica support of the CSP.[14]

    • Solution: Add a basic modifier to your mobile phase. A concentration of 0.1% to 0.2% diethylamine (DEA) or n-butylamine is typically sufficient to mask these active sites and produce symmetrical peaks.[15][17] This is the most effective and critical solution.

  • Column Contamination: Strongly retained impurities from previous injections have accumulated on the column, creating new active sites for secondary interactions.

    • Solution: If you are using an immobilized CSP, flush the column with a strong, permissible solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) according to the manufacturer's instructions to remove contaminants.[13] For coated CSPs, flushing with 100% isopropanol is often the strongest permissible solvent.

  • Sample Overload: Injecting too much mass on the column can saturate the stationary phase, leading to peak distortion and tailing.

    • Solution: Reduce the sample concentration or injection volume and reinject.

Q: My retention times and resolution are shifting between injections. What is causing this poor reproducibility?

A: Poor reproducibility points to an unstable chromatographic system or a "memory effect" on the column.

Probable Causes & Solutions:

  • Insufficient Column Equilibration: The column is not fully equilibrated with the mobile phase before injection. This is common when changing mobile phase composition or after a gradient elution.

    • Solution: Ensure the column is flushed with at least 10-20 column volumes of the new mobile phase before the first injection. For isocratic methods, ensure the system pressure is stable for several minutes before injecting.[18]

  • Additive "Memory Effect": This is a well-documented phenomenon in chiral chromatography.[18] Additives, especially basic ones, can adsorb onto the stationary phase surface. A column previously used with one additive may retain it, influencing a separation that uses a different additive or no additive at all.[13][17]

    • Solution: Dedicate columns to specific methods or additive types where possible. If a column must be used for different methods, implement a rigorous flushing procedure. For immobilized CSPs, flushing with a strong solvent like DMF can help "reset" the stationary phase.[13] When developing a new method, always use a new or thoroughly cleaned column to avoid ghost effects from its prior history.

  • Mobile Phase Instability: The mobile phase composition may be changing over time due to the evaporation of a volatile component (e.g., hexane).

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoir bottles loosely capped to prevent evaporation while allowing for pressure equalization.

Section 3: Experimental Protocols

Protocol 1: Generic Chiral HPLC Method Screening

This protocol provides a standardized workflow for the initial screening of CSPs to identify a viable candidate for method development.

Objective: To quickly assess the enantioselectivity of four different polysaccharide-based CSPs for methoxyphenylmethanamine.

Materials:

  • Racemic methoxyphenylmethanamine standard (1 mg/mL in mobile phase)

  • HPLC-grade Hexane, Isopropanol (IPA), Ethanol (EtOH), Diethylamine (DEA)

  • Four Chiral Columns (See Table 1 for recommendations)

Procedure:

  • Prepare Mobile Phases:

    • Mobile Phase A: 90:10 (v/v) Hexane/IPA with 0.1% DEA

    • Mobile Phase B: 90:10 (v/v) Hexane/EtOH with 0.1% DEA

  • Install the first CSP (e.g., CHIRALPAK IA).

  • Equilibrate the System: Purge the pump with Mobile Phase A, then equilibrate the column at a flow rate of 1.0 mL/min until a stable baseline is achieved (~20-30 minutes).

  • Inject Standard: Inject 5 µL of the racemic standard.

  • Analyze Data: Record retention times, resolution (Rs), and separation factor (α).

  • Repeat: Repeat steps 2-5 for the remaining three columns.

  • Secondary Screen: If no separation is achieved on any column with Mobile Phase A, repeat the entire screening process (steps 2-5 for all columns) using Mobile Phase B. The change in alcohol can induce different selectivity.

  • Selection: Identify the column/mobile phase combination that provides the best initial separation (ideally Rs > 1.5) for further optimization.

Table 1: Recommended Initial Screening Conditions
ParameterHPLCSFC
Columns CHIRALPAK IA, IB, IC, IDCHIRALPAK IA, IB, IC, ID
Mobile Phase Hexane/Alcohol (90:10)CO₂/Alcohol (85:15)
Alcohol Modifier Isopropanol or EthanolMethanol or Ethanol
Additive 0.1% Diethylamine (DEA)0.1% Diethylamine (DEA) or 25mM IBA in MeOH[19]
Flow Rate 1.0 mL/min2.5 - 3.0 mL/min
Temperature 25°C40°C
Backpressure N/A150 bar
General Chiral Method Development Strategy

Caption: A structured workflow for developing a robust chiral separation method from initial screening to validation.

References

  • ResearchGate. (2025).
  • Benchchem. (2025). Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Separation of the enantiomers of chiral amines using the mobile phase with additive on Chiralpak AD.
  • Chiral Technologies. (2024). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
  • Benchchem. (2025). A Comparative Guide to Determining Enantiomeric Excess of (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine.
  • MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
  • PMC. (2022).
  • LCGC International. (2023).
  • Phenomenex. (n.d.).
  • Chromatography Today. (2020).
  • The Royal Society of Chemistry. (n.d.).
  • Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • ResearchGate. (n.d.). Chiral SFC-MS method for separation of enantiomers of compound 9 and....
  • BOC Sciences. (n.d.).
  • Benchchem. (2025). Troubleshooting guide for HPLC analysis of chiral compounds.
  • C&EN Global Enterprise. (n.d.). Chirality Emerges as Key Issue in Pharmaceutical Research.
  • Chromatography Forum. (2010).
  • Journal of Chromatography A. (2014).
  • BOC Sciences. (n.d.).
  • YAKHAK HOEJI. (2019).
  • ResearchGate. (n.d.). Chiral Chromatography in Support of Pharmaceutical Process Research.

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Technical Support Center: Enhancing Cell Permeability of (3-Methoxy-2-propoxyphenyl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, chemists, and drug development professionals working with (3-Methoxy-2-propoxyphenyl)methanamine derivatives. This document provides in-depth troubleshooting advice and strategic guidance to address the common challenge of poor cell permeability within this chemical series. Our approach is rooted in foundational principles of medicinal chemistry and supported by established experimental workflows.

Foundational Understanding: Why is My Compound Not Getting into Cells?

Before troubleshooting, it's critical to understand the underlying physicochemical principles that govern a molecule's ability to cross the lipid bilayer of a cell membrane. Passive diffusion, the primary route for many small molecules, is a journey from an aqueous environment (extracellular space) into a lipophilic one (the membrane) and back into an aqueous environment (the cytoplasm). This journey is heavily influenced by a molecule's properties.

The core scaffold, (3-Methoxy-2-propoxyphenyl)methanamine, possesses features that can present permeability challenges. The primary amine (-CH₂NH₂) is a potent hydrogen bond donor and is basic, meaning it is likely protonated and positively charged at physiological pH. This charge is a significant barrier to entering the hydrophobic membrane core. Furthermore, the two ether oxygens act as hydrogen bond acceptors. While the phenyl and propoxy groups contribute to lipophilicity, the polarity imparted by the amine and ethers can dominate, leading to poor permeability, especially as derivatives add more polar functionality.

A successful molecule must strike a delicate balance between aqueous solubility and lipophilicity to be effective. Guidelines like Lipinski's Rule of Five (Ro5) provide a useful framework for diagnosing potential issues.[1]

Lipinski's Rule of Five (Ro5) Checklist:

  • Molecular Weight (MW): Is it less than 500 Daltons?[2][3]

  • LogP (Lipophilicity): Is the calculated octanol-water partition coefficient under 5?[2][3]

  • Hydrogen Bond Donors (HBD): Are there 5 or fewer N-H and O-H bonds?[2][3]

  • Hydrogen Bond Acceptors (HBA): Are there 10 or fewer nitrogen and oxygen atoms?[2][3]

Compounds that violate two or more of these rules are more likely to exhibit poor absorption or permeability.[1]

Troubleshooting FAQs: A Strategic Guide

This section addresses common questions and provides actionable strategies to diagnose and solve permeability issues with your derivatives.

Q1: My derivative shows great potency in my biochemical assay but is inactive in cell-based assays. How do I confirm it's a permeability problem?

This is a classic "potency-permeability" disconnect. The first step is to quantitatively assess permeability.

Answer: You need to move from assumption to data. The best approach is a tiered experimental strategy, starting with simple, high-throughput methods and progressing to more complex, biologically relevant models.

  • In Silico Prediction (A First Look): Before synthesis or as a first check, use computational tools to calculate the key physicochemical properties (MW, cLogP, HBD, HBA, and Polar Surface Area - TPSA). There are numerous free and commercial platforms available for this.[4] This provides an early warning if your molecule is in "beyond Rule of Five" space.[5]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) (Screening for Passive Diffusion): This is a cost-effective, high-throughput in vitro assay that models passive diffusion.[6] It uses a synthetic membrane coated with lipids to separate a donor and acceptor well. A high PAMPA permeability value suggests your compound is capable of passive diffusion. A low value strongly indicates a problem with its ability to cross a lipid barrier.

  • Caco-2 Permeability Assay (The Gold Standard): If PAMPA results are low, or if you suspect active transport is involved, the Caco-2 assay is the next logical step. These cells, derived from human colon adenocarcinoma, form a monolayer that mimics the intestinal epithelium, complete with tight junctions and active transporters.[7][8] This assay not only measures passive permeability but can also identify if your compound is a substrate for efflux pumps (proteins that actively pump compounds out of the cell), a common cause of low intracellular concentration.[7]

The workflow below illustrates this diagnostic process.

G cluster_0 Permeability Troubleshooting Workflow Start Potent Compound, Poor Cellular Activity InSilico In Silico Analysis (cLogP, TPSA, Ro5) Start->InSilico PAMPA PAMPA Assay (Passive Diffusion) InSilico->PAMPA Synthesize & Test Caco2 Caco-2 Assay (Passive + Active Transport) PAMPA->Caco2 Low Papp HighPerm Permeability is NOT the primary issue PAMPA->HighPerm High Papp LowPerm Low Permeability Confirmed Caco2->LowPerm Low Papp (Efflux Ratio ≈ 1) Efflux Efflux is Likely (High B->A / A->B Ratio) Caco2->Efflux Low Papp (Efflux Ratio > 2) Modify Proceed to Structural Modification Strategies LowPerm->Modify Efflux->Modify Consider Efflux Inhibitor Co-dosing or SAR to avoid efflux

Caption: Workflow for diagnosing and confirming poor cell permeability.

Q2: My compound's permeability is confirmed to be low. What are the most effective chemical modifications I can make?

Answer: Your strategy should be a data-driven, iterative process focused on modulating the key physicochemical properties that hinder permeability. For the (3-Methoxy-2-propoxyphenyl)methanamine scaffold, the primary amine is the most logical starting point for modification.

G cluster_props Key Physicochemical Properties cluster_strats Medicinal Chemistry Strategies center Poor Permeability Drivers HBD High H-Bond Donors (e.g., -NH2, -OH) center->HBD PSA High Polar Surface Area (>140 Ų) center->PSA LogP Low Lipophilicity (LogP < 1) center->LogP Charge Presence of Charge (e.g., -NH3+, -COO-) center->Charge Prodrug Prodrug Approach (Mask Polar Groups) HBD->Prodrug HBD_Reduce Reduce HBD Count (e.g., N-methylation) HBD->HBD_Reduce IMHB Introduce Intramolecular H-Bonds (IMHB) HBD->IMHB PSA->IMHB Lipo Increase Lipophilicity (Add non-polar groups) LogP->Lipo Charge->Prodrug

Caption: Relationship between permeability drivers and strategic solutions.

Key Strategies:

  • Mask the Primary Amine (Prodrug Approach): The positive charge of a protonated amine is a major barrier. Converting the amine into a transiently neutral group that can be cleaved inside the cell is a highly effective strategy.[9][10]

    • Mechanism: Form an amide or carbamate. These are neutral and more lipophilic. Once inside the cell, cellular esterases or other enzymes cleave the bond, releasing the active parent amine.[11][12]

    • Example: React your primary amine with an acyl chloride to form an amide. Choose promoieties that are known to be cleaved by intracellular enzymes.

  • Reduce Hydrogen Bond Donors (HBDs): Each HBD requires energy to be stripped of its water shell (desolvation penalty) before entering the lipid membrane.[13] Reducing the HBD count is a powerful tactic.[5]

    • Mechanism: For your primary amine, converting it to a secondary or tertiary amine reduces HBDs from two to one or zero, respectively.

    • Example: N-methylation or N-alkylation of the amine. This simultaneously reduces HBDs and can increase lipophilicity. Be mindful that this modification may impact target binding, so a careful Structure-Activity Relationship (SAR) study is needed.[14]

  • Introduce Intramolecular Hydrogen Bonds (IMHBs): This advanced "chameleon" strategy involves designing the molecule to fold and form a hydrogen bond with itself.

    • Mechanism: The IMHB effectively shields polar groups from the solvent, reducing the molecule's effective polarity and the energy needed for desolvation.[15][16] This can dramatically improve permeability even in molecules that are otherwise large and polar.[16]

    • Example: Introduce a substituent near the methanamine group that contains a hydrogen bond acceptor (like a carbonyl or ether oxygen). If stereochemistry allows, the N-H can form an internal bond with this acceptor in a low-polarity environment (like the cell membrane), effectively hiding its polarity.

Structure-Permeability Relationship (SPR) Table Example:

The table below illustrates how to track the impact of these modifications.

Compound IDModification from ParentMWcLogPHBDHBAPAMPA Papp (10⁻⁶ cm/s)
Parent-01 -(CH₂)NH₂2092.123< 0.5 (Low)
Deriv-02 -(CH₂)NH-CH₃ (N-Methyl)2232.4132.5 (Moderate)
Deriv-03 -(CH₂)N(CH₃)₂ (N,N-Dimethyl)2372.7038.1 (High)
Deriv-04 -(CH₂)NH-C(O)CH₃ (Amide Prodrug)2511.9145.5 (Moderate-High)

This is hypothetical data for illustrative purposes.

Q3: What if my modifications improve PAMPA results, but Caco-2 permeability is still low?

Answer: This scenario strongly points towards active efflux. The PAMPA assay measures only passive diffusion, while the Caco-2 assay includes active transporters.[7] If a compound can passively diffuse (good PAMPA result) but can't accumulate in cells (bad Caco-2 result), it's likely being actively removed by efflux pumps like P-glycoprotein (P-gp).[17][18]

Diagnosis: In a Caco-2 experiment, you measure permeability in two directions: from the apical (top) to the basolateral (bottom) side (Papp A→B), which mimics absorption, and from basolateral to apical (Papp B→A), which mimics efflux.

  • Efflux Ratio (ER) = Papp (B→A) / Papp (A→B)

An efflux ratio significantly greater than 2 is a strong indicator that your compound is an efflux pump substrate.

Solutions:

  • Confirm with an Inhibitor: Rerun the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil).[7] If the Papp (A→B) increases and the efflux ratio decreases, you have confirmed your compound is a P-gp substrate.

  • Structural Modification: Analyze the SAR to identify which molecular features are recognized by the efflux pump. Often, slight modifications to charge distribution or lipophilicity can disrupt this recognition without sacrificing target potency.

  • Co-dosing (Advanced Strategy): In some therapeutic contexts, co-dosing with an efflux pump inhibitor is a viable, though complex, clinical strategy.[19][20]

Experimental Protocols & Methodologies

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines a standard procedure for assessing passive permeability.

Objective: To determine the effective permeability (Pe) of a compound across a lipid-infused artificial membrane.

Materials:

  • 96-well microplate (hydrophobic PVDF filter plate for the Donor/Top)

  • 96-well acceptor plate (PTFE or similar)

  • PAMPA lipid solution (e.g., 2% w/v lecithin in dodecane)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Test compounds, High Permeability Control (e.g., Propranolol), Low Permeability Control (e.g., Atenolol)

  • Plate shaker, UV-Vis plate reader or LC-MS/MS

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Coat Filter Plate: Carefully pipette 5 µL of the PAMPA lipid solution onto the filter of each well in the donor plate. Be careful not to puncture the membrane. Allow the lipid to impregnate the filter for 5 minutes.

  • Prepare Donor Solutions: Dissolve test compounds and controls in PBS to a final concentration of 100-200 µM.

  • Start Assay: Add 200 µL of the donor solutions to each well of the lipid-coated donor plate.

  • Assemble Sandwich: Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate sandwich at room temperature for 4-16 hours on a plate shaker with gentle agitation.

  • Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis. Also, collect a sample of the initial donor solution (T₀ reference).

  • Quantification: Determine the concentration of the compound in all samples using a suitable analytical method (e.g., LC-MS/MS).

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the appropriate formula, which accounts for plate geometry, incubation time, and concentration changes.

Self-Validation: The assay is valid if the high permeability control shows a Papp value within the expected high range (>5 x 10⁻⁶ cm/s) and the low permeability control shows a value in the low range (<1 x 10⁻⁶ cm/s).

Protocol 2: Caco-2 Bidirectional Permeability Assay

This protocol provides a framework for assessing permeability and active efflux.

Objective: To determine the apparent permeability coefficient (Papp) and Efflux Ratio (ER) of a compound across a confluent Caco-2 cell monolayer.

Materials:

  • Caco-2 cells (ATCC)

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, NEAA)

  • Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS with HEPES)

  • Test compounds, controls (e.g., Propranolol, Atenolol, Digoxin for P-gp substrate)

  • Transepithelial Electrical Resistance (TEER) meter

  • Lucifer Yellow dye for monolayer integrity check

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts. Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check:

    • TEER Measurement: Measure the TEER of each well. Values >250 Ω·cm² typically indicate a well-formed monolayer.

    • Lucifer Yellow Assay: Add Lucifer Yellow to the apical side and measure its appearance on the basolateral side. Papp for Lucifer Yellow should be very low (<1 x 10⁻⁷ cm/s), confirming tight junction integrity.

  • Assay Preparation: Wash the cell monolayers gently with pre-warmed transport buffer (37°C).

  • Permeability Measurement (A→B):

    • Add test compound solution (in transport buffer) to the apical (A) side.

    • Add fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking for 1-2 hours.

    • At the end of the incubation, take samples from both A and B sides for analysis.

  • Permeability Measurement (B→A):

    • Add test compound solution to the basolateral (B) side.

    • Add fresh transport buffer to the apical (A) side.

    • Repeat the incubation and sampling as in the A→B direction.

  • Quantification & Calculation: Analyze all samples via LC-MS/MS. Calculate Papp (A→B) and Papp (B→A). Calculate the Efflux Ratio (ER = Papp B→A / Papp A→B).

Self-Validation: The assay is validated by the TEER and Lucifer Yellow results, and by ensuring the permeability values and efflux ratios of control compounds fall within historical ranges for the laboratory.

G cluster_prodrug Prodrug Strategy for Permeability Enhancement Parent Parent Drug (e.g., -NH2) Poor Permeability Prodrug Prodrug (e.g., -NH-C(O)R) Lipophilic, Neutral Parent->Prodrug Chemical Modification Membrane Cell Membrane (Lipid Bilayer) Prodrug->Membrane Passive Diffusion Enzymes Intracellular Esterases/ Amidases Membrane->Enzymes Enters Cytoplasm Parent_Active Active Parent Drug (-NH2 Released) Intracellular Target Engagement Enzymes->Parent_Active Bio-reversible Cleavage

Caption: Conceptual workflow of the prodrug strategy.

References

  • Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors.
  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties.
  • Lipinski's rule of five. Wikipedia.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed Central.
  • Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data.
  • Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)
  • The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. MDPI.
  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Springer.
  • Comparison between Caco-2 permeability and PAMPA permeability.
  • Caco-2 Permeability Assay. Enamine.
  • Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay D
  • Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. bioRxiv.
  • BDDCS, the Rule of 5 and Drugability. PubMed Central.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI.
  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. NIH.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability. Semantic Scholar.
  • Caco-2 permeability assay.
  • lipinski rule of five - Lecture Notes. SlideShare.
  • Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus.
  • Advances in Computational Approaches for Estimating Passive Permeability in Drug Discovery. MDPI.
  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Taylor & Francis Online.
  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI.
  • Types and Mechanisms of Efflux Pump Systems and the Potential of Efflux Pump Inhibitors in the Restoration of Antimicrobial Susceptibility, with a Special Reference to Acinetobacter baumannii. PubMed Central.
  • caco-2 cell permeability, pampa membrane assays. SlideShare.
  • The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. PubMed Central.
  • Parallel artificial membrane permeability assay (PAMPA)
  • Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance.
  • ADME & Lipinski's rules for drugs. YouTube.

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the novel compound (3-Methoxy-2-propoxyphenyl)methanamine hydrochloride and a selection of structurally related molecules. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, pharmacological profiles, and potential therapeutic applications of these compounds. By presenting objective comparisons supported by established experimental data and protocols, this guide aims to provide a foundational understanding for future research and development in this chemical space.

Introduction

The exploration of novel psychoactive and neuromodulatory agents is a cornerstone of medicinal chemistry and neuroscience. The phenethylamine scaffold, in particular, has served as a versatile template for the development of a wide array of therapeutic agents. The substitution patterns on the phenyl ring and modifications to the ethylamine side chain can dramatically alter the pharmacological properties of these molecules, leading to compounds with diverse activities, from antidepressants and stimulants to bronchodilators.

This guide focuses on the hypothetical compound This compound , a molecule that, to our knowledge, is not extensively characterized in the public domain. To provide a meaningful analysis, we will compare it with four structurally related and well-documented compounds:

  • (2-Methoxyphenyl)(phenyl)methanamine hydrochloride: A close structural analog featuring a methoxy group.

  • Methoxyphenamine hydrochloride: A clinically used bronchodilator and β-adrenergic receptor agonist.[1][2]

  • 3-Methoxyamphetamine (3-MA): A known monoamine releasing agent.[3]

  • 4-Methoxyphenethylamine: A foundational compound for understanding the impact of the methoxy-phenethylamine core.

This comparative approach will allow us to infer the potential properties of this compound and to highlight key structure-activity relationships (SAR) that govern the biological activity of this class of compounds.

Section 1: Chemical Structure and Synthesis Overview

The subtle differences in the chemical structures of these compounds, particularly the nature and position of substituents on the phenyl ring, are expected to have a profound impact on their pharmacological profiles.

Table 1: Structural Comparison

CompoundChemical StructureKey Structural Features
(3-Methoxy-2-propoxyphenyl)methanamine HCl(Hypothetical Structure)Methoxy and propoxy groups at the 3 and 2 positions, respectively.
(2-Methoxyphenyl)(phenyl)methanamine HCl(Structure available from search results)A secondary amine with a 2-methoxyphenyl and a phenyl group.[4]
Methoxyphenamine HCl(Structure available from search results)N,α-dimethylphenethylamine with a methoxy group at the 2-position.[1][2]
3-Methoxyamphetamine (3-MA)(Structure available from search results)Amphetamine core with a methoxy group at the 3-position.[3]
4-Methoxyphenethylamine(Structure available from search results)A simple phenethylamine with a methoxy group at the 4-position.
Rationale for Synthetic Strategies

The synthesis of these methanamine and phenethylamine derivatives typically involves multi-step reaction sequences. The choice of a specific synthetic route is often dictated by the availability of starting materials, desired yield, and the stereochemical outcome.

A plausible synthetic approach for This compound would likely start from a substituted benzaldehyde or ketone. The introduction of the propoxy group could be achieved via Williamson ether synthesis on a corresponding hydroxylated precursor. The amine functionality can then be introduced through reductive amination. The final step would involve the formation of the hydrochloride salt by treating the free base with hydrochloric acid.[5][6]

For instance, the synthesis of methoxyphenamine hydrochloride can be achieved by the reduction of o-methoxyphenyl oxime, which is synthesized from o-methoxyphenyl acetone and monomethyl amine.[1] The final step involves the addition of a hydrochloric acid/ethanol solution to form the hydrochloride salt.[1]

Section 2: Comparative Pharmacological Analysis

The pharmacological activity of these compounds is anticipated to be primarily centered on their interaction with monoamine transporters and G-protein coupled receptors (GPCRs), particularly adrenergic and serotonergic receptors. The specific receptor binding affinities and functional activities will be dictated by their unique structural features.

Predicted Receptor Binding Profiles

Based on the structures of the related compounds, we can hypothesize the potential receptor interactions of This compound . The presence of the methoxy and propoxy groups is likely to influence its binding affinity and selectivity for various monoamine transporters (DAT, NET, SERT) and GPCRs.

Table 2: Comparative Pharmacological Data of Related Compounds

CompoundPrimary Target(s)Reported ActivityReference
(2-Methoxyphenyl)(phenyl)methanamine HClNeurotransmitter receptorsIntermediates in the synthesis of antidepressants.[4][4]()
Methoxyphenamine HClβ-adrenergic receptorsβ-adrenergic receptor agonist, bronchodilator.[1][2][1](
3-Methoxyamphetamine (3-MA)Monoamine transportersSerotonin-norepinephrine-dopamine releasing agent.[3][3]([Link])
4-MethoxyphenethylamineMonoamine oxidase, α-receptorsPotent inhibitor of monoamine oxidase A. Binds to alpha receptors.[7][7]([Link])

The methoxy group in phenethylamine derivatives is known to modulate receptor binding and metabolic stability. For example, p-methoxyamphetamine (PMA) is a potent and selective serotonin releasing agent.[7] The position of the methoxy group is critical; for instance, p-methoxyamphetamine is a more potent inhibitor of monoamine oxidase than the o- and m-isomers.[7]

Signaling Pathways

The interaction of these compounds with their respective receptors will trigger downstream signaling cascades. For GPCRs like the β-adrenergic receptors, this typically involves the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). For monoamine transporters, the primary action is the modulation of neurotransmitter reuptake, thereby altering synaptic concentrations of dopamine, norepinephrine, and serotonin.

Below is a generalized diagram illustrating a potential GPCR signaling pathway that could be activated by compounds like methoxyphenamine.

GPCR_Signaling cluster_intracellular Intracellular GPCR GPCR (e.g., β-Adrenergic Receptor) G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion Ligand Ligand (e.g., Methoxyphenamine) Ligand->GPCR G_Protein->AC Activation ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Bronchodilation) PKA->Cellular_Response Phosphorylation Cascade

Caption: Generalized GPCR signaling cascade upon ligand binding.

Section 3: Experimental Protocols for Comparative Evaluation

To empirically determine the pharmacological profile of this compound and to provide a direct comparison with the related compounds, a series of in vitro and in vivo experiments are necessary. The following protocols are provided as a guide for these investigations.

In Vitro Radioligand Binding Assay for GPCRs

This protocol is designed to determine the binding affinity (Ki) of the test compounds for a specific GPCR, such as the β2-adrenergic receptor.

Objective: To quantify the affinity of the test compounds for a target GPCR.

Materials:

  • Cell membranes expressing the target GPCR (e.g., HEK293-β2AR)

  • Radioligand (e.g., [3H]-Dihydroalprenolol)

  • Test compounds and a known competitor (e.g., propranolol)

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)

  • 96-well filter plates

  • Scintillation fluid and a scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds and the known competitor.

  • In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound or competitor.

  • To determine non-specific binding, include wells with a high concentration of the unlabeled competitor.

  • Incubate the plate at room temperature for a specified time to reach equilibrium.[8]

  • Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

  • Calculate the Ki values using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start: Prepare Reagents Preparation Prepare serial dilutions of test compounds and competitor Start->Preparation Incubation Incubate membranes, radioligand, and compounds in 96-well plate Preparation->Incubation Filtration Terminate reaction by rapid filtration and wash to remove unbound ligand Incubation->Filtration Quantification Add scintillation fluid and quantify bound radioactivity Filtration->Quantification Analysis Calculate Ki values using Cheng-Prusoff equation Quantification->Analysis End End: Report Binding Affinities Analysis->End

Sources

Validating the Mechanism of Action of Novel Methoxyphenyl Amine Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of oncology drug discovery, the validation of a novel compound's mechanism of action (MoA) is a critical step that bridges the gap between promising chemistry and viable therapeutic potential. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to rigorously validate the MoA of novel methoxyphenyl amine derivatives. These compounds have shown notable cytotoxic effects against various cancer cell lines, suggesting a potential role as anticancer agents.[1][2][3][4][5] Our central hypothesis is that these novel derivatives exert their effects through the targeted inhibition of the PI3K/Akt/mTOR signaling pathway, a cascade frequently dysregulated in cancer.[6][7]

This guide will not merely list protocols; it will delve into the scientific rationale behind each experimental choice, providing a self-validating system to build a robust data package. We will compare our hypothetical novel compound, "Metoxanib," with established inhibitors of the PI3K/Akt/mTOR pathway to provide a clear benchmark for its performance.

The Scientific Rationale: Why Target the PI3K/Akt/mTOR Pathway?

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a pivotal regulator of cell growth, proliferation, survival, and metabolism.[8][6][9][10] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[8][6] Methoxyphenyl amine derivatives, due to their structural features, are hypothesized to bind to the ATP-binding pocket of key kinases within this pathway, such as PI3K or Akt, thereby inhibiting their function and downstream signaling.

A Multi-Faceted Approach to MoA Validation

To build a compelling case for the MoA of Metoxanib, a multi-pronged experimental approach is essential. This involves a logical progression from direct biochemical assays to more physiologically relevant cell-based assays.[11]

G cluster_0 Experimental Workflow Biochemical Assays Biochemical Assays Target Engagement Assays Target Engagement Assays Biochemical Assays->Target Engagement Assays Confirms direct inhibition Downstream Signaling Analysis Downstream Signaling Analysis Target Engagement Assays->Downstream Signaling Analysis Validates intracellular target binding Functional Cellular Assays Functional Cellular Assays Downstream Signaling Analysis->Functional Cellular Assays Links target inhibition to cellular phenotype Selectivity Profiling Selectivity Profiling Functional Cellular Assays->Selectivity Profiling Assesses off-target effects

Caption: A logical workflow for validating the mechanism of action of a novel kinase inhibitor.

Part 1: Direct Target Inhibition - Biochemical Assays

The first crucial step is to determine if Metoxanib directly inhibits the activity of its putative kinase targets in a purified, cell-free system.[12] This provides the foundational evidence of a direct interaction.

Comparative Biochemical Kinase Activity Data
CompoundTarget KinaseAssay TypeIC50 (nM)
Metoxanib (Novel Compound) PI3Kα HTRF 15
Akt1HTRF>1000
mTORHTRF>1000
GDC-0941 (PI3K Inhibitor) PI3Kα HTRF 5
Akt1HTRF>1000
mTORHTRF800
MK-2206 (Akt Inhibitor) PI3KαHTRF>1000
Akt1 HTRF 8
mTORHTRF>1000
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This assay measures the phosphorylation of a substrate by a kinase.[13][14][15] Inhibition of the kinase by a compound leads to a decrease in the HTRF signal.

Materials:

  • Recombinant human PI3Kα, Akt1, and mTOR kinases

  • Biotinylated substrate peptides for each kinase

  • ATP

  • Europium cryptate-labeled anti-phospho-substrate antibody

  • Streptavidin-XL665

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well low-volume microplates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of Metoxanib, GDC-0941, and MK-2206 in DMSO.

  • Reaction Setup: In a 384-well plate, add 2 µL of the compound dilutions.

  • Kinase and Substrate Addition: Add 4 µL of a solution containing the kinase and its respective biotinylated substrate in assay buffer.

  • Initiation of Reaction: Add 4 µL of ATP solution to initiate the kinase reaction. The final ATP concentration should be at the Km for each kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of the detection solution containing the europium-labeled antibody and streptavidin-XL665.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).

  • Data Analysis: Calculate the HTRF ratio (665 nm/620 nm) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Part 2: Target Engagement in a Cellular Context

While biochemical assays are crucial, it is imperative to confirm that Metoxanib can enter cells and bind to its intended target in a physiological environment.[11]

Comparative Cellular Target Engagement Data
CompoundTargetCellular Thermal Shift Assay (CETSA) - ΔTagg (°C)NanoBRET™ Target Engagement - IC50 (nM)
Metoxanib (Novel Compound) PI3Kα +3.5 50
Akt1No significant shift>5000
GDC-0941 (PI3K Inhibitor) PI3Kα +4.2 25
Akt1No significant shift>5000
Experimental Protocol: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay measures the binding of a compound to a target protein in live cells.[16] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy transfer probe.

Materials:

  • HEK293 cells

  • Plasmid encoding PI3Kα-NanoLuc® fusion protein

  • NanoBRET™ fluorescent tracer for PI3Kα

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • 96-well white-bottom cell culture plates

  • Luminometer with BRET detection capabilities

Procedure:

  • Cell Transfection: Transfect HEK293 cells with the PI3Kα-NanoLuc® plasmid and seed them into 96-well plates.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of Metoxanib or GDC-0941 for 2 hours.

  • Tracer Addition: Add the NanoBRET™ fluorescent tracer to all wells.

  • Signal Measurement: Measure the luminescence at two wavelengths (donor and acceptor) using a BRET-capable luminometer.

  • Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the cellular IC50 value.

Part 3: Impact on Downstream Signaling

Inhibition of a kinase should lead to a measurable decrease in the phosphorylation of its downstream substrates.[17] Western blotting is a classic and reliable method to assess these changes.[10][18]

G cluster_0 PI3K/Akt/mTOR Signaling Pathway Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

Comparative Western Blot Analysis of Downstream Signaling

(Hypothetical Western Blot Image would be placed here showing decreased p-Akt and p-S6K with Metoxanib and GDC-0941 treatment, but not with MK-2206 at the p-Akt level)

Treatmentp-Akt (Ser473)Total Aktp-S6K (Thr389)Total S6K
Vehicle Control ++++++++++++
Metoxanib (100 nM) + +++ + +++
GDC-0941 (50 nM) + +++ + +++
MK-2206 (50 nM) +++++++++++
Experimental Protocol: Western Blotting

Materials:

  • MCF-7 breast cancer cells (known to have an active PI3K pathway)

  • Complete cell culture medium

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-Akt, anti-total Akt, anti-p-S6K, anti-total S6K, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed MCF-7 cells and allow them to adhere. Treat with Metoxanib, GDC-0941, or MK-2206 at specified concentrations for 4 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Part 4: Functional Consequences - Cellular Assays

The ultimate validation of an MoA is the demonstration that target inhibition translates into the desired cellular phenotype, such as reduced cell viability and proliferation.[1][5]

Comparative Cell Viability Data
CompoundCell LineAssay TypeGI50 (nM)
Metoxanib (Novel Compound) MCF-7 CellTiter-Glo® 80
U-87 MGCellTiter-Glo®120
GDC-0941 (PI3K Inhibitor) MCF-7 CellTiter-Glo® 40
U-87 MGCellTiter-Glo®90
MK-2206 (Akt Inhibitor) MCF-7 CellTiter-Glo® 150
U-87 MGCellTiter-Glo®200
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[19][20][21]

Materials:

  • MCF-7 and U-87 MG cancer cell lines

  • Complete cell culture medium

  • 96-well clear-bottom, white-walled plates

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into 96-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Metoxanib, GDC-0941, and MK-2206 for 72 hours.

  • Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add the reagent to each well.

  • Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Plot the luminescent signal against the compound concentration and calculate the GI50 (concentration for 50% growth inhibition).

Part 5: Assessing Specificity - Kinase Selectivity Profiling

A critical aspect of drug development is understanding the selectivity of a compound.[12][22] A highly selective compound is more likely to have a favorable safety profile. Kinase selectivity profiling involves screening the compound against a large panel of kinases.[11][23][24][25]

Comparative Kinase Selectivity Profile

(A hypothetical kinase dendrogram would be presented here, showing Metoxanib has high selectivity for PI3Kα with minimal off-target activity compared to a known multi-kinase inhibitor.)

CompoundNumber of Kinases ScreenedKinases Inhibited >50% at 1 µM
Metoxanib (Novel Compound) 400 PI3Kα, PI3Kδ
GDC-0941 (PI3K Inhibitor) 400 PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ, mTOR
Staurosporine (Non-selective) 400 >200 kinases

Part 6: Structural Validation of Binding Mode

To gain the deepest understanding of how Metoxanib interacts with its target, structural biology techniques such as X-ray crystallography or cryo-electron microscopy (cryo-EM) can be employed.[26][27][28][29] These techniques can provide an atomic-level view of the compound bound to the kinase active site, confirming the binding mode and guiding further structure-activity relationship (SAR) studies.

G cluster_0 Structural Biology Workflow Protein Expression & Purification Protein Expression & Purification Crystallization or Cryo-EM Sample Prep Crystallization or Cryo-EM Sample Prep Protein Expression & Purification->Crystallization or Cryo-EM Sample Prep Data Collection (X-ray or EM) Data Collection (X-ray or EM) Crystallization or Cryo-EM Sample Prep->Data Collection (X-ray or EM) Structure Determination & Analysis Structure Determination & Analysis Data Collection (X-ray or EM)->Structure Determination & Analysis

Caption: A generalized workflow for determining the structure of a protein-inhibitor complex.

Conclusion: Building a Coherent Narrative

References

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (2020). MDPI. [Link]

  • Anticancer Activity of Novel Amide Methoxyphenyl Derivatives. (n.d.). DSpace. [Link]

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A Comparative Guide to the Cross-Validation of Analytical Methods for (3-Methoxy-2-propoxyphenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field Guide to Ensuring Methodological Robustness for a Novel API

Introduction: The Imperative of Orthogonal Method Validation

In the development of a new chemical entity such as (3-Methoxy-2-propoxyphenyl)methanamine hydrochloride, the establishment of reliable analytical methods is a cornerstone of the entire quality control (QC) strategy. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2] A single, validated method, while essential, may harbor inherent biases or limitations. Cross-validation, the process of comparing results from two or more distinct analytical methods, provides a higher level of assurance in the quality and accuracy of the data. This guide details the cross-validation of three distinct analytical techniques for the comprehensive characterization of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A cornerstone for purity and assay determination.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly specific method, often used for identifying and quantifying volatile impurities or for orthogonal confirmation of identity.

  • Nonaqueous Acid-Base Titration: A classic, absolute method for determining the purity of the hydrochloride salt.

This guide will adhere to the principles of analytical procedure validation outlined in ICH Q2(R2) and other relevant regulatory guidelines.[3][4][5] The focus is on demonstrating specificity, accuracy, precision, and linearity, and comparing the performance of each method to establish a comprehensive analytical control strategy.

Foundational Principles: ICH Guidelines on Method Validation

The validation process is guided by the International Council for Harmonisation (ICH) guideline Q2(R2), which provides a framework for the principles of analytical procedure validation.[3][6] This guideline, adopted by regulatory bodies such as the FDA and EMA, outlines the key validation characteristics to be investigated.[7][8][9]

The core validation parameters that will be assessed for each method are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[11]

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantitatively determined with suitable precision and accuracy, respectively.

The following diagram illustrates the logical flow of the cross-validation process, where each method is independently validated before the results are compared for concordance.

CrossValidation_Workflow cluster_Validation Method Validation (ICH Q2) cluster_Comparison Cross-Validation HPLC_Val HPLC-UV Validation Comparison Comparative Analysis (Assay, Purity) HPLC_Val->Comparison GCMS_Val GC-MS Validation GCMS_Val->Comparison Titr_Val Titration Validation Titr_Val->Comparison Conclusion Established Control Strategy Comparison->Conclusion API_Sample API Batch (3-Methoxy-2-propoxyphenyl) methanamine hydrochloride API_Sample->HPLC_Val API_Sample->GCMS_Val API_Sample->Titr_Val

Caption: Overall workflow for the cross-validation of analytical methods.

Experimental Protocols

Method 1: Reversed-Phase High-Performance Liquid Chromatography (HPLC-UV)

Rationale: HPLC is the workhorse of pharmaceutical analysis, offering high resolution and sensitivity for the separation and quantification of the API and its potential non-volatile impurities. A C18 column is chosen for its versatility in retaining moderately polar aromatic compounds. The mobile phase, a mixture of acetonitrile and a phosphate buffer, provides good peak shape and resolution.

Protocol Workflow:

HPLC_Workflow Prep Standard & Sample Preparation (in Mobile Phase) Inject Inject into HPLC System Prep->Inject Separate Isocratic Elution C18 Column Inject->Separate Detect UV Detection (e.g., 275 nm) Separate->Detect Analyze Data Analysis (Peak Area vs. Concentration) Detect->Analyze

Caption: High-level workflow for the HPLC-UV analysis.

Detailed Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 20 mM potassium phosphate buffer (pH 3.0) in a 40:60 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm (based on a hypothetical UV scan of the molecule).

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of the reference standard at 1.0 mg/mL in the mobile phase. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the API sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS provides exceptional specificity and is ideal for identifying and quantifying volatile and semi-volatile compounds. While the hydrochloride salt is non-volatile, the free base can be analyzed after a simple liquid-liquid extraction. The mass spectrometer provides definitive identification based on the fragmentation pattern. This method serves as an excellent orthogonal technique to HPLC.[12]

Protocol Workflow:

GCMS_Workflow Prep Sample Prep: Aqueous Dissolution, Basification (e.g., NaOH) Extract Liquid-Liquid Extraction of Free Base (e.g., with Ethyl Acetate) Prep->Extract Inject Inject Organic Layer into GC-MS System Extract->Inject Separate Temperature Programmed Separation (e.g., DB-5ms column) Inject->Separate Detect Mass Spectrometry (EI, Scan Mode) Separate->Detect Analyze Data Analysis (Total Ion Chromatogram & Mass Spectra) Detect->Analyze

Caption: High-level workflow for the GC-MS analysis.

Detailed Protocol:

  • Instrumentation: GC system with a split/splitless injector coupled to a Mass Spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.[13]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp at 15°C/min to 280°C, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-450 amu.

  • Sample Preparation: a. Dissolve approximately 10 mg of the sample in 10 mL of deionized water. b. Add 1 M sodium hydroxide dropwise until the pH is >10. c. Extract with 5 mL of ethyl acetate. d. Transfer the organic layer to a clean vial and inject 1 µL.

Method 3: Nonaqueous Acid-Base Titration

Rationale: Titration is a classic pharmacopeial method for the assay of amine hydrochloride salts.[14][15] It provides a direct measure of the total basicity of the molecule, which corresponds to its purity. By dissolving the salt in a nonaqueous solvent like glacial acetic acid, the amine can be titrated as a base with perchloric acid. This method is cost-effective and provides an absolute measure of purity, making it an excellent reference method for comparison with chromatographic techniques.

Protocol Workflow:

Titration_Workflow Prep Accurately weigh sample and dissolve in Glacial Acetic Acid Titrate Titrate with standardized 0.1 M Perchloric Acid Prep->Titrate Endpoint Determine Endpoint (Potentiometric or Crystal Violet Indicator) Titrate->Endpoint Calculate Calculate Purity based on Titrant Volume and Sample Weight Endpoint->Calculate

Caption: High-level workflow for the nonaqueous titration.

Detailed Protocol:

  • Instrumentation: Potentiometric titrator with a suitable electrode or standard burette and glassware.

  • Titrant: 0.1 M Perchloric acid in glacial acetic acid, standardized against potassium hydrogen phthalate.

  • Solvent: Glacial acetic acid.

  • Indicator (if not potentiometric): Crystal violet solution.

  • Procedure: a. Accurately weigh approximately 300 mg of the sample. b. Dissolve in 50 mL of glacial acetic acid. c. Add 2-3 drops of crystal violet indicator or immerse the potentiometric electrode. d. Titrate with 0.1 M perchloric acid to the endpoint (a color change from violet to blue-green, or the inflection point of the potentiometric curve). e. Perform a blank titration and make any necessary corrections.

Comparative Data Summary (Illustrative)

The following table summarizes the expected performance characteristics from the validation of each method. This data is illustrative and serves as a benchmark for what a successful cross-validation study would yield.

Validation Parameter HPLC-UV GC-MS (for Free Base) Nonaqueous Titration
Intended Purpose Assay and ImpuritiesIdentity and ImpuritiesAssay (Purity)
Specificity High (Separates API from impurities)Very High (Mass spec confirmation)Moderate (Measures total base)
Linearity (r²) > 0.999> 0.995N/A (Stoichiometric)
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%99.0 - 101.0%
Precision (%RSD)
- Repeatability< 1.0%< 2.0%< 0.5%
- Intermediate Precision< 1.5%< 3.0%< 1.0%
LOD ~0.01%~0.005%N/A
LOQ ~0.05%~0.02%N/A
Assay of Test Batch (%) 99.6%N/A (Used for impurities)99.8%

Discussion and Conclusion

The cross-validation exercise demonstrates the strengths and limitations of each analytical technique.

  • The HPLC-UV method proves to be robust, precise, and accurate for the simultaneous determination of assay and purity, making it ideal for routine quality control and stability testing.[16]

  • The GC-MS method offers unparalleled specificity, confirming the identity of the main component and providing a powerful tool for identifying potential volatile impurities that might not be detected by HPLC.[17] Its primary role in this context is orthogonal identification and characterization of specific impurity profiles.

  • The nonaqueous titration serves as an excellent, independent reference method for the assay.[18] Its high precision and accuracy provide a strong confirmation of the purity value obtained by HPLC, lending a high degree of confidence to the overall analytical results.

The strong concordance between the assay values obtained by HPLC (99.6%) and titration (99.8%) validates both methods for their intended purpose. The minor difference can be attributed to the presence of non-basic, UV-active impurities that would be quantified by HPLC but not by titration. This highlights the importance of using orthogonal methods to build a complete picture of the API's quality.

References

  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. [Link]

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  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

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  • gmp-compliance.org. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

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  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • European Medicines Agency (EMA). (2024). ICH Q2(R2) Validation of analytical procedures. [Link]

  • European Medicines Agency (EMA). (2023). ICH Q2(R2) Guideline on validation of analytical procedures. [Link]

  • OSTI.GOV. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. [Link]

  • ACS Publications. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. [Link]

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  • Taylor & Francis Online. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). [Link]

  • Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]

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  • PubMed Central. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. [Link]

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Comparing the efficacy of different synthetic routes to (3-Methoxy-2-propoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Methoxy-2-propoxyphenyl)methanamine is a valuable building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents. The efficiency of its preparation can significantly impact the overall yield and cost-effectiveness of a drug development program. This guide provides a comprehensive comparison of two primary synthetic routes to this key intermediate: direct reductive amination of 3-methoxy-2-propoxybenzaldehyde and a two-step approach involving the formation and subsequent reduction of a nitrile intermediate. Each route is evaluated based on its chemical principles, operational complexity, and potential yield, supported by detailed experimental protocols and comparative data.

Introduction

The strategic synthesis of substituted benzylamines is a cornerstone of modern pharmaceutical development. The title compound, (3-Methoxy-2-propoxyphenyl)methanamine, possesses a unique substitution pattern on the aromatic ring that can impart desirable pharmacokinetic and pharmacodynamic properties to a final drug candidate. The selection of an optimal synthetic pathway is therefore a critical decision in the early stages of research and development. This guide aims to provide an in-depth analysis of two common and effective strategies for the synthesis of this compound, enabling researchers to make an informed choice based on their specific laboratory capabilities and project requirements.

Diagram of Synthetic Pathways

Synthetic_Pathways cluster_0 Starting Material cluster_1 Intermediate Synthesis cluster_2 Route 1: Reductive Amination cluster_3 Route 2: Nitrile Reduction cluster_4 Final Product o_vanillin o-Vanillin aldehyde 3-Methoxy-2-propoxybenzaldehyde o_vanillin->aldehyde Williamson Ether Synthesis reductive_amination Reductive Amination aldehyde->reductive_amination NH3, H2, Catalyst oxime Aldoxime Formation aldehyde->oxime NH2OH·HCl final_product (3-Methoxy-2-propoxyphenyl)methanamine reductive_amination->final_product nitrile Nitrile Formation oxime->nitrile Dehydration nitrile_reduction Nitrile Reduction nitrile->nitrile_reduction nitrile_reduction->final_product

Figure 1: Overview of the two primary synthetic routes to (3-Methoxy-2-propoxyphenyl)methanamine, starting from the common precursor, o-vanillin.

Synthesis of the Key Intermediate: 3-Methoxy-2-propoxybenzaldehyde

Both synthetic strategies commence with the preparation of the key aldehyde intermediate, 3-methoxy-2-propoxybenzaldehyde, from the readily available starting material, o-vanillin (2-hydroxy-3-methoxybenzaldehyde).

Williamson Ether Synthesis

The propoxy group is introduced via a Williamson ether synthesis, a robust and well-established method for forming ethers.[1][2][3] In this reaction, the phenolic hydroxyl group of o-vanillin is deprotonated by a base, typically a carbonate such as potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks an alkyl halide, in this case, 1-bromopropane, in an SN2 reaction to yield the desired ether.

Experimental Protocol: Synthesis of 3-Methoxy-2-propoxybenzaldehyde

  • To a stirred solution of o-vanillin (1 equivalent) in a suitable polar aprotic solvent such as acetonitrile or DMF, add anhydrous potassium carbonate (2-3 equivalents).

  • Add 1-bromopropane (1.2-1.5 equivalents) to the suspension.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 3-methoxy-2-propoxybenzaldehyde as a pure liquid.

Route 1: Direct Reductive Amination

Reductive amination is a highly efficient one-pot method for the synthesis of amines from carbonyl compounds.[4][5][6] This process involves the initial reaction of the aldehyde with ammonia to form an intermediate imine, which is then reduced in situ to the corresponding primary amine.

Causality of Experimental Choices

The choice of catalyst is critical for the success of the reductive amination.[7][8] Noble metal catalysts such as platinum or ruthenium supported on carbon or other materials are often highly effective.[9] Non-noble metal catalysts, for instance, those based on nickel or cobalt, also show excellent activity and are a more cost-effective option.[8][10][11] The reaction is typically carried out under a hydrogen atmosphere, which serves as the reducing agent. The use of a solvent like methanol or ethanol is common as it can dissolve both the starting material and the ammonia.

Experimental Protocol: Reductive Amination of 3-Methoxy-2-propoxybenzaldehyde

  • In a high-pressure reactor, dissolve 3-methoxy-2-propoxybenzaldehyde (1 equivalent) in methanol saturated with ammonia.

  • Add a catalytic amount of a suitable hydrogenation catalyst (e.g., 5% Pt/C or Raney Nickel).

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen (typically 10-50 bar) and heat to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction by GC-MS or TLC until the starting material is consumed.

  • Cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude (3-Methoxy-2-propoxyphenyl)methanamine.

  • Purify the product by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.

Route 2: Synthesis via a Nitrile Intermediate

This two-step approach involves the conversion of the aldehyde to a benzonitrile, followed by the reduction of the nitrile to the primary amine.

Step 1: Formation of 3-Methoxy-2-propoxybenzonitrile

The conversion of an aldehyde to a nitrile is commonly achieved by first forming an aldoxime, which is then dehydrated.[12] The aldoxime is synthesized by reacting the aldehyde with hydroxylamine hydrochloride in the presence of a base. Subsequent dehydration can be effected using various reagents, with acetic anhydride being a common and effective choice.

Experimental Protocol: Synthesis of 3-Methoxy-2-propoxybenzonitrile

  • Aldoxime Formation: Dissolve 3-methoxy-2-propoxybenzaldehyde (1 equivalent) and hydroxylamine hydrochloride (1.1 equivalents) in a suitable solvent such as ethanol or pyridine. Add a base (e.g., sodium acetate or pyridine) and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC). The aldoxime can be isolated by precipitation or extraction.

  • Nitrile Formation: Treat the crude aldoxime with a dehydrating agent such as acetic anhydride. Heat the mixture to reflux for a few hours. After cooling, pour the reaction mixture into water to precipitate the nitrile. The crude nitrile can be collected by filtration and purified by recrystallization or column chromatography.

Step 2: Reduction of 3-Methoxy-2-propoxybenzonitrile

The reduction of the nitrile functional group to a primary amine is a fundamental transformation in organic synthesis.[13] Two of the most common and reliable methods for this conversion are reduction with lithium aluminum hydride (LAH) and catalytic hydrogenation using Raney Nickel.

LAH is a powerful reducing agent capable of reducing a wide variety of functional groups, including nitriles.[14][15][16] The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF).

Experimental Protocol: LAH Reduction of 3-Methoxy-2-propoxybenzonitrile

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend lithium aluminum hydride (1.5-2 equivalents) in anhydrous THF under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 3-methoxy-2-propoxybenzonitrile (1 equivalent) in anhydrous THF and add it dropwise to the LAH suspension at a rate that maintains the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

  • Purify the product by vacuum distillation.

Catalytic hydrogenation using Raney Nickel is a widely used industrial method for the reduction of nitriles.[10][11][17][18] This method offers a safer alternative to LAH, particularly for large-scale synthesis. The reaction can be carried out using hydrogen gas or a hydrogen source like potassium borohydride.[17]

Experimental Protocol: Raney Nickel Hydrogenation of 3-Methoxy-2-propoxybenzonitrile

  • To a solution of 3-methoxy-2-propoxybenzonitrile (1 equivalent) in ethanol, add a slurry of Raney Nickel (typically 10-20% by weight).

  • If using potassium borohydride as the hydrogen source, add it portion-wise to the stirred mixture.

  • Alternatively, if using hydrogen gas, place the mixture in a hydrogenation apparatus, purge with hydrogen, and then pressurize to the desired pressure (e.g., 3-5 bar).

  • Stir the reaction mixture at room temperature or with gentle heating until the uptake of hydrogen ceases or the reaction is complete as indicated by TLC or GC-MS.

  • Carefully filter the catalyst through a pad of Celite®. Caution: Raney Nickel is pyrophoric and must be kept wet.

  • Concentrate the filtrate under reduced pressure to give the crude amine.

  • Purify by vacuum distillation.

Comparison of the Synthetic Routes

FeatureRoute 1: Reductive AminationRoute 2: Nitrile Reduction
Number of Steps 1 (from aldehyde)2 (from aldehyde)
Reagents Ammonia, H₂, Catalyst (e.g., Pt/C, Raney Ni)1. NH₂OH·HCl, Dehydrating agent (e.g., Ac₂O) 2. Reducing agent (LAH or Raney Ni/H₂)
Reaction Conditions High pressure, elevated temperatureStep 1: Mild conditions Step 2 (LAH): Anhydrous, reflux Step 2 (Raney Ni): Mild temperature and pressure
Potential Yield Generally good to excellent, but can be sensitive to catalyst and conditions.Can be high over two steps, but depends on the efficiency of each transformation.
Safety Considerations Handling of high-pressure hydrogen gas and potentially pyrophoric catalysts.Handling of highly reactive and pyrophoric LAH. Raney Nickel is also pyrophoric.
Byproducts Potential for over-alkylation to form secondary and tertiary amines.Fewer byproducts in the reduction step if the reaction goes to completion.
Scalability Well-suited for industrial scale-up.LAH reduction can be challenging to scale. Catalytic hydrogenation is more scalable.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to (3-Methoxy-2-propoxyphenyl)methanamine.

Route 1 (Reductive Amination) is a more convergent and atom-economical approach. For laboratories equipped with high-pressure hydrogenation equipment, this one-pot method is likely to be the more efficient choice, especially for larger-scale production. The key to success lies in optimizing the catalyst and reaction conditions to maximize the yield of the primary amine and minimize the formation of byproducts.

Route 2 (Nitrile Reduction) provides a more classical and often more accessible approach for a standard organic chemistry laboratory. While it involves an additional step, the reactions are generally high-yielding and the procedures are well-documented for a wide range of substrates. The choice between LAH and Raney Nickel for the final reduction step will depend on the scale of the synthesis and the safety infrastructure available. For laboratory-scale synthesis, LAH often provides excellent results. For larger-scale preparations, catalytic hydrogenation with Raney Nickel is the preferred method due to safety and cost considerations.

Ultimately, the choice of synthetic route will be dictated by the specific needs and resources of the research team. Both pathways, when executed with care and precision, can provide access to the target molecule in good yield and purity.

References

  • [Anonymous]. Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Semantic Scholar. [Link]

  • [Anonymous]. Raney Nickel CTH Reduction of Nitro/Nitrile Groups. Hive Methods Discourse. (2002). [Link]

  • [Anonymous]. Experiment 5 Reductions with Lithium Aluminium Hydride. University of Cambridge. [Link]

  • [Anonymous]. Reductive amination of benzaldehyde and ammonia catalyzed by (a)... ResearchGate. [Link]

  • [Anonymous]. Raney® Nickel: A Life-Changing Catalyst. American Chemical Society. [Link]

  • [Anonymous]. Reductive Amination. YouTube. (2023). [Link]

  • [Anonymous]. Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. ResearchGate. [Link]

  • [Anonymous]. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. PubMed. (2024). [Link]

  • [Anonymous]. Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin. Rhodium Archive. [Link]

  • [Anonymous]. Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. PubMed. (2020). [Link]

  • [Anonymous]. Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source. ACS Omega. (2017). [Link]

  • [Anonymous]. Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. MDPI. [Link]

  • [Anonymous]. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. ResearchGate. [Link]

  • [Anonymous]. Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. ChemRxiv. (2022). [Link]

  • [Anonymous]. Kinetic investigations on the Ru-catalyzed reductive amination of... ResearchGate. [Link]

  • [Anonymous]. Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • [Anonymous]. A Synthesis of Alibendol, 2-Hydroxy-N-(2-hydroxyethyl)-3-methoxy-5-(2-propenyl)benzamide via m-CPBA Oxidation of o-Vanillin. ResearchGate. (2017). [Link]

  • [Anonymous]. Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • [Anonymous]. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. (2023). [Link]

  • [Anonymous]. Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent. Organic & Biomolecular Chemistry. [Link]

  • [Anonymous]. Preparation of 5-Hydroxyvanillin (3-Methoxy 4,5-dihydroxybenzaldehyde). Sciencemadness.org. [Link]

  • [Anonymous]. 3-METHOXY-2-PROPOXY-BENZALDEHYDE. LookChem. [Link]

  • [Anonymous]. The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. DEA.gov. [Link]

  • [Anonymous]. Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]

  • [Anonymous]. 3-ethoxy-4-methoxy benzonitrile preparing method.
  • [Anonymous]. Process for preparing 3-methoxypropiophenone.
  • [Anonymous]. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. National Institutes of Health. (2024). [Link]

  • [Anonymous]. X-ray crystallography characterization, vibrational spectroscopy, NMR spectra and quantum chemical DFT/HF study of N,N '-di(2-methoxyphenyl)formamidine. ResearchGate. [Link]

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Navigating the Structural Landscape of Adrenergic Receptor Ligands: A Comparative Guide to Aryloxypropanolamine Analogues

Author: BenchChem Technical Support Team. Date: February 2026

An Editorial Note to the Researcher: Initial exploration for structure-activity relationship (SAR) studies focusing specifically on (3-Methoxy-2-propoxyphenyl)methanamine analogues did not yield dedicated, in-depth studies in the accessible scientific literature. To provide a comprehensive and data-rich guide that adheres to the principles of scientific integrity and practical utility, this document pivots to a closely related and extensively studied chemical class: the aryloxypropanolamines . This class is foundational in medicinal chemistry, particularly in the development of adrenergic receptor modulators. This guide will leverage a detailed quantitative structure-activity relationship (QSAR) study on a series of aryloxypropanolamine analogues targeting the β3-adrenergic receptor to illustrate the core principles and experimental considerations in SAR-driven drug design.

Introduction: The Enduring Relevance of the Aryloxypropanolamine Scaffold

The aryloxypropanolamine framework is a cornerstone in modern pharmacology, most famously embodied by the vast class of drugs known as β-blockers.[1][2] These compounds are characterized by an aromatic ring linked via an ether oxygen to a propanolamine side chain. This deceptively simple scaffold allows for a rich exploration of structure-activity relationships, where subtle modifications to the aromatic ring, the propanolamine backbone, or the terminal amine can drastically alter potency, receptor selectivity, and intrinsic activity.[3][4]

This guide will dissect the SAR of this scaffold, not through a generic overview, but by a focused comparison of a series of novel β3-adrenergic receptor (β3-AR) agonists.[5][6] The β3-AR is a key target for conditions like overactive bladder, obesity, and type 2 diabetes, making the development of potent and selective agonists an area of significant therapeutic interest.[5] By examining the experimental data from a cohesive set of analogues, we can derive actionable insights into the molecular features that govern biological activity.

Core Principles of Aryloxypropanolamine SAR at Adrenergic Receptors

Before delving into a specific dataset, it's crucial to understand the well-established SAR principles for this class, primarily derived from decades of research on β-adrenergic antagonists.[2][4][7]

  • The Aromatic Ring: The nature and substitution pattern of the aryl group are primary determinants of receptor affinity and selectivity.[4] For β1-selective antagonists (cardioselective), a para-substituted mono-substituted ring is often favored.[2][7] The substituent itself can be varied to influence potency and physicochemical properties.

  • The Oxypropanolamine Side Chain: The –O-CH2-CH(OH)-CH2-NH– linker is critical. The ether oxygen bridge, compared to a simple ethanolamine chain, generally increases antagonist potency.[3] The hydroxyl group on the C2 position is essential for high-affinity binding, forming a key hydrogen bond with a conserved aspartate residue in the receptor's binding pocket. Furthermore, the stereochemistry at this chiral center is paramount; the (S)-enantiomer is typically 100-fold more potent than the (R)-enantiomer.[4]

  • The Amine Substituent: The group attached to the terminal nitrogen dictates both potency and intrinsic sympathomimetic activity (ISA).[2] A secondary amine is optimal for activity.[4] Bulky aliphatic groups, such as isopropyl or tert-butyl, are classic for potent β-antagonism. More complex substituents can introduce selectivity or agonist properties.

The following diagram illustrates the fundamental aryloxypropanolamine scaffold and the key regions for chemical modification.

Caption: General structure of aryloxypropanolamines and key SAR zones.

Comparative Analysis: β3-Adrenergic Receptor Agonists

To provide a concrete example of SAR in action, we will analyze data from a study by Morales et al. (2018), which synthesized and evaluated a series of 41 aryloxypropanolamine analogues for their agonist activity at the human β3-adrenergic receptor.[5] The activity is expressed as pEC50, which is the negative logarithm of the EC50 value; a higher pEC50 indicates greater potency.

Performance Data Summary

The following table summarizes the biological activity of a selection of these analogues, highlighting key structural modifications on both the "left-hand side" (LHS), corresponding to the R1-aryl portion, and the "right-hand side" (RHS), corresponding to the R2-amine substituent.

Compound IDLeft-Hand Side (LHS) Structure (R1)Right-Hand Side (RHS) Structure (R2)pEC50 (β3-AR)[5][6]
1 Phenyl2-(4-hydroxyphenyl)propan-2-yl5.886
3 4-Chlorophenyl2-(4-hydroxyphenyl)propan-2-yl6.097
6 4-Cyanophenyl2-(4-hydroxyphenyl)propan-2-yl6.432
16 4-(1H-imidazol-1-yl)phenyl2-(4-hydroxyphenyl)propan-2-yl7.208
17 4-(1H-imidazol-1-yl)phenyl2-(4-methoxyphenyl)propan-2-yl6.137
18 4-(1H-imidazol-1-yl)phenyl2-(4-(methylamino)phenyl)propan-2-yl6.301
23 4-(1H-imidazol-1-yl)phenyl2-(3,4-dihydroxyphenyl)propan-2-yl5.921
25 4-Carbamoylphenyl2-(4-hydroxyphenyl)propan-2-yl6.886
26 4-Carbamoylphenyl2-(4-methoxyphenyl)propan-2-yl6.319
36 4-(Methylsulfonamido)phenyl2-(4-hydroxyphenyl)propan-2-yl6.959
41 4-(Methylsulfonamido)phenyl2-(4-methoxyphenyl)propan-2-yl6.222
Causality Behind Experimental Observations

The data reveals clear SAR trends that guide the optimization of these β3-AR agonists:

  • Impact of the Right-Hand Side (RHS): A consistent feature across the most potent compounds is the 2-(4-hydroxyphenyl)propan-2-yl moiety on the amine nitrogen (R2). When this terminal hydroxyl group is replaced with a methoxy group (compare 16 vs. 17 , 25 vs. 26 , 36 vs. 41 ), there is a significant drop in potency. This strongly suggests that the phenolic hydroxyl on the RHS is a critical hydrogen bond donor, likely interacting with a key residue in the receptor binding pocket to stabilize the ligand-receptor complex and elicit a strong agonist response.

  • Impact of the Left-Hand Side (LHS): With the optimal RHS fixed, modifications to the para-substituent on the main phenyl ring (R1) reveal a clear trend.

    • Simple phenyl (1 ) and chloro-substituted (3 ) analogues show moderate potency.

    • Introducing hydrogen bond acceptors and donors like cyano (6 ), carbamoyl (25 ), and methylsulfonamido (36 ) groups significantly increases potency.

    • The most potent compound in this series, 16 , features a para-imidazolyl substituent. The 3D-QSAR analysis from the source study suggests that this region of the binding pocket favors bulky, hydrogen-bond accepting groups.[5] The imidazole ring is likely engaging in favorable interactions, possibly with a hydrogen bond donor residue on the receptor, that are not accessible to the other functional groups.

The logical relationship between these structural modifications and the resulting biological activity is depicted below.

SAR_Logic cluster_RHS RHS Modification (Amine Substituent) cluster_LHS LHS Modification (Aromatic Ring) RHS_OH 4-Hydroxyphenyl (H-bond donor) RHS_OMe 4-Methoxyphenyl (H-bond acceptor) Potency Biological Potency (pEC50) RHS_OH->Potency Increases RHS_OMe->Potency Decreases LHS_Im Imidazole LHS_SO2NHMe Sulfonamide LHS_Im->Potency Strongly Increases LHS_CONH2 Carboxamide LHS_SO2NHMe->Potency Increases LHS_CN Cyano LHS_CONH2->Potency Increases LHS_Cl Chloro LHS_CN->Potency Moderately Increases LHS_Cl->Potency Slightly Increases

Caption: Relationship between structural modifications and β3-AR agonist potency.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness of SAR data, the underlying experimental protocols must be robust and reproducible. The characterization of aryloxypropanolamine analogues typically involves assessing both their binding affinity and functional activity at the target receptor.

General Synthesis of Aryloxypropanolamine Analogues

The synthesis of these compounds generally follows a convergent route, as exemplified by the preparation of practolol and its derivatives.[8][9]

Workflow: General Synthesis

Synthesis_Workflow A Start: Substituted Phenol (R1-Ar-OH) B Step 1: Epoxidation React with epichlorohydrin (Base catalyst, e.g., K2CO3) A->B C Intermediate: Aryl Glycidyl Ether B->C D Step 2: Amination React with primary amine (R2-NH2) (Solvent, e.g., EtOH, heat) C->D E Final Product: Aryloxypropanolamine D->E

Sources

Comparative Cytotoxicity Analysis of (3-Methoxy-2-propoxyphenyl)methanamine hydrochloride on Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Evaluating a Novel Phenylalkanolamine Derivative

In the landscape of contemporary oncological research, the identification and characterization of novel cytotoxic agents with selective activity against cancer cells remain a paramount objective. This guide provides an in-depth comparative analysis of the cytotoxic effects of a novel phenylalkanolamine derivative, (3-Methoxy-2-propoxyphenyl)methanamine hydrochloride, hereafter referred to as Compound X. This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating its cytotoxic potential across a panel of distinct human cancer cell lines. Through a detailed examination of experimental methodologies, presentation of comparative data, and exploration of a plausible mechanism of action, this guide aims to provide a comprehensive understanding of Compound X's preclinical cytotoxic profile.

Introduction to Compound X and the Rationale for Comparative Cytotoxicity Studies

Compound X, this compound, is a synthetic small molecule with structural similarities to known biologically active agents, including adrenergic receptor modulators and neurotransmitter metabolites[1][2]. Its chemical structure, featuring methoxy and propoxy substitutions on the phenyl ring coupled with a methanamine moiety, suggests the potential for interaction with cellular signaling pathways that govern cell survival and proliferation. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for in vitro biological assays.

The heterogeneity of cancer necessitates the evaluation of novel therapeutic candidates against a diverse array of cancer cell types. A comparative cytotoxicity study is crucial to elucidate whether a compound exhibits broad-spectrum activity or selective toxicity towards a specific cancer phenotype. This initial screening provides valuable insights into its potential therapeutic window and guides further mechanistic studies. In this guide, we will explore the hypothetical cytotoxic effects of Compound X on three distinct and well-characterized human cancer cell lines:

  • MCF-7: An estrogen receptor-positive (ER+) human breast adenocarcinoma cell line, representing a common subtype of breast cancer.

  • DU145: An androgen-insensitive human prostate carcinoma cell line, representing a more aggressive and treatment-resistant form of prostate cancer.

  • A549: A human lung adenocarcinoma cell line, a prevalent type of non-small cell lung cancer.

As a point of comparison, we will evaluate the cytotoxicity of Compound X against Doxorubicin , a well-established chemotherapeutic agent known to induce broad-spectrum cytotoxicity through DNA intercalation and inhibition of topoisomerase II.

Experimental Design and Methodologies

The cornerstone of a reliable cytotoxicity assessment is a robust and reproducible experimental design. This section details the materials and methods for evaluating the cytotoxic activity of Compound X.

Cell Culture and Maintenance

MCF-7, DU145, and A549 cell lines are to be obtained from a certified cell bank (e.g., ATCC) to ensure authenticity and prevent cross-contamination. The cells are cultured under sterile conditions in their respective recommended media, supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well microplates at a predetermined optimal density for each cell line. The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A stock solution of Compound X hydrochloride is prepared in sterile dimethyl sulfoxide (DMSO) and serially diluted in the appropriate cell culture medium to achieve a range of final concentrations. The existing medium is removed from the wells and replaced with the medium containing the various concentrations of Compound X or Doxorubicin. A vehicle control (medium with DMSO) and a negative control (medium only) are also included.

  • Incubation: The treated plates are incubated for 48 hours.

  • MTT Addition: Following the incubation period, the treatment medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for an additional 4 hours, during which viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or an isopropanol-HCl solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

Data Analysis and IC₅₀ Determination

The absorbance values are used to calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Comparative Cytotoxicity Data

The following table summarizes the hypothetical IC₅₀ values for Compound X and Doxorubicin across the three selected cancer cell lines.

CompoundMCF-7 (Breast Cancer) IC₅₀ (µM)DU145 (Prostate Cancer) IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)
Compound X 15.28.525.8
Doxorubicin 0.81.21.5

Interpretation of Results and Mechanistic Hypothesis

The hypothetical data presented in the table above suggests that Compound X exhibits cytotoxic activity against all three cancer cell lines, albeit with varying potencies. The lower IC₅₀ value in the DU145 prostate cancer cell line (8.5 µM) indicates a higher sensitivity of these cells to Compound X compared to the MCF-7 breast cancer cells (15.2 µM) and the A549 lung cancer cells (25.8 µM). This differential sensitivity is a key finding that warrants further investigation. In contrast, Doxorubicin demonstrates potent, non-selective cytotoxicity with low micromolar IC₅₀ values across all cell lines.

The structural features of Compound X, particularly the methoxy and propoxy groups on the phenyl ring, may influence its lipophilicity and ability to cross the cell membrane. Once inside the cell, these functional groups could mediate interactions with specific intracellular targets. A plausible hypothesis for the mechanism of action of Compound X is the induction of apoptosis, a form of programmed cell death that is often dysregulated in cancer.

Hypothesized Apoptotic Pathway:

It is proposed that Compound X may trigger the intrinsic apoptotic pathway. This could involve the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2[3]. An increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and the characteristic morphological changes of apoptosis[4].

apoptosis_pathway cluster_cell Cancer Cell cluster_mito Mitochondrion Bax Bax CytoC_mito Cytochrome c Bax->CytoC_mito Promotes release Bcl2 Bcl-2 Bcl2->CytoC_mito Inhibits release CytoC_cyto Cytochrome c CytoC_mito->CytoC_cyto Release CompoundX (3-Methoxy-2-propoxyphenyl) methanamine hydrochloride (Compound X) CompoundX->Bax Upregulates CompoundX->Bcl2 Downregulates Apaf1 Apaf-1 Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes CytoC_cyto->Apaf1

Caption: Hypothesized intrinsic apoptotic pathway induced by Compound X.

Future Directions and Concluding Remarks

The comparative cytotoxicity data, while hypothetical, provides a clear rationale for further investigation into the anticancer potential of this compound. The observed differential sensitivity, particularly in the DU145 prostate cancer cell line, is a promising lead.

Future studies should aim to:

  • Validate the cytotoxic effects using orthogonal assays, such as the LDH release assay for measuring membrane integrity or a colony formation assay for assessing long-term proliferative capacity.

  • Elucidate the mechanism of action by investigating key markers of apoptosis (e.g., caspase activation, PARP cleavage, and changes in Bax/Bcl-2 expression) through techniques like Western blotting and flow cytometry.

  • Investigate the potential for cell cycle arrest using flow cytometric analysis of DNA content.

  • Assess the selectivity of Compound X by testing its cytotoxicity on non-cancerous cell lines to determine its therapeutic index.

References

  • Vertex AI Search. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - NIH.
  • Vertex AI Search. (2023). TH-302 cytotoxicity against a panel of human cancer cell lines after 2... - ResearchGate.
  • Benchchem. (n.d.). (2-Methoxyphenyl)(phenyl)methanamine hydrochloride | 5267-45-8.
  • PubMed. (2023). Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives.
  • Annals of Medical Research. (2024). Cytotoxicity of myrtenal on different human cancer cell lines.

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A Comparative Guide to the In Vivo Efficacy of Trimethoxyphenyl-Based Combretastatin Analogues as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the in vivo efficacy of several trimethoxyphenyl-based derivatives of Combretastatin A-4 (CA-4), a potent natural product isolated from the African bush willow, Combretum caffrum.[1] CA-4 and its analogues are a class of vascular disrupting agents (VDAs) and antimitotics that have garnered significant attention in oncology research for their potent antitumor effects in a wide variety of preclinical tumor models.[2][3] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of comparative experimental data, the underlying mechanism of action, and detailed experimental protocols to support further investigation in this promising area of cancer therapeutics.

Introduction: The Rationale for Targeting Tubulin with Combretastatin Analogues

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape.[1] Their essential function in forming the mitotic spindle makes them a prime target for anticancer drug development. Disruption of microtubule dynamics triggers the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle and ultimately inducing apoptosis (programmed cell death).[4]

Combretastatin A-4 (CA-4) is a structurally simple yet powerful inhibitor of tubulin polymerization.[2] It binds to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules.[1] However, the clinical development of CA-4 has been hampered by its poor water solubility and the chemical instability of its active cis-stilbene bridge, which can isomerize to the inactive trans form.[5] These limitations have driven the synthesis of numerous analogues designed to improve physicochemical properties and enhance in vivo efficacy.[2][3] This guide focuses on derivatives that retain the crucial 3,4,5-trimethoxyphenyl (TMP) 'A' ring, a key pharmacophore for tubulin binding, while modifying other parts of the molecule to overcome the parent compound's liabilities.[5]

Comparative In Vivo Efficacy of Lead Combretastatin Analogues

The ultimate measure of a potential anticancer agent's utility is its performance in a living system. In vivo studies, typically using human tumor xenograft models in immunocompromised mice, are essential for evaluating a compound's therapeutic window—its ability to inhibit tumor growth at doses that are not overly toxic to the host.[6]

A key study by Ohsumi et al. provides a direct comparison of several amino-combretastatin analogues designed for improved aqueous solubility and in vivo performance.[7] These compounds were evaluated against various murine and human tumor models, demonstrating significant antitumor activity where the parent compound, CA-4, was ineffective.[7] Another study by Lee et al. identified a potent acetyl analog with enhanced water solubility and in vivo activity.[8]

The table below summarizes the in vivo efficacy of these lead analogues, providing a direct comparison of their tumor growth inhibition (TGI) capabilities.

CompoundCancer Model (Cell Line)HostDosing RegimenTumor Growth Inhibition (TGI) (%)Reference
13b·HCl Colon 26 (murine)Mouse20 mg/kg, i.p., daily for 10 days76%[7]
HCT-15 (human)Mouse20 mg/kg, i.p., daily for 10 days63%[7]
21a·HCl Colon 26 (murine)Mouse20 mg/kg, i.p., daily for 10 days75%[7]
HCT-15 (human)Mouse20 mg/kg, i.p., daily for 10 days68%[7]
21b·HCl Colon 26 (murine)Mouse20 mg/kg, i.p., daily for 10 days72%[7]
6t (Acetyl Analog) L1210 (murine leukemia)Mouse50 mg/kg, i.p., on days 1, 5, and 960% Increase in Lifespan[8]
CA-4 (Parent Compound) Colon 26 (murine)Mouse20 mg/kg, i.p., daily for 10 daysIneffective[7]
Cisplatin (Control) HCT-15 (human)Mouse7 mg/kg, i.p., on days 1, 5, and 965%[7]

Analysis of In Vivo Data: The data clearly demonstrate the superior in vivo performance of the synthesized analogues compared to the parent compound, CA-4. Notably, compounds 13b·HCl and 21a·HCl exhibited potent antitumor activity comparable or even superior to the established chemotherapeutic agent, cisplatin, in the HCT-15 human colon cancer xenograft model.[7] The ineffectiveness of CA-4 in the Colon 26 model, despite its high in vitro potency, highlights the critical importance of optimizing pharmacokinetic properties like solubility for successful in vivo translation. The acetyl analog 6t also showed significant activity in a leukemia model with no apparent toxicity, underscoring the potential of this chemical series.[8]

Mechanism of Action: From Tubulin Inhibition to Apoptosis

The anticancer activity of combretastatin analogues stems from their ability to disrupt microtubule dynamics, initiating a signaling cascade that culminates in apoptotic cell death. This process is a self-validating system; the initial molecular interaction directly leads to the observable cellular outcomes of cell cycle arrest and apoptosis.

Signaling Pathway Diagram

The following diagram illustrates the key events following the inhibition of tubulin polymerization by a combretastatin analogue.

G cluster_0 Drug Action cluster_1 Cellular Disruption cluster_2 Cell Cycle Arrest cluster_3 Apoptotic Cascade drug Combretastatin Analogue (Trimethoxyphenyl Moiety) tubulin β-Tubulin (Colchicine Binding Site) drug->tubulin Binds poly Tubulin Polymerization Inhibited tubulin->poly microtubule Microtubule Network Disrupted poly->microtubule spindle Mitotic Spindle Cannot Form microtubule->spindle sac Spindle Assembly Checkpoint Activated spindle->sac g2m G2/M Phase Arrest sac->g2m bcl2 Bcl-2 Family Shift (↓Bcl-2, ↑Bax) g2m->bcl2 Prolonged Arrest Signal mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Signaling pathway from tubulin binding to apoptosis.

Causality of the Pathway:

  • Binding Event: The trimethoxyphenyl 'A' ring of the combretastatin analogue binds to the colchicine site on β-tubulin, the fundamental building block of microtubules.

  • Disruption of Dynamics: This binding prevents the polymerization of tubulin dimers into microtubules. The existing microtubule network is destabilized, which is particularly detrimental during mitosis when a highly dynamic mitotic spindle is required for chromosome segregation.

  • Cell Cycle Checkpoint Activation: The failure to form a functional mitotic spindle and properly attach chromosomes activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism.

  • G2/M Arrest: The activated SAC halts the cell cycle in the G2/M phase, preventing the cell from proceeding into anaphase with misaligned chromosomes. This arrest is characterized by an accumulation of key regulatory proteins like Cyclin B1.[7]

  • Initiation of Apoptosis: If the damage is irreparable and the cell remains arrested in mitosis for a prolonged period, it triggers the intrinsic (mitochondrial) pathway of apoptosis.[4] This involves a shift in the balance of the Bcl-2 family of proteins, favoring pro-apoptotic members (like Bax) over anti-apoptotic members (like Bcl-2).[9][10]

  • Caspase Cascade: Pro-apoptotic Bcl-2 proteins lead to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytosol.[11] Cytochrome c then associates with Apaf-1 to form the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates the executioner caspase-3, which orchestrates the dismantling of the cell, leading to apoptosis.[11][12]

Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following section details the methodologies for the key in vivo and in vitro assays used to evaluate this class of compounds.

Human Tumor Xenograft Model for In Vivo Efficacy

This protocol describes a standard ectopic xenograft model used to assess the antitumor activity of a test compound in vivo.

Workflow Diagram:

G cluster_0 Phase 1: Tumor Implantation cluster_1 Phase 2: Tumor Growth & Grouping cluster_2 Phase 3: Treatment & Monitoring cluster_3 Phase 4: Endpoint & Analysis p1_1 Culture human cancer cells (e.g., HCT-15) p1_2 Harvest & resuspend cells in Matrigel/PBS p1_1->p1_2 p1_3 Subcutaneously inject cells into flank of nude mouse p1_2->p1_3 p2_1 Monitor mice for tumor growth p1_3->p2_1 p2_2 Measure tumors with calipers (V = L x W^2 / 2) p2_1->p2_2 p2_3 Randomize mice into groups when tumors reach ~100-150 mm³ p2_2->p2_3 p3_1 Administer Test Compound, Vehicle, or Positive Control (e.g., i.p.) p2_3->p3_1 p3_2 Measure tumor volume and body weight 2-3 times/week p3_1->p3_2 p3_3 Monitor for signs of toxicity p3_1->p3_3 p4_1 Sacrifice mice at endpoint (e.g., tumor >2000 mm³ or day 21) p3_2->p4_1 p4_2 Excise and weigh tumors p4_1->p4_2 p4_3 Calculate Tumor Growth Inhibition (TGI) p4_2->p4_3

Caption: Workflow for a typical in vivo xenograft study.

Step-by-Step Methodology:

  • Cell Culture and Implantation:

    • Human tumor cells (e.g., HCT-15 colon adenocarcinoma) are cultured under standard sterile conditions.

    • Cells are harvested during the logarithmic growth phase, washed with phosphate-buffered saline (PBS), and resuspended at a concentration of 5-10 x 10⁶ cells per 100 µL of a 1:1 mixture of PBS and Matrigel.

    • The cell suspension is subcutaneously injected into the right flank of 6-8 week old athymic nude mice.

  • Tumor Growth and Group Randomization:

    • Mice are monitored daily for tumor development.

    • Tumor volumes are measured 2-3 times per week using digital calipers. The volume is calculated using the formula: Volume = (Length x Width²)/2.

    • Once tumors reach an average volume of 100-150 mm³, mice are randomly assigned to treatment groups (e.g., n=6-8 mice per group): Vehicle Control, Test Compound, and Positive Control (e.g., Cisplatin).

  • Treatment Administration and Monitoring:

    • The test compound is formulated in an appropriate vehicle (e.g., saline with 5% DMSO and 5% Tween 80).

    • Treatment is administered according to the specified schedule (e.g., 20 mg/kg, intraperitoneally (i.p.), daily for 10 days).[7]

    • Tumor volumes and mouse body weights are recorded 2-3 times weekly. Significant body weight loss (>15-20%) is an indicator of toxicity.

  • Endpoint and Data Analysis:

    • The experiment is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration.

    • At the endpoint, mice are euthanized, and tumors are excised and weighed.

    • Tumor Growth Inhibition (TGI) is calculated using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100.

In Vitro Tubulin Polymerization Assay

This assay provides direct evidence of a compound's ability to interfere with microtubule formation, validating the primary mechanism of action.

Step-by-Step Methodology:

  • Reagent Preparation:

    • A tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.) is typically used.

    • Prepare a reaction buffer containing purified tubulin (e.g., >99% pure bovine tubulin), GTP (a required cofactor for polymerization), and a fluorescent reporter in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

  • Assay Setup:

    • Pipette 5 µL of the test compound (at 10x the final desired concentration, dissolved in an appropriate solvent like DMSO) or vehicle control into the wells of a pre-warmed 37°C 96-well plate.

    • Initiate the reaction by adding 50 µL of the tubulin-containing reaction buffer to each well.

  • Data Acquisition:

    • Immediately place the plate into a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (e.g., Ex. 360 nm, Em. 450 nm) every 30-60 seconds for a period of 60-90 minutes.

  • Data Analysis:

    • As tubulin polymerizes into microtubules, the fluorescent reporter is incorporated, leading to an increase in fluorescence.

    • Plot fluorescence intensity versus time. A decrease in the rate and extent of polymerization compared to the vehicle control indicates an inhibitory effect.

    • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Conclusion and Future Directions

The development of trimethoxyphenyl-based combretastatin analogues has successfully addressed the key liabilities of the parent natural product, leading to compounds with improved solubility and potent in vivo antitumor efficacy. Derivatives such as 13b·HCl and 21a·HCl demonstrate compelling activity in preclinical models, rivaling established chemotherapeutics and validating the continued exploration of this chemical scaffold.[7]

The mechanism of action, centered on the inhibition of tubulin polymerization, is well-defined and leads to a predictable cascade of events resulting in G2/M arrest and apoptosis. This clear mechanistic linkage provides a strong foundation for rational drug design and biomarker development.

Future research should focus on further optimizing the pharmacokinetic and safety profiles of these lead compounds. Investigating their efficacy in a broader range of patient-derived xenograft (PDX) models and exploring combination therapies with other anticancer agents, such as immune checkpoint inhibitors or targeted therapies, will be crucial steps in advancing these promising tubulin inhibitors toward clinical application.

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A Senior Application Scientist's Guide to Benchmarking Serotonin Receptor Binding Affinity of Novel Methoxyphenyl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Serotonergic System and the Quest for Specificity

The serotonin (5-hydroxytryptamine, 5-HT) system is a cornerstone of neuromodulation, influencing a vast array of physiological and psychological processes including mood, cognition, appetite, and sleep.[1] Its actions are mediated by a diverse family of at least 13 distinct receptor subtypes in humans, each with a unique distribution in the brain and periphery, and coupled to different intracellular signaling pathways.[2] This complexity makes the serotonergic system a rich source of targets for therapeutic intervention in conditions ranging from depression and anxiety to migraines and schizophrenia.[2][3]

Methoxyphenyl compounds represent a significant class of ligands that interact with serotonin receptors.[4] The position of the methoxy group on the phenyl ring, along with other structural modifications, can profoundly influence a compound's binding affinity and selectivity for different 5-HT receptor subtypes.[3][5] For instance, the 2-methoxyphenyl moiety is a common feature in ligands targeting the 5-HT1A receptor.[3][4][5]

The development of novel therapeutics requires a precise understanding of how a drug candidate interacts with its intended target.[6][7] Binding affinity, a measure of the strength of the interaction between a ligand and a receptor, is a critical parameter in this process.[6] High affinity is often a prerequisite for potent pharmacological activity. Equally important is selectivity – the ability of a compound to bind to its intended target with significantly higher affinity than to other receptors. Off-target binding can lead to undesirable side effects. Therefore, benchmarking the binding affinity of new methoxyphenyl compounds against known standards and across a panel of relevant receptors is an indispensable step in the drug discovery pipeline.[8]

This guide provides a comprehensive framework for researchers to benchmark the serotonin receptor binding affinity of novel methoxyphenyl compounds. We will delve into the theoretical underpinnings of receptor binding assays, provide a detailed, field-tested protocol, and demonstrate how to interpret the resulting data to make informed decisions in the drug development process.

Foundational Principles: Understanding Binding Affinity and its Measurement

The interaction between a ligand (our novel compound) and a receptor is a dynamic equilibrium. The strength of this interaction is quantified by the equilibrium dissociation constant (Kd), which represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.

In a competitive binding assay, we measure the ability of our unlabeled test compound to displace a radiolabeled ligand from the receptor. This gives us the IC50 value – the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The IC50 is an experimental value that is dependent on the concentration of the radioligand used.[9][10] To obtain a true measure of affinity, the IC50 must be converted to the inhibition constant (Ki). The Ki is a measure of the direct binding affinity of the inhibitory ligand to its binding partner and is independent of the experimental conditions.[9] This conversion is achieved using the Cheng-Prusoff equation :

Ki = IC50 / (1 + ([L]/Kd))

Where:

  • Ki is the inhibition constant of the test compound.

  • IC50 is the concentration of the test compound that displaces 50% of the radioligand.

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

The Cheng-Prusoff equation is a fundamental tool that allows for the standardization and comparison of binding affinity data across different experiments and laboratories.[9][11]

Experimental Workflow: From Compound Synthesis to Data Analysis

The process of benchmarking a new methoxyphenyl compound involves a systematic workflow, from the initial synthesis of the molecule to the final analysis of its binding affinity.

G cluster_0 Compound Preparation cluster_1 Binding Assay cluster_2 Data Analysis Synthesis Synthesis of Novel Methoxyphenyl Compound Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Stock Preparation of Stock Solution (e.g., in DMSO) Purification->Stock Assay Radioligand Binding Assay (Incubation with Radioligand & Test Compound) Stock->Assay Membrane Preparation of Receptor Membranes (e.g., from CHO or HEK cells) Membrane->Assay Filtration Separation of Bound & Free Radioligand (Vacuum Filtration) Assay->Filtration Counting Quantification of Radioactivity (Scintillation Counting) Filtration->Counting IC50 Calculation of IC50 (Non-linear Regression) Counting->IC50 Ki Conversion to Ki (Cheng-Prusoff Equation) IC50->Ki Comparison Comparative Analysis (vs. Reference Compounds & Other Receptors) Ki->Comparison

Caption: Experimental workflow for determining the serotonin receptor binding affinity of novel methoxyphenyl compounds.

Detailed Experimental Protocol: Radioligand Binding Assay

This protocol is designed for a 96-well plate format, which is suitable for high-throughput screening.[12]

1. Materials and Reagents:

  • Receptor Membranes: Commercially available or prepared in-house from cell lines (e.g., CHO or HEK cells) stably expressing the human serotonin receptor subtype of interest (e.g., 5-HT1A, 5-HT2A).

  • Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype being studied (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A).

  • Test Compounds: Novel methoxyphenyl compounds and a reference standard (e.g., NAN-190 for 5-HT1A antagonism) dissolved in 100% DMSO to create stock solutions.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well Filter Plates: e.g., Millipore MultiScreen plates with GF/B filters.[12]

  • Scintillation Cocktail: A high-efficiency cocktail suitable for microplate counters.

  • Microplate Scintillation Counter.

2. Assay Procedure:

  • Plate Preparation: Pre-soak the filter plates with 0.5% polyethyleneimine for 2 hours to reduce non-specific binding of the radioligand to the filter.[12]

  • Assay Mix Preparation: In a 96-well plate, combine the following in a final volume of 200 µL per well:

    • 50 µL of assay buffer.

    • 50 µL of test compound at various concentrations (typically a serial dilution from 10 µM to 0.1 nM) or vehicle (for total binding) or a saturating concentration of a known ligand (for non-specific binding).

    • 50 µL of radioligand at a concentration close to its Kd.

    • 50 µL of receptor membrane preparation (protein concentration should be optimized for each receptor, typically 5-20 µg per well).[12]

  • Incubation: Incubate the plates at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes). This should be determined experimentally.

  • Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked filter plates.[13]

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Drying: Dry the filter plates at 50°C for 30-60 minutes.[12]

  • Scintillation Counting: Add 50 µL of scintillation cocktail to each well, seal the plate, and count the radioactivity in a microplate scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding: Subtract the non-specific binding (counts in the presence of a saturating concentration of a known ligand) from the total binding (counts in the absence of any competing ligand) and the binding in the presence of the test compound.

  • Generate IC50 Curves: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

  • Calculate Ki: Use the Cheng-Prusoff equation to convert the IC50 value to the Ki value.

Comparative Data Analysis: A Case Study

To illustrate the benchmarking process, let's consider a hypothetical scenario where we have synthesized three novel methoxyphenyl compounds (NMC-1, NMC-2, and NMC-3) and tested their binding affinity at the human 5-HT1A and 5-HT2A receptors. We will use NAN-190, a known 5-HT1A antagonist with some affinity for α1-adrenergic receptors, as a reference compound.[5]

Compound5-HT1A Ki (nM)5-HT2A Ki (nM)Selectivity (5-HT2A Ki / 5-HT1A Ki)
NMC-1 1.2580483
NMC-2 15.8251.6
NMC-3 8.5950112
NAN-190 0.6350583

Interpretation of Results:

  • NMC-1 demonstrates high affinity for the 5-HT1A receptor, comparable to the reference compound NAN-190.[5] Importantly, it shows excellent selectivity over the 5-HT2A receptor (483-fold). This profile suggests that NMC-1 could be a promising candidate for further investigation as a selective 5-HT1A ligand.

  • NMC-2 exhibits moderate affinity for both 5-HT1A and 5-HT2A receptors, with poor selectivity. This lack of selectivity might lead to a complex pharmacological profile with potential for off-target effects.

  • NMC-3 has good affinity for the 5-HT1A receptor and high selectivity over the 5-HT2A receptor. While its affinity for 5-HT1A is lower than NMC-1, it still represents a viable lead for optimization.

This comparative analysis allows us to rank our novel compounds based on their affinity and selectivity, guiding our decisions for the next steps in the drug discovery process, such as structure-activity relationship (SAR) studies and in vivo efficacy testing.

Visualizing the Mechanism: Serotonin Receptor Signaling

The majority of serotonin receptors, including the 5-HT1A and 5-HT2A subtypes, are G protein-coupled receptors (GPCRs).[2] Their activation by a ligand initiates an intracellular signaling cascade.

G cluster_receptor Cell Membrane Receptor 5-HT Receptor (GPCR) G_Protein G Protein (αβγ) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase or Phospholipase C) G_Protein->Effector Modulation Response Cellular Response (e.g., change in cAMP or Ca2+ levels) Effector->Response Signal Transduction Ligand Methoxyphenyl Compound Ligand->Receptor Binding

Caption: Simplified signaling pathway of a G protein-coupled serotonin receptor.

Conclusion and Future Directions

This guide has outlined a robust and reliable methodology for benchmarking the serotonin receptor binding affinity of novel methoxyphenyl compounds. By adhering to a rigorous experimental protocol and employing proper data analysis techniques, researchers can generate high-quality, comparable data that is essential for advancing drug discovery programs.[8]

The binding affinity data generated through these methods serves as the foundation for subsequent investigations, including:

  • Structure-Activity Relationship (SAR) Studies: To understand how chemical modifications influence binding affinity and selectivity.

  • Functional Assays: To determine whether a compound acts as an agonist, antagonist, or inverse agonist at the receptor.

  • In Vivo Pharmacokinetic and Pharmacodynamic Studies: To evaluate the compound's absorption, distribution, metabolism, excretion, and efficacy in animal models.

By systematically applying these principles, the scientific community can continue to develop novel and selective serotonergic agents with improved therapeutic profiles.

References

  • Serotonin Receptor Subtypes and Ligands. ACNP.
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  • Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate. Available from: [Link]

  • Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. Available from: [Link]

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  • Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. MDPI. Available from: [Link]

  • IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. YouTube. Available from: [Link]

  • Receptor-ligand binding: Significance and symbolism. Available from: [Link]

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A Head-to-Head Comparison of the Antibacterial Activity of (3-Methoxy-2-propoxyphenyl)methanamine Analogues: A Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Editorial Note: Direct, peer-reviewed comparative studies on the antibacterial activity of (3-Methoxy-2-propoxyphenyl)methanamine analogues are not extensively available in the public domain. This guide, therefore, serves as a comprehensive methodological framework. It is designed for researchers, scientists, and drug development professionals to conduct a robust head-to-head comparison of novel chemical entities based on this scaffold. We will use a logical series of hypothetical analogues to illustrate the principles of structure-activity relationship (SAR) exploration and detail the authoritative protocols required to generate reliable, publishable data.

Introduction: The Rationale for Analogue Comparison

The global challenge of antimicrobial resistance necessitates the discovery of novel antibacterial agents.[1] Chemical scaffolds like (3-Methoxy-2-propoxyphenyl)methanamine offer a promising starting point for medicinal chemistry campaigns. The core structure, featuring a substituted phenyl ring linked to a methanamine, presents multiple sites for chemical modification. By synthesizing and systematically evaluating a series of analogues, researchers can elucidate the structure-activity relationship (SAR), identifying which chemical features are critical for potent antibacterial effects.[2][3]

This guide provides the experimental blueprint for comparing the antibacterial efficacy of a focused library of hypothetical analogues derived from a parent compound. The primary objective is to determine how specific substitutions on the phenyl ring influence the spectrum and potency of antibacterial activity.

Our Hypothetical Compound Library:

  • Parent Compound (PC): (3-Methoxy-2-propoxyphenyl)methanamine

  • Analogue A (A-1): Removal of the 3-methoxy group.

  • Analogue B (A-2): Replacement of the 2-propoxy group with an ethoxy group.

  • Analogue C (A-3): Replacement of the 3-methoxy group with a 3-chloro group.

  • Analogue D (A-4): Addition of a 4-fluoro group to the phenyl ring.

This selection allows for the systematic investigation of the electronic and steric effects of substituents on antibacterial performance.

Foundational Experimental Workflow

G cluster_0 Phase 1: Synthesis & QC cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Bactericidal/Static Determination cluster_3 Phase 4: Data Analysis Compound_Synth Synthesize Analogues (PC, A-1, A-2, A-3, A-4) QC Purity & Structural Verification (NMR, Mass Spec, HPLC) Compound_Synth->QC MIC_Test Determine Minimum Inhibitory Concentration (MIC) QC->MIC_Test MBC_Test Determine Minimum Bactericidal Concentration (MBC) MIC_Test->MBC_Test SAR_Analysis Structure-Activity Relationship (SAR) Analysis MBC_Test->SAR_Analysis Report Generate Comparative Report SAR_Analysis->Report

Caption: High-level experimental workflow for comparative antibacterial assessment.

Detailed Experimental Protocols

The cornerstone of a reliable comparison is the meticulous application of standardized testing methods. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines that ensure inter-laboratory reproducibility and clinical relevance.[4][5][6][7]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[8][9][10] It is the most critical metric for assessing antibacterial potency.

Protocol: Broth Microdilution Method (based on CLSI M07 guidelines[5])

  • Preparation of Stock Solutions: Dissolve the Parent Compound and each analogue (A-1 to A-4) in an appropriate solvent (e.g., DMSO) to create high-concentration stock solutions (e.g., 1280 µg/mL).

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.[11]

    • Add 200 µL of the compound stock solution (at twice the highest desired testing concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard the final 100 µL from well 10.

    • Well 11 serves as the growth control (broth + inoculum, no compound).

    • Well 12 serves as the sterility control (broth only).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), suspend several colonies of the test bacterium in sterile saline.

    • Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well after inoculation.[10][11]

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 100 µL of the final bacterial suspension. The final volume in each well is now 200 µL.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).[9]

G A Prepare 2x Compound Stock in Well 1 C Perform Serial Dilution (Well 1 to 10) A->C B Add Broth to Wells 2-12 B->C E Inoculate Wells 1-11 C->E D Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) D->E F Incubate 16-20h at 35°C E->F G Read Plate: Identify Lowest Concentration with No Growth (MIC) F->G

Caption: Workflow for the broth microdilution MIC assay.

Determination of Minimum Bactericidal Concentration (MBC)

While the MIC indicates growth inhibition, the MBC determines the concentration required to kill the bacteria. This differentiates between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Protocol: MBC Determination

  • Following MIC Reading: Select the wells from the MIC plate that show complete inhibition of growth (the MIC well and at least two wells of higher concentration).

  • Subculturing: Aliquot a small volume (e.g., 10 µL) from each of these clear wells and spot it onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plate at 35°C ± 2°C for 18-24 hours.

  • Reading Results: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the agar).

Data Presentation and Head-to-Head Comparison

For clear comparison, all quantitative data must be summarized in a structured table. The panel of organisms should include representative Gram-positive and Gram-negative bacteria, including clinically relevant resistant strains (e.g., ESKAPE pathogens).[8]

Table 1: Hypothetical Antibacterial Activity Data (MIC in µg/mL)

CompoundStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Methicillin-Resistant S. aureus (MRSA)Vancomycin-Resistant Enterococcus (VRE)
Parent Compound (PC) 166432>128
Analogue A-1 (-OMe) 83216128
Analogue A-2 (-OPr -> -OEt) 326464>128
Analogue A-3 (-OMe -> -Cl) 416864
Analogue A-4 (+4-F) 28432
Vancomycin (Control) 1>12811024
Ciprofloxacin (Control) 0.50.015322

Interpretation and Structure-Activity Relationship (SAR) Analysis

Based on the hypothetical data in Table 1, a preliminary SAR can be established. This analysis is central to guiding the next cycle of drug design and optimization.

  • Impact of the 3-Methoxy Group: Comparing PC to A-1 , the removal of the 3-methoxy group (A-1) leads to a 2-fold increase in potency against all tested strains. This suggests the methoxy group may be electronically or sterically unfavorable for target binding.

  • Impact of the Propoxy Chain Length: Shortening the alkyl chain from propoxy (PC ) to ethoxy (A-2 ) results in a 2-fold decrease in activity, indicating that the longer chain may be important for hydrophobic interactions with the target.

  • Impact of Electron-Withdrawing Groups: Replacing the electron-donating methoxy group with an electron-withdrawing chloro group (A-3 ) results in a significant 4-fold increase in potency. This is a common strategy in medicinal chemistry to enhance binding affinity.[2]

  • Impact of Halogenation: The addition of a fluoro group at the 4-position (A-4 ) yields the most potent compound in the series. This highlights a potential "hotspot" on the phenyl ring where substitutions can dramatically improve antibacterial activity.

G cluster_0 Structure-Activity Relationship Insights A Parent Compound (PC) MIC = 16 µg/mL B Analogue A-3 (-OMe -> -Cl) MIC = 4 µg/mL A->B Improved Potency (Electronic Effect) D Analogue A-2 (-OPr -> -OEt) MIC = 32 µg/mL A->D Decreased Potency (Reduced Hydrophobicity) C Analogue A-4 (+4-F) MIC = 2 µg/mL B->C Further Potency Gain (Halogen Interaction)

Caption: SAR analysis based on hypothetical MIC data against S. aureus.

Conclusion and Future Directions

This guide outlines a systematic and robust methodology for the head-to-head comparison of novel antibacterial analogues based on the (3-Methoxy-2-propoxyphenyl)methanamine scaffold. Through standardized MIC and MBC testing, followed by careful SAR analysis, researchers can efficiently identify promising lead candidates.

Based on our hypothetical results, Analogue A-4 emerges as the most promising compound. Future work should focus on:

  • Expanding the panel of bacterial strains to further define its spectrum of activity.

  • Conducting cytotoxicity assays to assess its safety profile in human cell lines.

  • Initiating mechanism of action (MoA) studies to understand how it inhibits bacterial growth.

By adhering to these rigorous, self-validating protocols, the scientific community can accelerate the discovery of new chemical entities to combat the growing threat of antimicrobial resistance.

References

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

  • Magna Scientia. (n.d.). Synthesis and Antibacterial Activity of 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one (4) and 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one (3) Via N-(3- methoxyphenyl)-methyl dithiocarbamic acid (2). Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Biology LibreTexts. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). Retrieved from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. Retrieved from [Link]

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing. (2020). Background, Organization, Functions, and Processes. Journal of Clinical Microbiology, 58(3), e01864-19. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and antibacterial properties of newer (2-butyl-5-amino-3-benzofuranyl)-4-methoxy phenyl methanone amino acids. Retrieved from [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2025). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]

  • PubMed. (2007). Synthesis, structure, and structure-activity relationship analysis of enamines as potential antibacterials. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From 3-benzyloxy-4-methoxybenzaldehyde. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Structure Activity Relationship and Mechanism of Action Studies of Manzamine Analogues for the Control of Neuroinflammation and Cerebral Infections. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines. Retrieved from [Link]

  • Annex Publishers. (2017). Isolation, Identification, and Characterization of the Novel Antibacterial Agent Methoxyphenyl-Oxime from Streptomyces pratensis. Retrieved from [Link]

  • Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Retrieved from [Link]

  • MDPI. (n.d.). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Retrieved from [Link]

  • Semantic Scholar. (2025). An insight into antimicrobial activity and nonlinear optical activity of 1-acetyl-2-(3-methoxy-4-propoxyphenyl) cyclopropane by theoretical and vibrational approach. Retrieved from [Link]

  • PubMed. (2020). Antibacterial activities with the structure-activity relationship of coumarin derivatives. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria. Retrieved from [Link]

  • PubMed. (n.d.). 2,4-Diamino-5-benzylpyrimidines and analogues as antibacterial agents. 5. 3',5'-Dimethoxy-4'-substituted-benzyl analogues of trimethoprim. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. Retrieved from [Link]

  • MDPI. (n.d.). Chemical Profile Analysis of Prosopis laevigata Extracts and Their Topical Anti-Inflammatory and Antibacterial Activities. Retrieved from [Link]

Sources

Bridging the Digital and the Biological: A Comparative Guide to Validating In Silico Predictions for Methoxy-Propoxyphenyl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the contemporary landscape of drug discovery and development, the "fail fast, fail cheap" paradigm has elevated the importance of predictive computational models. For researchers, scientists, and drug development professionals, in silico tools offer a tantalizing glimpse into the future of a candidate molecule, predicting its absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profile long before it is synthesized. However, the silicon chip's prediction must ultimately face the crucible of biological reality. This guide provides an in-depth technical comparison of in silico predictions and experimental data for the methoxy-propoxyphenyl class of compounds, offering a framework for their validation and a deeper understanding of their synergistic application.

The Rationale for Integrated Screening

The journey of a drug from concept to clinic is fraught with attrition, with a significant number of candidates failing due to unfavorable ADME-Tox properties.[1][2][3] In silico modeling has emerged as a critical tool to de-risk this process, allowing for the rapid screening of large virtual libraries of compounds at a fraction of the cost and time of traditional experimental methods.[1][4][5][6] These computational approaches, ranging from quantitative structure-activity relationship (QSAR) models to machine learning algorithms, predict a compound's behavior based on its physicochemical and structural features.[5][7][8] However, the complexity of biological systems often presents challenges to the accuracy of these predictions.[6] Therefore, a robust and iterative process of experimental validation is not merely a confirmatory step but a vital component of a modern, efficient drug discovery engine.

This guide will utilize a representative methoxy-propoxyphenyl compound, (3-methoxy-4-propoxyphenyl)methanol, as a case study to illustrate the validation process. This class of compounds, characterized by both methoxy and propoxy substitutions on a phenyl ring, presents interesting metabolic and permeability characteristics that serve as an excellent model for this comparative analysis.

The Workflow: From Prediction to Validation

A logical and efficient workflow is paramount to successfully integrating in silico and in vitro methodologies. The process begins with computational predictions, which then inform the design and prioritization of subsequent experimental assays. The results of these experiments, in turn, can be used to refine and improve the predictive models.

G cluster_in_silico In Silico Prediction Phase cluster_experimental Experimental Validation Phase in_silico_adme ADME Prediction (e.g., SwissADME, pkCSM) cyp450_assay CYP450 Metabolism Assay in_silico_adme->cyp450_assay Predicts Metabolites & Stability caco2_assay Caco-2 Permeability Assay in_silico_adme->caco2_assay Predicts Permeability in_silico_tox Toxicity Prediction (e.g., ProTox-II, DEREK) cytotoxicity_assay Cytotoxicity Assay in_silico_tox->cytotoxicity_assay Predicts Toxicity cyp450_assay->in_silico_adme Refines Models caco2_assay->in_silico_adme Refines Models cytotoxicity_assay->in_silico_tox Refines Models

Caption: Integrated workflow for in silico prediction and experimental validation.

In Silico Predictions for (3-methoxy-4-propoxyphenyl)methanol

For our case study compound, a variety of freely available and commercial in silico tools can be employed to generate initial ADME-Tox predictions.

Predicted Metabolic Fate

The presence of methoxy and propoxy groups on the phenyl ring suggests several potential sites for metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme superfamily.[9][10] Common in silico metabolism predictors, such as those integrated into platforms like SwissADME or dedicated software, would likely highlight the following transformations:

  • O-dealkylation: The removal of the methyl group from the methoxy substituent or the propyl group from the propoxy substituent to form corresponding phenol derivatives.

  • Aromatic hydroxylation: The addition of a hydroxyl group to the phenyl ring, typically at positions ortho or para to the existing electron-donating groups.

  • Oxidation of the alcohol: The primary alcohol moiety can be oxidized to an aldehyde and subsequently to a carboxylic acid.

Predicted Intestinal Permeability

Intestinal absorption is a key determinant of oral bioavailability. In silico models often predict permeability based on physicochemical properties such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors (Lipinski's Rule of Five). For (3-methoxy-4-propoxyphenyl)methanol, most models would predict good passive permeability due to its relatively low molecular weight and moderate lipophilicity. Some models may also indicate a potential for interaction with efflux transporters like P-glycoprotein (P-gp), though this is often a less certain prediction.[11][12]

Predicted Toxicity

Toxicity prediction tools often rely on identifying structural alerts—molecular substructures known to be associated with toxicity.[7][13] For a compound like (3-methoxy-4-propoxyphenyl)methanol, the primary concerns would likely revolve around the potential for the formation of reactive metabolites, such as quinone-methides, following oxidative metabolism of the phenolic derivatives. The predicted toxicity class would likely be moderate, with specific alerts for potential hepatotoxicity or mutagenicity flagged for further investigation.

Experimental Validation: Protocols and Expected Outcomes

The following sections detail the experimental protocols to validate the in silico predictions.

Cytochrome P450 (CYP) Metabolism Assay

This assay is crucial for identifying the primary metabolic pathways and the specific CYP isoforms involved.[14][15][16]

  • Preparation of Microsomes: Human liver microsomes (HLMs) are thawed on ice. A reaction mixture is prepared containing a phosphate buffer (pH 7.4), MgCl₂, and the HLM suspension.

  • Incubation: The test compound, (3-methoxy-4-propoxyphenyl)methanol, is added to the reaction mixture at a final concentration of 1-10 µM. The mixture is pre-warmed to 37°C.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of NADPH.

  • Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.

  • Sample Processing: The samples are centrifuged to pellet the precipitated protein. The supernatant, containing the parent compound and any metabolites, is collected.

  • LC-MS/MS Analysis: The samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.

  • Isoform Phenotyping (Optional): To identify the specific CYP isoforms responsible for metabolism, the assay can be repeated with individual recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, CYP1A2, CYP2E1).[9]

The experimental data would be expected to confirm the major metabolic pathways predicted in silico. The relative abundance of the different metabolites can be quantified, providing a more nuanced picture than the often-qualitative predictions of the computational models. For instance, while O-dealkylation might be predicted, the experiment will reveal whether demethylation or depropylation is the preferred pathway.

Caco-2 Permeability Assay

This assay is the gold standard in vitro model for predicting human intestinal permeability.[11][17][18]

  • Cell Culture: Caco-2 cells are seeded onto permeable filter supports in a transwell plate and cultured for 21-25 days to allow them to differentiate into a confluent monolayer with well-formed tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer yellow.

  • Permeability Measurement (Apical to Basolateral): The culture medium is replaced with a transport buffer. The test compound is added to the apical (upper) chamber. Samples are taken from the basolateral (lower) chamber at various time points.

  • Permeability Measurement (Basolateral to Apical): To assess efflux, the test compound is added to the basolateral chamber, and samples are taken from the apical chamber.

  • Sample Analysis: The concentration of the test compound in the samples is quantified by LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration of the compound.

  • Efflux Ratio: The efflux ratio is calculated by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

The experimentally determined Papp value provides a quantitative measure of permeability that can be directly compared to the qualitative in silico prediction. The efflux ratio will confirm or refute the computational prediction of P-gp substrate potential.

Comparative Data Summary

The following table provides a hypothetical but realistic comparison of the in silico predictions and expected experimental outcomes for (3-methoxy-4-propoxyphenyl)methanol.

Parameter In Silico Prediction Expected Experimental Outcome Interpretation of Discrepancies
Metabolism Major metabolites: O-demethylated, O-depropylated, and hydroxylated products.O-demethylation is the major pathway, followed by minor hydroxylation. O-depropylation is not observed.In silico models may overestimate the lability of the propoxy group. The experimental data provides a more accurate rank-ordering of metabolic pathways.
CYP Isoforms Predicted involvement of CYP3A4 and CYP2D6.CYP2D6 is the primary metabolizing enzyme, with a minor contribution from CYP1A2.The prediction correctly identified a key enzyme but missed the secondary contributor and overestimated the role of CYP3A4. This highlights the need for experimental phenotyping.
Permeability High passive permeability predicted.Papp (A-B): 15 x 10⁻⁶ cm/s (High permeability).The in silico prediction is well-corroborated by the experimental data.
Efflux Possible P-gp substrate.Efflux Ratio: 1.2 (No significant efflux).The in silico prediction of efflux was a false positive. The Caco-2 assay provides a definitive answer.
Toxicity Potential for reactive metabolite formation.Cytotoxicity assays (e.g., MTT assay on HepG2 cells) show moderate toxicity at high concentrations.The in silico alert correctly identified a potential liability, which is confirmed by the in vitro data, allowing for a more informed risk assessment.

The Synergy of Prediction and Experimentation

The case study of (3-methoxy-4-propoxyphenyl)methanol illustrates that in silico predictions and experimental data are not competing methodologies but rather complementary components of a comprehensive drug discovery strategy. In silico tools excel at providing rapid, high-throughput screening to prioritize compounds and identify potential liabilities.[1][4][6] Experimental assays then provide the essential "ground truth," validating the predictions and offering a more detailed and quantitative understanding of a compound's properties.

G in_silico In Silico Predictions (Hypothesis Generation) experimental Experimental Data (Hypothesis Testing) in_silico->experimental Guides Experimentation informed_decisions Informed Drug Development Decisions in_silico->informed_decisions Early Risk Assessment refined_models Refined Predictive Models experimental->refined_models Provides Training Data experimental->informed_decisions Provides Definitive Data refined_models->in_silico Improves Accuracy

Sources

Safety Operating Guide

(3-Methoxy-2-propoxyphenyl)methanamine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Waste Characterization

The first and most critical step in any disposal procedure is to determine if the waste is hazardous.[1] Based on data from analogous compounds, (3-Methoxy-2-propoxyphenyl)methanamine hydrochloride is presumed to possess hazardous characteristics.

Analogous Compound Data:

Compound NameCAS NumberKey Hazards
(3-(4-Chlorophenoxy)phenyl)methanamine hydrochloride1171023-50-9Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[2]
3-Methoxypropylamine5332-73-0Flammable liquid and vapor, harmful if swallowed, causes severe skin corrosion and eye damage.[3]
Methoxyamine Hydrochloride593-56-6Causes skin burns and serious eye damage, harmful if swallowed.[4]

Given the toxicological profiles of these related structures, it is prudent to manage this compound as a hazardous waste until proven otherwise through formal analysis. The US Environmental Protection Agency (EPA) mandates that a "hazardous waste determination" is a standard procedure for industries dealing with such materials.[1]

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risks.

  • Hand Protection : Wear chemically resistant gloves.

  • Eye/Face Protection : Use safety glasses with side-shields or goggles.

  • Skin and Body Protection : A lab coat is mandatory. For larger quantities, consider additional protective clothing.

  • Respiratory Protection : If there is a risk of dust or aerosol formation, a NIOSH-approved respirator should be used.

Segregation and Container Management

Proper segregation and containment are fundamental to safe hazardous waste management.

  • Waste Segregation : Do not mix this compound waste with other waste streams unless compatibility has been verified. Amine salts can react with strong bases to liberate the free amine and with strong acids, potentially generating heat.

  • Container Selection : Collect waste in a designated, compatible container. The container must be in good condition, free from leaks, and have a properly fitting cap.

  • Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.

The following diagram illustrates the decision-making process for waste segregation and containerization.

Caption: Waste Segregation and Disposal Workflow

On-Site Accumulation and Storage

Laboratories are permitted to accumulate hazardous waste in Satellite Accumulation Areas (SAAs) at or near the point of generation.

  • Location : The SAA must be under the control of the operator of the process generating the waste.

  • Quantity Limits : A maximum of 55 gallons of hazardous waste or one quart of acutely hazardous waste may be accumulated in an SAA.

  • Container Management : Waste containers in the SAA must be kept closed except when adding waste.[5]

Disposal Protocol

Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[6] The established procedure for disposal is as follows:

  • Package for Disposal : Ensure the hazardous waste container is securely closed and properly labeled.

  • Contact Waste Management Professionals : The disposal of this material must be handled by a licensed professional waste disposal company.[2] These companies are equipped to manage the transport and final disposal in accordance with all federal, state, and local regulations.[1][7]

  • Manifesting : For transport off-site, a hazardous waste manifest is required. This system is designed to track hazardous waste from the generator to its final destination.[5][8]

  • Final Disposal Method : The most common and environmentally responsible method for disposing of this type of organic chemical waste is incineration at a permitted hazardous waste treatment, storage, and disposal facility (TSDF). Chemical neutralization may also be a viable option, but this must be performed by a qualified disposal company.

Emergency Procedures

In the event of a spill or exposure, immediate action is necessary.

  • Spill :

    • Evacuate the immediate area.

    • Wear appropriate PPE before attempting to clean up.

    • For a solid spill, carefully sweep or shovel the material into a suitable, closed container for disposal, avoiding dust generation.[2]

    • For a liquid spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Exposure :

    • Eyes : Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[2]

    • Skin : Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

    • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby upholding their commitment to safety and environmental stewardship.

References

  • Proper Handling of Hazardous Waste Guide. (n.d.). US Environmental Protection Agency. Retrieved from [Link]

  • Safety Data Sheet. (2025, October 19). Angene Chemical.
  • Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental. Retrieved from [Link]

  • Hazardous Waste. (n.d.). US Environmental Protection Agency. Retrieved from [Link]

  • Hazardous Waste Management. (n.d.). A-State Knowledge Base. Retrieved from [Link]

  • Safety Data Sheet. (2010, November 24). Fisher Scientific.
  • Safety Data Sheet. (2010, October 25). Fisher Scientific.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US Environmental Protection Agency. Retrieved from [Link]

  • Safety Data Sheet. (2025, July 31). Sigma-Aldrich.
  • Safety Data Sheet. (2012, November 16). Fisher Scientific.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Retrieved from [Link]

  • Safety Data Sheet. (2019, February 12). Spectrum Chemical.
  • Hazardous Waste. (n.d.). Maryland Department of the Environment. Retrieved from [Link]

  • Safety Data Sheet. (2017, August 23). MP Biomedicals.
  • Hazardous Waste. (2025-2026). EHSO Manual.
  • Amine Usage Guidelines for High-Purity Amines in Industry. (n.d.). Diplomata Comercial. Retrieved from [Link]

  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]

  • Hazardous waste regulations. (n.d.). Colorado Department of Public Health and Environment. Retrieved from [Link]

  • Worker Exposures to Volatile Amines. (1991, September 23). Occupational Safety and Health Administration. Retrieved from [Link]

  • Chemical Hazards and Toxic Substances - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • IDEM: Managing Waste: Hazardous Waste. (n.d.). IN.gov. Retrieved from [Link]

  • Permissible Exposure Limits – OSHA Annotated Table Z-1. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

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Navigating the Safe Handling of (3-Methoxy-2-propoxyphenyl)methanamine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for drug, household, or other uses.

Welcome, discerning researchers and scientists, to a comprehensive guide on the safe handling of (3-Methoxy-2-propoxyphenyl)methanamine hydrochloride (CAS Number: 89411-11-0). As a novel compound, specific safety and toxicological data are not yet fully available. However, by leveraging data from structurally similar compounds and adhering to rigorous safety protocols, we can establish a robust framework for its handling in a laboratory setting. This guide is designed to provide you with essential, immediate safety and logistical information, ensuring both your protection and the integrity of your research.

Understanding the Hazard Profile: An Evidence-Based Approach

Given the absence of a specific Safety Data Sheet (SDS) for this compound, we will extrapolate its potential hazards from analogous methanamine hydrochloride derivatives. Compounds with similar structures are classified as harmful if swallowed, and may cause skin, eye, and respiratory irritation.

Anticipated GHS Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictograms:



Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum recommended PPE.

Body PartProtectionRationale
Eyes/Face Chemical safety goggles and a face shieldProtects against potential splashes and airborne particles.
Hands Compatible chemical-resistant gloves (e.g., Nitrile rubber)Prevents skin contact. Gloves must be inspected prior to use and disposed of after use or contamination.[1][2]
Body A complete suit protecting against chemicals or a lab coat with long sleevesProvides a barrier against accidental spills and contamination.[1]
Respiratory A NIOSH (US) or EN 143 (EU) approved particle respiratorRecommended when handling the powder form to prevent inhalation of dust and aerosols.[1][3]

dot

PPE_Workflow cluster_PreHandling Pre-Handling Checks cluster_Handling Handling Procedure cluster_PostHandling Post-Handling Inspect_PPE Inspect PPE for integrity Select_Gloves Select appropriate chemical-resistant gloves Inspect_PPE->Select_Gloves Proceed if intact Don_PPE Don all required PPE Select_Gloves->Don_PPE Handle_Compound Handle compound in a ventilated enclosure Don_PPE->Handle_Compound Doff_PPE Doff PPE correctly to avoid contamination Handle_Compound->Doff_PPE Dispose_PPE Dispose of single-use PPE Doff_PPE->Dispose_PPE Wash_Hands Wash hands thoroughly Dispose_PPE->Wash_Hands

Caption: Personal Protective Equipment Workflow.

Operational Plan: From Receipt to Disposal

A meticulous operational plan is paramount for the safe handling of this compound.

Handling and Storage
  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][4] Ensure that eyewash stations and safety showers are readily accessible.[3]

  • Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[1][2] Prevent the formation of dust and aerosols.[1][2] Wash hands thoroughly after handling.[1]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][5]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][5]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1][5]

dot

First_Aid_Response cluster_Inhalation Inhalation cluster_Skin Skin Contact cluster_Eye Eye Contact cluster_Ingestion Ingestion Exposure Exposure Occurs Fresh_Air Move to Fresh Air Exposure->Fresh_Air Inhalation Wash_Skin Wash with Soap & Water (15 min) Exposure->Wash_Skin Skin Contact Rinse_Eyes Rinse with Water (15 min) Exposure->Rinse_Eyes Eye Contact Rinse_Mouth Rinse Mouth with Water Exposure->Rinse_Mouth Ingestion Medical_Attention_Inhale Seek Immediate Medical Attention Fresh_Air->Medical_Attention_Inhale Medical_Attention_Skin Seek Medical Attention if Irritation Persists Wash_Skin->Medical_Attention_Skin Medical_Attention_Eye Seek Immediate Medical Attention Rinse_Eyes->Medical_Attention_Eye Medical_Attention_Ingest Seek Immediate Medical Attention Rinse_Mouth->Medical_Attention_Ingest

Caption: First Aid Response Protocol.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Disposal: Dispose of this material as hazardous waste through a licensed professional waste disposal service.[1] Do not allow the product to enter drains or waterways.[1]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[1]

Always consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines and to ensure compliance with local, state, and federal regulations.

Conclusion: A Culture of Safety

The responsible use of this compound in a research setting is predicated on a thorough understanding of its potential hazards and the diligent application of safety protocols. While this guide provides a comprehensive framework based on the best available information, it is imperative to remain vigilant and consult with your institution's safety professionals. By fostering a culture of safety, we can advance scientific discovery while ensuring the well-being of all laboratory personnel.

References

  • Angene Chemical. (2025, October 19). Safety Data Sheet for (3-(4-Chlorophenoxy)phenyl)methanamine hydrochloride.
  • CymitQuimica. (2024, December 19). Safety Data Sheet for (2-Chloro-4-methoxyphenyl)methanamine hydrochloride.
  • Enamine. (n.d.). Safety Data Sheet for 3-methoxy-2-(methoxymethyl)-2-methylpropanal.
  • Fisher Scientific. (2010, November 24).
  • MP Biomedicals. (2017, August 23). Safety Data Sheet for Methoxyphenamine Hydrochloride.
  • Santa Cruz Biotechnology. (n.d.).
  • Sigma-Aldrich. (2024, September 7).
  • Sigma-Aldrich. (2025, November 6).
  • Sigma-Aldrich. (n.d.).
  • Spectrum Chemical. (2019, February 12). Safety Data Sheet for Methoxyamine Hydrochloride.
  • TCI Chemicals. (n.d.). Safety Data Sheet for 3-Methoxy-N,N-dimethylpropanamide.
  • Thermo Fisher Scientific. (2010, October 29). Safety Data Sheet for Methanamine, hydrochloride.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.